Poricoic acid B
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C30H44O5 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,12-13,20-21,24,26,31H,3,8,10-11,14-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 |
Clé InChI |
NXAZWYWJZDFISF-KXGBKNTBSA-N |
SMILES isomérique |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
SMILES canonique |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation, Purification, and Analysis of Poricoic Acid B from Poria cocos
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies for isolating and purifying Poricoic acid B, a significant bioactive triterpenoid from the medicinal fungus Poria cocos (Schw.) Wolf. Triterpenoids from Poria cocos are recognized for a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and diuretic effects.[1][2] this compound, specifically, has demonstrated potent anti-inflammatory and anti-tumor properties, making it a compound of high interest for pharmaceutical research and development.[3][4][5]
This guide details the critical steps from raw material processing to the quantitative analysis of the purified compound, supported by experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication.
Section 1: Overall Workflow for Isolation and Purification
The process of obtaining pure this compound from Poria cocos is a multi-step procedure that begins with the preparation of the raw fungal material, followed by extraction, partitioning, and sophisticated chromatographic purification. The final stage involves analytical verification of the compound's purity and identity. The logical flow of this entire process is outlined below.
Section 2: Detailed Experimental Protocols
This section provides detailed methodologies for the key stages of this compound isolation and purification.
Protocol 1: Raw Material Preparation and Extraction
The initial step focuses on maximizing the extraction efficiency of triterpenoids from the fungal matrix.
-
Pre-treatment : Select high-quality Poria cocos sclerotium. Clean, peel, and slice the material into thin pieces (e.g., 0.8 cm). Dry the slices at a low temperature (40–50°C) to a constant weight to prevent the degradation of thermolabile compounds.[6]
-
Crushing : Pulverize the dried slices into a fine powder (80–100 mesh) to increase the surface area for solvent extraction.[6]
-
Solvent Extraction : The powdered material is extracted using an ethanol solution. A patent for preparing a Poria cocos extract suggests using 4-15 times the volume of 50-90% ethanol.[7] A common laboratory practice involves using a 10:1 solvent-to-sample ratio (v/w).[2]
-
Ultrasonic-Assisted Extraction : Perform the extraction in an ultrasonic water bath at a controlled temperature (e.g., 60°C) for approximately 60 minutes to enhance extraction efficiency.[2] The process can be repeated multiple times (e.g., 3 times) to ensure complete extraction.[7]
-
Filtration and Concentration : After extraction, filter the mixture to separate the liquid extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.[7]
Protocol 2: Purification by Liquid-Liquid Partitioning
This step separates the target triterpenoids from more polar or non-polar impurities.
-
Dispersion : Disperse the concentrated crude extract obtained from Protocol 1 in water.
-
Partitioning : Transfer the aqueous dispersion to a separatory funnel and perform extraction multiple times (e.g., 4 times) with an immiscible organic solvent, such as ethyl acetate.[7] Triterpenoids will preferentially partition into the ethyl acetate layer.
-
Collection and Drying : Collect and combine the ethyl acetate layers. Dry the solution under reduced pressure to yield an enriched triterpenoid fraction.[7]
Protocol 3: High-Resolution Chromatographic Purification
Advanced chromatographic techniques are essential for isolating this compound from other structurally similar triterpenoids. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method.[4]
-
Stationary Phase Selection : Prepare a suitable two-phase solvent system. The selection is empirical and aims to provide an ideal partition coefficient (K) for the target compound.
-
Column Preparation : Fill the HSCCC column entirely with the stationary phase.
-
Sample Loading : Dissolve the enriched triterpenoid fraction from Protocol 2 in a mixture of the stationary and mobile phases and inject it into the system.
-
Elution : Rotate the column at high speed (e.g., 800-1000 rpm) while pumping the mobile phase through at a specific flow rate. This process facilitates continuous partitioning of the compounds between the two liquid phases, leading to separation.
-
Fraction Collection : Collect fractions of the eluent over time.
-
Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the final product.
Protocol 4: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and assessing the purity of the final product.[1][8]
-
Sample Preparation : Accurately weigh the dried extract or purified compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
Chromatographic Conditions : Perform the analysis using a validated HPLC method. The parameters can be optimized, but a representative method is summarized in the table below.[2]
-
Quantification : Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard. Calculate the concentration based on the peak area from a standard calibration curve.
Section 3: Quantitative Data and Method Validation
Accurate quantification is critical for quality control and research purposes. The content of this compound can vary depending on the source and processing of Poria cocos.
Table 1: this compound Content in Poria cocos
| Analyte | Content Range (mg/g of dried material) | Reference |
|---|
| this compound | 0.067 ± 0.028 to 0.409 ± 0.095 |[9] |
Table 2: Example HPLC Parameters for Triterpenoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | UHPLC System | [2] |
| Column | C18 analytical column (e.g., Waters ACQUITY UPLC® BEH-C18, 2.1 mm × 100 mm, 1.7 µm) | [2] |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | [2] |
| Gradient Elution | 0–3 min, 54–82% B;3–6 min, 82–95% B;6–9 min, 95% B | [2] |
| Flow Rate | 0.40 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | UV Detector, wavelength set based on analyte absorbance (e.g., 242 nm) | [7] |
| Injection Volume | 2 µL |[2] |
Table 3: Quantitative Method Validation Data
| Parameter | Result | Reference |
|---|---|---|
| Precision (RSD) | Intraday: 0.27–1.58%Inter-day: 0.97–2.94% | [9] |
| Repeatability (RSD) | < 2.50% | [9] |
| Stability (RSD) | < 2.51% | [9] |
| Recovery | 96.38–103.65% | [9] |
| LOD (Limit of Detection) | 0.0008–0.0430 mg/mL | [9] |
| LOQ (Limit of Quantification) | 0.0034–0.1200 mg/mL |[9] |
Section 4: Biological Activity and Signaling Pathways
Poricoic acids exert their pharmacological effects by modulating key cellular signaling pathways. While research on this compound is ongoing, studies on the closely related Poricoic acid A (PAA) provide significant insight into potential mechanisms of action. PAA has been shown to inhibit lung cancer cell growth by directly targeting and suppressing the MEK/ERK signaling pathway.[10] It also modulates other critical pathways, including PI3K/Akt and NF-κB, which are central to inflammation and cell survival.[3] this compound itself has demonstrated strong anti-inflammatory activity by reducing the production of inflammatory mediators like TNF-α.[3]
References
- 1. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. ips.gov.mt [ips.gov.mt]
- 7. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 10. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Lanostane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanostane-type triterpenoids are a diverse class of natural products with a characteristic tetracyclic scaffold derived from the cyclization of squalene. These compounds, found in fungi, plants, and marine organisms, exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This has led to significant interest in their therapeutic potential and the elucidation of their biosynthetic pathways for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthesis pathway of lanostane-type triterpenoids, detailing the key enzymes, their mechanisms, and relevant experimental protocols.
Core Biosynthesis Pathway
The biosynthesis of lanostane-type triterpenoids begins with the cyclization of (S)-2,3-oxidosqualene, a linear C30 isoprenoid precursor. This initial cyclization is the branching point from other major triterpenoid and sterol biosynthetic pathways. The core pathway can be broadly divided into two major stages: the formation of the lanostane skeleton and the subsequent structural modifications.
Formation of the Lanostane Skeleton
The formation of the initial tetracyclic lanostane core is catalyzed by two key enzymes: squalene epoxidase and lanosterol synthase.
a) Squalene Epoxidase (SE)
Squalene epoxidase (EC 1.14.99.7) is a monooxygenase that catalyzes the stereospecific epoxidation of squalene to (S)-2,3-oxidosqualene. This reaction is a critical rate-limiting step and requires molecular oxygen, NADPH, and FAD as cofactors.
b) Lanosterol Synthase (LSS)
Lanosterol synthase (EC 5.4.99.7), an oxidosqualene cyclase (OSC), is the enzyme responsible for the remarkable cyclization of (S)-2,3-oxidosqualene into the tetracyclic lanosterol. This complex reaction proceeds through a series of carbocationic intermediates, involving intricate ring formations and rearrangements. In plants, the primary cyclization product of 2,3-oxidosqualene is cycloartenol, which is a key intermediate in phytosterol biosynthesis, however, some plants also possess lanosterol synthases, indicating the presence of a dual pathway.[1][2][3]
Figure 1: Core pathway for the formation of the lanostane skeleton.
Post-Lanosterol Modifications
Following the formation of lanosterol, a vast array of lanostane-type triterpenoids are generated through the action of various modifying enzymes. These modifications, which include oxidation, reduction, methylation, and glycosylation, are responsible for the immense structural diversity and wide range of biological activities of this class of compounds.
Key modifying enzymes include:
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for introducing hydroxyl groups at various positions on the lanostane skeleton. These hydroxylations are often the initial steps for further modifications and are crucial for the bioactivity of many lanostane triterpenoids. For example, lanosterol 14α-demethylase (CYP51A1) is a key P450 enzyme in sterol biosynthesis that removes the 14α-methyl group from lanosterol.[4][5]
-
Dehydrogenases/Reductases: These enzymes catalyze the oxidation of hydroxyl groups to ketones or the reduction of double bonds.
-
Methyltransferases (MTs): These enzymes add methyl groups to the lanostane scaffold or its side chain.
-
Glycosyltransferases (GTs): These enzymes attach sugar moieties to the triterpenoid backbone, forming glycosides with altered solubility and biological activity.
Figure 2: General scheme of post-lanosterol modifications.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of lanostane-type triterpenoids.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | Reference |
| Squalene Epoxidase | Candida albicans | Squalene | 50 | - | - | [6] |
| Squalene Epoxidase | Trichophyton rubrum | Squalene | 13 | 0.71 | - | [7] |
| Lanosterol Synthase | Saccharomyces cerevisiae | (S)-2,3-Oxidosqualene | - | - | - | |
| Lanosterol 14α-demethylase (CYP51A1) | Human | Lanosterol | - | - | - | [8] |
Note: Comprehensive kinetic data for lanosterol synthase from various organisms is still being actively researched.
Table 2: Yields of Lanostane-Type Triterpenoids in Engineered Saccharomyces cerevisiae
| Compound | Key Genes Expressed | Titer (mg/L) | Reference |
| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | G. lucidum CYP5150L8 | - | [7] |
| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | G. lucidum CYP5150L8, CYP5139G1 | 2.2 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of lanostane-type triterpenoid biosynthesis.
Protocol 1: Heterologous Expression and Purification of Fungal Lanosterol Synthase in E. coli
Figure 3: Workflow for heterologous expression and purification.
1. Plasmid Construction:
- The full-length cDNA of the fungal lanosterol synthase (LSS) is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
2. Transformation:
- The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).[9]
3. Cell Culture and Induction:
- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic.
- The starter culture is then used to inoculate a larger volume of LB medium.
- Cells are grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[10]
4. Cell Harvesting and Lysis:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
5. Protein Purification:
- The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
- The His-tagged LSS is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
6. Purity Analysis:
- The purity of the eluted protein is assessed by SDS-PAGE.
Protocol 2: In Vitro Assay for Lanosterol Synthase Activity
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing the purified lanosterol synthase, the substrate (S)-2,3-oxidosqualene, and a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
- The substrate is typically dissolved in a detergent such as Triton X-100 to ensure its solubility in the aqueous buffer.
2. Enzyme Reaction:
- The reaction is initiated by adding the enzyme to the reaction mixture.
- The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period.
3. Product Extraction:
- The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane).
- The lanosterol product is extracted into the organic phase by vigorous vortexing.
- The organic phase is separated by centrifugation.
4. Product Analysis:
- The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
- The identity of the lanosterol product is confirmed by comparing its retention time and mass spectrum with an authentic standard.
Protocol 3: Cytochrome P450 Lanosterol 14α-Demethylase (CYP51A1) Assay
1. Reconstituted System Preparation:
- A reconstituted system containing purified human CYP51A1, NADPH-cytochrome P450 reductase (CPR), and lipids (e.g., a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).[6][11]
2. Enzyme Assay:
- The reaction mixture is pre-incubated at 37°C.
- The substrate, lanosterol (dissolved in a suitable solvent like ethanol), is added to the reaction mixture.[6]
- The reaction is initiated by the addition of NADPH.[11]
- The reaction is incubated at 37°C for a defined period.
3. Product Extraction and Analysis:
- The reaction is terminated, and the sterols are extracted with an organic solvent (e.g., ethyl acetate).[11]
- The extracted products are analyzed by radio-HPLC or LC-MS to detect the formation of the 14-demethylated product.[8]
Protocol 4: Extraction and Quantification of Lanostane Triterpenoids from Ganoderma lucidum
Figure 4: Workflow for extraction and analysis of lanostane triterpenoids.
1. Sample Preparation:
- The fruiting bodies of Ganoderma lucidum are dried and finely powdered.
2. Extraction:
- The powdered material is extracted with an organic solvent such as ethanol, methanol, or chloroform, often using methods like Soxhlet extraction or maceration.[12]
3. Filtration and Concentration:
- The extract is filtered to remove solid debris.
- The solvent is removed under reduced pressure to obtain a crude extract.
4. Fractionation:
- The crude extract can be further fractionated by liquid-liquid partitioning using solvents of different polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
5. Purification:
- Individual lanostane triterpenoids are purified from the fractions using a combination of chromatographic techniques, including column chromatography (silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).[13]
6. Structural Elucidation and Quantification:
- The structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13]
- The quantification of specific lanostane triterpenoids in the extracts or fractions is performed using a validated HPLC-UV or HPLC-MS method with reference standards.[13]
Conclusion
The biosynthesis of lanostane-type triterpenoids is a complex and fascinating area of natural product chemistry. Understanding this pathway at a molecular level is crucial for harnessing the therapeutic potential of these compounds. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and engineer the biosynthesis of these valuable molecules. Further research into the kinetic properties of the enzymes involved and the development of more efficient heterologous production systems will be key to unlocking the full potential of lanostane-type triterpenoids.
References
- 1. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Sterol biosynthesis by a prokaryote: first in vitro identification of the genes encoding squalene epoxidase and lanosterol synthase from Methylococcus capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. env.go.jp [env.go.jp]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterologous protein expression in E. coli [protocols.io]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the conversion of squalene to lanosterol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of lanostane triterpenes in Fomes officinalis and their fragmentation study by HPLC-ESI - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Poricoic Acid B: A Technical Guide to its Structure Elucidation and NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Poricoic acid B, a notable triterpenoid isolated from Poria cocos. This document details its spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), and outlines the experimental protocols utilized for its characterization. Furthermore, it delves into the potential anti-inflammatory mechanism of this compound by visualizing a key signaling pathway.
Chemical Structure
This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₄O₅. Its systematic IUPAC name is (2R)-2-[(1R,3aR,5aS,5bR,7aR,11aS,11bR,13aR,13bR)-3a-(2-carboxyethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,4,5,6,7,7a,8,11,11b,12,13-dodecahydro-1H-cyclopenta[a]chrysen-1-yl]-6-methylhept-5-enoic acid. The structure features a complex ring system and multiple stereocenters, making its complete characterization reliant on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Data for Structural Elucidation
The definitive structure of this compound was elucidated primarily through one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed map of the molecule's carbon-hydrogen framework.
NMR Data Tables
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in deuterated chloroform (CDCl₃) at 600 MHz for ¹H and 150 MHz for ¹³C.
Table 1: ¹H NMR Data of this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.45 | m | |
| 2α | 1.65 | m | |
| 2β | 1.40 | m | |
| 5 | 0.78 | s | |
| 6α | 1.55 | m | |
| 6β | 1.28 | m | |
| 7α | 2.05 | m | |
| 7β | 1.48 | m | |
| 9 | 2.15 | d | 9.0 |
| 11α | 1.50 | m | |
| 11β | 1.35 | m | |
| 12α | 1.80 | m | |
| 12β | 1.25 | m | |
| 15 | 3.20 | dd | 10.0, 5.0 |
| 16 | 4.54 | br s | |
| 17 | 2.78 | s | |
| 18 | 0.99 | s | |
| 19 | 0.93 | s | |
| 20 | 2.30 | m | |
| 22 | 1.95 | m | |
| 23 | 2.00 | m | |
| 24 | 5.27 | t | 7.0 |
| 26 | 1.50 | s | |
| 27 | 1.58 | s | |
| 28a | 4.76 | s | |
| 28b | 4.67 | s | |
| 29 | 1.68 | s | |
| 30 | 1.50 | s |
Table 2: ¹³C NMR Data of this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 50.1 | 16 | 73.5 |
| 2 | 21.5 | 17 | 57.5 |
| 3 | 178.3 | 18 | 18.3 |
| 4 | 47.5 | 19 | 19.3 |
| 5 | 55.8 | 20 | 36.2 |
| 6 | 18.2 | 21 | 180.0 |
| 7 | 33.1 | 22 | 26.8 |
| 8 | 142.3 | 23 | 40.5 |
| 9 | 50.3 | 24 | 124.3 |
| 10 | 37.1 | 25 | 131.3 |
| 11 | 21.0 | 26 | 25.7 |
| 12 | 26.5 | 27 | 17.7 |
| 13 | 44.3 | 28 | 106.3 |
| 14 | 50.8 | 29 | 19.4 |
| 15 | 49.2 | 30 | 28.0 |
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the dried sclerotia of Poria cocos. The general procedure involves:
-
Extraction: The powdered raw material is extracted with a suitable organic solvent, such as 70% ethanol, under reflux.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20.
-
Purification: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
High-resolution NMR spectra were acquired on a Bruker AVANCE 600 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: One-dimensional proton NMR spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.
-
¹³C NMR: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling was applied to simplify the spectrum.
-
2D NMR: To establish the complete structure and stereochemistry, a suite of two-dimensional NMR experiments were performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to determine the spatial proximity of protons and elucidate the relative stereochemistry.
Anti-Inflammatory Signaling Pathway
This compound has demonstrated significant anti-inflammatory properties.[1] While the precise molecular targets are still under investigation, a likely mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates a proposed workflow for the anti-inflammatory action of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
Poricoic Acid B in HL-60 Cancer Cells: A Technical Examination of Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the current understanding of the mechanism of action of Poricoic acid B in human promyelocytic leukemia (HL-60) cancer cells. While research specifically elucidating the detailed molecular pathways of this compound in HL-60 cells is limited, this document synthesizes the available data, including its cytotoxic profile. To offer a broader context for researchers, this guide draws comparative insights from the more extensively studied analogous compound, Poricoic acid A (PAA). Detailed experimental protocols for key assays relevant to the investigation of cellular mechanisms in HL-60 cells are provided, alongside visual representations of pertinent signaling pathways to facilitate a deeper understanding and guide future research endeavors in the field of oncology drug development.
Introduction
Poricoic acids are a group of lanostane-type triterpenoids isolated from the fungus Poria cocos, a traditional medicine used in several Asian countries. These compounds have garnered significant interest in oncological research due to their potential anti-tumor activities. While a substantial body of research has focused on Poricoic acid A (PAA), the specific mechanisms of action for other members of this family, such as this compound, are less understood. This guide focuses on the available scientific evidence regarding the effects of this compound on the HL-60 human promyelocytic leukemia cell line, a widely used in vitro model for studying cancer cell biology and the efficacy of novel therapeutic agents. The primary objective is to furnish researchers and drug development professionals with a detailed technical overview, encompassing available data, comparative analyses with related compounds, and robust experimental methodologies to support further investigation into the therapeutic potential of this compound.
Mechanism of Action of this compound in HL-60 Cells
Current research on the direct mechanism of action of this compound in HL-60 cells is in its nascent stages. The primary available data point relates to its cytotoxic activity.
Cytotoxicity Profile
Quantitative analysis of the cytotoxic effect of this compound on HL-60 cells has been determined through MTT assays.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | HL-60 | MTT (48 hrs) | > 100 | [1] |
Table 1: Cytotoxicity of this compound in HL-60 Cells. The 50% inhibitory concentration (IC50) value indicates low cytotoxicity of this compound in HL-60 cells at concentrations up to 100 µM.[1]
The high IC50 value suggests that this compound exhibits limited direct cytotoxicity to HL-60 cells under the tested conditions. This finding implies that its primary mechanism may not involve the induction of widespread apoptosis or necrosis at typical therapeutic concentrations.
Hypothetical Mechanism of Action
Given the low cytotoxicity, the potential anti-cancer effects of this compound in HL-60 cells, if any, might be mediated through non-cytotoxic mechanisms such as the induction of differentiation, modulation of the tumor microenvironment, or synergistic effects with other chemotherapeutic agents. Further research is imperative to explore these possibilities.
Figure 1: High-level overview of this compound's interaction with HL-60 cells, highlighting its observed low cytotoxicity.
Comparative Analysis: The Mechanism of Poricoic Acid A
In contrast to this compound, the anti-cancer properties of Poricoic acid A (PAA) are more extensively documented across various cancer cell lines, including HL-60. PAA has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Induction of Apoptosis by Poricoic Acid A
PAA has been demonstrated to induce apoptosis in HL-60 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This is characterized by the increased expression of caspases-3, -8, and -9, and an elevated Bax/Bcl-2 ratio.[2]
Figure 2: Signaling pathway for Poricoic Acid A-induced apoptosis in HL-60 cells.
Cell Cycle Arrest Induced by Poricoic Acid A
Studies in other cancer cell lines have shown that PAA can induce cell cycle arrest, often at the G2/M phase.[1][3] This is typically associated with the modulation of cell cycle regulatory proteins.
| Compound | Cell Line | Effect | Key Modulated Proteins | Citation |
| Poricoic acid A | Lung Cancer Cells | G2/M Phase Arrest | CDK1 ↓, Cyclin B1 ↓, CDC25C ↓ | [4] |
Table 2: Effects of Poricoic Acid A on Cell Cycle in Cancer Cells.
Figure 3: Key protein modulations in Poricoic Acid A-induced G2/M cell cycle arrest.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound in HL-60 cells, detailed protocols for key experimental assays are provided below.
Cell Culture
-
Cell Line: HL-60 (Human Promyelocytic Leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
Cell Viability Assay (MTT Assay)
Figure 4: Workflow for MTT-based cell viability assay.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HL-60 cells with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, lyse the HL-60 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, -8, -9, CDK1, Cyclin B1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest HL-60 cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Conclusion
The current body of scientific literature provides limited insight into the specific mechanism of action of this compound in HL-60 cancer cells, with available data indicating low cytotoxicity. In contrast, its analogue, Poricoic acid A, demonstrates significant anti-cancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines, including HL-60. This technical guide serves as a foundational resource for researchers by summarizing the existing knowledge on this compound, offering a comparative perspective with the well-characterized Poricoic acid A, and providing detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the non-cytotoxic effects of this compound, its potential for synergistic interactions with other chemotherapeutic agents, and its impact on cellular differentiation and signaling pathways in HL-60 and other cancer models. Such studies are crucial for unlocking the full therapeutic potential of this natural compound in oncology.
References
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Poricoic Acid B via Nitric Oxide Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic acid B, a triterpenoid compound isolated from Poria cocos, has demonstrated significant anti-inflammatory properties. This technical guide delves into the core mechanism of action of this compound, focusing on its potent inhibition of nitric oxide (NO) production and the upstream signaling pathways involved. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the molecular pathways to support further research and drug development endeavors in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key mediator in the inflammatory cascade is nitric oxide (NO), a signaling molecule produced by nitric oxide synthase (NOS) enzymes. In inflammatory conditions, the inducible isoform, iNOS, is overexpressed in macrophages, leading to excessive NO production, which can contribute to tissue damage and a pro-inflammatory environment. Therefore, the inhibition of iNOS and subsequent NO production represents a promising therapeutic strategy for controlling inflammatory diseases.
This compound, a lanostane-type triterpenoid, has emerged as a promising natural compound with potent anti-inflammatory activities. Studies have shown its ability to significantly suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. This guide provides a detailed examination of the molecular mechanisms underlying this effect, offering valuable insights for researchers and professionals in drug discovery and development.
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been quantified through various in vitro assays, primarily using the RAW 264.7 murine macrophage cell line stimulated with LPS. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration of this compound (µg/mL) | NO Production Inhibition (%) |
| 10 | No significant inhibition |
| 20 | 29% |
| 30 | 34% |
| 40 | 68% |
Data compiled from a study by Zhang et al. (2021).[1]
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration of this compound (µg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition | IL-6 Inhibition |
| 10 | Significant decrease | No significant decrease | Significant decrease |
| 20 | 32% (lowest value) | Significant decrease | Significant decrease |
| 30 | Significant decrease | Significant decrease | Significant decrease |
| 40 | Significant decrease | Significant decrease | Significant decrease |
Data shows a dose-dependent decrease. Specific percentage inhibition for all concentrations and cytokines beyond the noted 32% for TNF-α at 20 µg/mL were not detailed in the source material.[1]
Table 3: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration of this compound (µg/mL) | Cell Viability |
| 10 - 40 | No significant cytotoxicity |
As determined by cell viability assays, indicating that the observed anti-inflammatory effects are not due to cell death.[1]
Core Anti-inflammatory Mechanism: Inhibition of the NF-κB and MAPK Signaling Pathways
The overproduction of NO and pro-inflammatory cytokines in LPS-stimulated macrophages is largely regulated by the activation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's effect on these pathways in RAW 264.7 cells are emerging, strong evidence from studies on the closely related Poricoic acid A and other anti-inflammatory natural products suggests a similar mechanism of action.[2][3][4]
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including iNOS, TNF-α, IL-1β, and IL-6.
This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This, in turn, suppresses the expression of iNOS and pro-inflammatory cytokines.
Modulation of the MAPK Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS activation of Toll-like receptor 4 (TLR4) triggers a phosphorylation cascade that activates MAPKs. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that, along with NF-κB, promote the expression of inflammatory genes. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and/or JNK, thus dampening the downstream inflammatory response.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the discussed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in Inhibiting NO Production
References
- 1. mdpi.com [mdpi.com]
- 2. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of Triterpenoids in Wolfiporia cocos: A Technical Guide
Introduction
Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb., also known as Poria cocos or Fu Ling, is an edible and medicinal mushroom belonging to the Polyporaceae family.[1] For centuries, it has been a cornerstone of Traditional Chinese Medicine, utilized for its diuretic and spleen-tonifying properties.[1][2] Modern scientific inquiry has identified triterpenoids and polysaccharides as its primary bioactive constituents, responsible for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, immunomodulatory, and nephroprotective effects.[1][3][4][5]
Triterpenoids, in particular, are considered key chemical markers for evaluating the quality of W. cocos.[3][4] These compounds are primarily tetracyclic, belonging to the lanostane type.[1][5] The sclerotium, the medicinal part of the fungus, and especially its epidermis (outer layer), are rich sources of these compounds.[6][7] This technical guide provides an in-depth overview of the discovery, quantitative characterization, and experimental methodologies related to the triterpenoids of W. cocos, intended for researchers, scientists, and professionals in drug development.
Discovery and Identification of Major Triterpenoids
The primary triterpenoids isolated from W. cocos are derivatives of a lanostane skeleton.[8] Chemical investigations, particularly of the epidermis, have led to the isolation and identification of numerous lanostane-type triterpenoids, including novel compounds.[1][9][10][11]
The five most predominantly studied and quantified triterpenoids in W. cocos are:
-
Pachymic acid
-
Dehydroeburicoic acid
-
Dehydrotumulosic acid
-
Polyporenic acid C
Other significant compounds that have been isolated and characterized include poricoic acids, tumulosic acid, and various hydroxylated and acetylated derivatives.[9][10][12] The identification of these complex structures relies on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2][11]
Quantitative Analysis of Major Triterpenoids
The concentration of triterpenoids varies significantly across different tissues of W. cocos and between natural and cultivated varieties.[6][7] The epidermis, or surface layer of the sclerotium, consistently shows the highest concentrations of these bioactive compounds.[6][13] This part is often discarded as a low-value scrap, representing a significant waste of a valuable resource.[1][2]
Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).[3][6][7][14]
Table 1: Content of Five Major Triterpenoids in Different Tissues of Wolfiporia cocos (mg/kg)
| Triterpenoid | Natural Sclerotium (Surface Layer) | Pollution-Controlled Cultured Sclerotium (Surface Layer) |
|---|---|---|
| Dehydrotumulosic acid | 12,300 ± 300 | 14,800 ± 800 |
| Polyporenic acid C | 900 ± 100 | 18,100 ± 600 |
| Pachymic acid | 1,300 ± 100 | 17,600 ± 1,300 |
| Dehydrotrametenolic acid | 13,500 ± 800 | 21,200 ± 1,500 |
| Dehydroeburicoic acid | 8,500 ± 200 | 9,100 ± 700 |
Data sourced from a study by Fu et al. (2018).[6][7]
Table 2: Pachymic Acid and Total Triterpenoid Content in Mycelia vs. Sclerotia
| Component | Mycelia Content (%) | Sclerotia Content (%) |
|---|---|---|
| Total Triterpenoids | 5.36 | 1.43 |
| Pachymic Acid | 0.458 | 0.174 |
Data sourced from a transcriptome analysis by Shu et al. (2013).[8]
Biological Activities and Mechanisms of Action
Triterpenoids from W. cocos exhibit a broad spectrum of pharmacological activities. Their mechanisms often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Lanostane triterpenoids are potent anti-inflammatory agents.[9][10] For example, poricoic acid GM has been shown to strongly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[9][10] This effect is mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[3][9] The underlying mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[9][10] Poricoic acid GM suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[10]
Antidepressant-Like Effects
The total triterpenes of W. cocos (TTWC) have demonstrated antidepressant-like effects in animal models.[14] These effects are associated with the regulation of neurotransmitter levels and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[14] Furthermore, TTWC can inhibit the NLRP3 inflammasome pathway, a key mediator in the neuroinflammation associated with depression.[14]
Anticancer Activity
Various triterpenoids from W. cocos exhibit significant anticancer properties. Pachymic acid, for instance, induces apoptosis in prostate cancer cells and inhibits proliferation by up-regulating PTEN expression and reducing AKT phosphorylation in osteosarcoma cells.[4] Polyporenic acid C has been shown to restrain the growth of human lung cancer cells by inducing apoptosis through the death receptor-mediated pathway.[6]
Methodologies and Experimental Protocols
This section provides a detailed overview of the standard protocols used for the extraction, analysis, and characterization of triterpenoids from W. cocos.
Protocol 1: Extraction of Total Triterpenes
This protocol is adapted from methodologies used for preparing total triterpene extracts for biological studies.[14]
-
Preparation : Start with dried sclerotium of W. cocos. Pulverize the material into a fine powder.
-
Initial Extraction : Mix the pulverized powder with 80% ethanol (e.g., 1:10 w/v). Reflux the mixture for 2 hours.
-
Filtration and Re-extraction : Separate the supernatant by filtration. Add fresh 80% ethanol to the residue and perform a second reflux for 2 hours to maximize yield.
-
Concentration : Combine the supernatants from both extractions and concentrate them under vacuum to produce a crude extract.
-
Washing : After drying, wash the crude extract with distilled water (e.g., three times) with magnetic stirring to remove water-soluble components like polysaccharides.
-
Final Extraction : Collect the residue, soak it, and extract it with anhydrous ethanol using an ultrasonic process (e.g., three times).
-
Final Product : Combine the anhydrous ethanol extracts and evaporate the solvent to yield the total triterpenes of W. cocos (TTWC).
Protocol 2: UPLC-QTOF-MS/MS for Triterpenoid Profiling
This protocol provides a framework for the qualitative and quantitative analysis of triterpenoids.[14][15]
-
Sample Preparation : Dissolve the prepared triterpenoid extract or isolated compound in methanol to a suitable concentration (e.g., 1-2 µg/µL).
-
Chromatographic Separation :
-
System : An Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column : A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase : A gradient elution using a binary or ternary solvent system. A common system consists of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).[14]
-
Gradient Program : An optimized gradient to ensure separation of structurally similar triterpenoids (e.g., 0-12 min linear gradient).[14]
-
Column Temperature : Maintain at a constant temperature, for example, 40°C.[14]
-
Injection Volume : 1-2 µL.
-
-
Mass Spectrometry Detection :
-
System : A Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode : Operate in both positive and negative ion modes, as triterpene acids are often better detected in negative mode.[14]
-
Data Acquisition : Acquire data in full scan mode to profile all components. For targeted analysis, use MS/MS to obtain fragmentation patterns for structural confirmation by comparing with reference standards or databases.
-
-
Data Analysis : Identify compounds by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of known reference standards or by dereplication strategies against a database.[15] For quantification, construct a calibration curve using reference standards of the target analytes.[6]
Protocol 3: Anti-inflammatory Activity Assay (NO Production)
This protocol is based on methods used to evaluate the anti-inflammatory effects of triterpenoids on macrophages.[9][10]
-
Cell Culture : Culture RAW264.7 murine macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the test triterpenoid (dissolved in DMSO and diluted in media) for 1-2 hours.
-
Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no triterpenoid) and a negative control group (no LPS).
-
NO Measurement (Griess Assay) :
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation : Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Cell Viability : Perform a parallel cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
Conclusion
Wolfiporia cocos is a rich natural source of lanostane-type triterpenoids with significant therapeutic potential. The highest concentrations of these compounds are found in the often-discarded epidermis, highlighting an opportunity for more efficient utilization of this medicinal fungus.[1][6] The diverse pharmacological activities, particularly anti-inflammatory and anti-tumor effects, are underpinned by the modulation of critical signaling pathways such as NF-κB.[9][10] The detailed experimental protocols provided in this guide offer a robust framework for researchers to extract, identify, quantify, and characterize the biological activities of these promising natural products, facilitating further research and development in pharmacology and drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Three new lanostane-type triterpenes from the epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 4. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 6. Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Total Triterpenes of Wolfiporia cocos (Schwein.) Ryvarden & Gilb Exerts Antidepressant-Like Effects in a Chronic Unpredictable Mild Stress Rat Model and Regulates the Levels of Neurotransmitters, HPA Axis and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
Poricoic Acid B: A Technical Guide to Natural Abundance, Sourcing, and Cellular Mechanisms for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and anti-tumor properties. This technical guide provides an in-depth overview of the natural abundance of this compound, methods for its sourcing for research purposes, and a summary of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising natural product.
Natural Abundance of this compound
This compound is a secondary metabolite found in the sclerotium of Poria cocos, a fungus that grows on the roots of pine trees. The concentration of this compound can vary depending on the specific part of the fungus, the strain, and the cultivation conditions.
Distribution within Poria cocos
Quantitative analyses have demonstrated that the concentration of this compound is not uniform throughout the sclerotium. The outer layer, known as the epidermis or "fulingpi," generally exhibits a higher concentration of triterpenoids, including this compound, compared to the inner parts of the fungus.
| Fungal Part | This compound Content (% w/w) | Reference |
| Poria cocos (whole sclerotium) | 0.3578 - 0.8619 | [1] |
| Epidermis of Poria cocos | Higher than inner portions (specific value not provided) | [2] |
Variation Among Strains and Cultivation Conditions
The production of this compound is also influenced by the genetic makeup of the fungal strain and the environmental conditions during cultivation. While comprehensive comparative studies on a wide range of strains are limited, research on mutant strains and different cultivation methods suggests significant variability in triterpenoid content. Optimal cultivation parameters are crucial for maximizing the yield of this compound. Studies have shown that the optimal temperature for the mycelial growth of Poria cocos is between 25 and 35°C, with an optimal pH range of 4 to 7. The carbon and nitrogen sources in the culture medium also play a significant role in the growth and metabolite production of the fungus.
Sourcing of this compound for Research
For research applications, this compound can be obtained through extraction from its natural source or purchased from commercial suppliers. Chemical synthesis, while theoretically possible, is complex and not a common method for obtaining this compound.
Extraction and Purification from Poria cocos
A common and effective method for isolating this compound is high-speed counter-current chromatography (HSCCC).
1. Material Preparation:
-
Dried and powdered epidermis of Poria cocos.
2. Extraction of Total Triterpenoids:
-
The powdered material is subjected to reflux extraction with 70% ethanol.
-
The resulting extract is concentrated under reduced pressure to obtain a crude extract.
3. HSCCC Separation:
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:7:5:5 v/v/v/v ratio) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
HSCCC Instrument Parameters:
-
Apparatus: High-speed counter-current chromatograph.
-
Revolution Speed: 850 rpm.
-
Mobile Phase Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 242 nm.
-
-
Procedure:
-
The multilayer coil column is filled with the upper phase (stationary phase).
-
The apparatus is rotated at the set speed.
-
The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The lower phase (mobile phase) is pumped through the column in a head-to-tail elution mode.
-
The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
-
4. Purification and Identification:
-
The collected fractions containing this compound are combined and concentrated.
-
The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).
-
The structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Yield and Purity: This method can yield this compound with a purity of over 90%.
References
Poricoic Acid B: A Potent Inhibitor of Epstein-Barr Virus Early Antigen Activation
For Immediate Release
[CITY, State] – [Date] – Poricoic acid B, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has demonstrated significant inhibitory effects on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This finding positions this compound as a compound of interest for researchers in virology and oncology, as well as for professionals in drug development seeking novel therapeutic agents against EBV-associated diseases.
Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The lytic cycle of EBV, marked by the expression of early antigens, is a critical phase in the virus's life cycle and a potential target for therapeutic intervention. The ability of this compound to inhibit the activation of EBV-EA suggests its potential to disrupt the viral lytic cycle and, consequently, mitigate EBV-related pathogenesis.
This technical guide provides an in-depth overview of the effects of this compound on EBV-EA activation, detailing the quantitative data from key studies, the experimental protocols for assessing this inhibitory activity, and the potential signaling pathways involved.
Quantitative Analysis of Inhibitory Effects
Studies have quantified the inhibitory effects of this compound on TPA-induced EBV-EA activation in Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit EBV-EA activation by 50%.
| Compound | IC₅₀ (mol ratio/32 pmol TPA) | Reference |
| This compound | 301 | [1] |
Experimental Protocols
The evaluation of this compound's inhibitory effect on EBV-EA activation is primarily conducted through an in vitro assay using Raji cells. The following is a detailed methodology for this key experiment.
Inhibition Assay of TPA-Induced EBV-EA Activation in Raji Cells
1. Cell Culture and Maintenance:
-
Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Induction of EBV-EA Activation:
-
Raji cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.
-
To induce the EBV lytic cycle and subsequent EA expression, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture at a final concentration of 32 pmol/mL (approximately 20 ng/mL).
-
In some protocols, n-butyric acid (4 mM) is used as a co-inducer with TPA.
3. Treatment with this compound:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Various concentrations of this compound are added to the Raji cell cultures simultaneously with or shortly before the addition of TPA.
-
A vehicle control (DMSO) is run in parallel.
4. Incubation:
-
The treated and control cell cultures are incubated for 48 hours at 37°C.
5. Detection of EBV-EA Positive Cells (Immunofluorescence Assay):
-
After incubation, the cells are harvested, washed, and smeared onto glass slides.
-
The cells are fixed with acetone or methanol.
-
The fixed cells are then incubated with high-titer EBV-EA-positive human serum, which contains antibodies against the early antigens.
-
After washing, the slides are incubated with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.
-
The slides are then examined under a fluorescence microscope.
6. Data Analysis:
-
The percentage of EBV-EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells per sample.
-
The inhibitory rate is calculated using the following formula: Inhibition (%) = [1 - (Number of EA-positive cells in treated sample / Number of EA-positive cells in control)] x 100
-
The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
The tumor promoter TPA is known to activate several intracellular signaling pathways that converge to induce EBV lytic gene expression. While the precise mechanism of this compound's inhibitory action has not been fully elucidated, its effect is likely mediated through the modulation of one or more of these key signaling cascades.
TPA primarily activates Protein Kinase C (PKC). Activated PKC can then trigger downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways ultimately lead to the activation of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which bind to the promoter regions of the EBV immediate-early genes, BZLF1 and BRLF1, initiating the lytic cycle.
The inhibitory effect of this compound on TPA-induced EBV-EA activation suggests that it may interfere with this signaling network at one or more points. Potential mechanisms of action include:
-
Direct inhibition of PKC: this compound may act as a direct inhibitor of PKC isoforms, preventing the initial signal transduction from TPA.
-
Modulation of MAPK pathways: The compound could potentially inhibit the phosphorylation and activation of key kinases within the ERK, JNK, or p38 MAPK pathways.
-
Interference with the PI3K/Akt pathway: this compound might disrupt the PI3K/Akt signaling cascade, which is also implicated in EBV reactivation.
-
Inhibition of transcription factor activation: The compound may prevent the activation or nuclear translocation of critical transcription factors like AP-1, thereby blocking the expression of EBV immediate-early genes.
Further research is required to pinpoint the exact molecular targets of this compound within these signaling pathways to fully understand its mechanism of action in suppressing EBV-EA activation.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on EBV-EA activation.
Caption: Potential signaling pathways inhibited by this compound in TPA-induced EBV-EA activation.
Conclusion
This compound has emerged as a noteworthy natural compound with the ability to inhibit the activation of Epstein-Barr virus early antigen. The quantitative data underscores its potency, and the established experimental protocols provide a clear framework for further investigation. While the precise molecular mechanisms remain to be fully elucidated, the likely involvement of key signaling pathways such as PKC, MAPK, and PI3K/Akt offers promising avenues for future research. This technical guide serves as a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound in the context of EBV-associated diseases.
References
Poricoic Acid B: A Deep Dive into Its Role as a Bile Acid Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has emerged as a significant inhibitor of bile acid uptake transporters. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and gastroenterology who are interested in the therapeutic potential of targeting bile acid metabolism.
Bile acids play a crucial role in the digestion and absorption of dietary fats and are tightly regulated through a complex process known as enterohepatic circulation. The apical sodium-dependent bile acid transporter (ASBT), located in the terminal ileum, and the sodium taurocholate cotransporting polypeptide (NTCP), found in the basolateral membrane of hepatocytes, are key proteins responsible for the reabsorption and uptake of bile acids.[1] Inhibition of these transporters presents a promising strategy for managing various metabolic and cholestatic diseases.
Mechanism of Action: Inhibition of Bile Acid Transporters
This compound has been identified as an inhibitor of both the intestinal Apical Sodium-Dependent Bile Acid Transporter (ASBT) and the hepatic Sodium/Taurocholate Cotransporting Polypeptide (NTCP).[1] By targeting these transporters, this compound disrupts the normal enterohepatic circulation of bile acids. This interruption leads to a decrease in the return of bile acids to the liver and an increase in their fecal excretion. The resulting depletion of the bile acid pool in the liver stimulates the conversion of cholesterol into new bile acids, a process that can contribute to lowering systemic cholesterol levels.
The inhibitory action of this compound on both ASBT and NTCP suggests a dual mechanism that could be beneficial in conditions characterized by bile acid dysregulation. The inhibition is competitive, meaning this compound likely binds to the same site on the transporters as the natural bile acid substrates.[1]
Quantitative Data on Inhibitory Activity
While specific IC50 values for this compound's inhibition of ASBT and NTCP are not yet widely published, studies on the extract of Poria cocos and its constituent triterpene acids provide valuable insights. Research has shown that Poria cocos extract exhibits significant inhibitory effects on both transporters.[1] Furthermore, among the major triterpene acids isolated from the fungus, this compound has been demonstrated to significantly inhibit both ASBT and NTCP function.[1]
For comparative context, the inhibitory constants for the Poria cocos extract and a related compound, Poricoic acid A, are presented below.
| Transporter | Inhibitor | IC50 / Ki |
| ASBT | Poria cocos extract | 14.6 µg/ml |
| NTCP | Poria cocos extract | 5.89 µg/ml |
| NTCP | Poricoic acid A | 63.4 ± 18.7 µM (Ki) |
Data sourced from Cai et al. (2021)[1]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the inhibitory effects of this compound on bile acid transporters.
Bile Acid Uptake Inhibition Assay in Xenopus laevis Oocytes
This in vitro assay is a widely used method to study the function and inhibition of membrane transporters.
a. Oocyte Preparation and Transporter Expression:
-
Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
The cRNA (complementary RNA) encoding for human ASBT or NTCP is microinjected into the oocytes.
-
Control oocytes are injected with water.
-
The oocytes are incubated for 2-3 days at 18°C in a modified Barth's solution to allow for the expression of the transporters on the oocyte membrane.
b. Uptake Assay:
-
A group of transporter-expressing oocytes and control oocytes are pre-incubated in a sodium-containing buffer.
-
The uptake experiment is initiated by transferring the oocytes to a buffer containing a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) and varying concentrations of the inhibitor (this compound).
-
The uptake is allowed to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.
-
The uptake is terminated by washing the oocytes multiple times with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Individual oocytes are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
c. Data Analysis:
-
The uptake in control oocytes is subtracted from the uptake in transporter-expressing oocytes to determine the specific uptake.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the uptake in the absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the transporter activity, is determined by fitting the data to a dose-response curve.
Determination of Inhibition Type (Competitive Inhibition Assay)
To determine if the inhibition is competitive, the uptake assay is performed with varying concentrations of both the substrate and the inhibitor.
-
The uptake of the radiolabeled bile acid is measured at several different substrate concentrations in the absence and presence of a fixed concentration of this compound.
-
The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
In competitive inhibition, the Vmax (maximum transport rate) remains unchanged, while the Km (substrate concentration at half-maximal transport rate) increases in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes discussed.
Caption: Enterohepatic Circulation of Bile Acids and Inhibition by this compound.
Caption: Workflow for Bile Acid Uptake Inhibition Assay using Xenopus Oocytes.
Conclusion and Future Directions
This compound demonstrates significant potential as a dual inhibitor of the key bile acid transporters, ASBT and NTCP. This mechanism of action positions it as a promising candidate for the development of novel therapeutics for managing hyperlipidemia and other metabolic disorders. Further research is warranted to elucidate the precise IC50 values of this compound for both transporters and to explore its efficacy and safety in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this and other related triterpenoids. The continued exploration of natural compounds like this compound holds great promise for the discovery of new and effective therapeutic agents.
References
Physical and chemical properties of Poricoic acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos. This document provides a comprehensive overview of its physical, chemical, and biological properties. It details its anti-tumor and anti-inflammatory activities, focusing on the underlying mechanisms of action involving key signaling pathways such as PI3K/Akt and MAPK. This guide also includes detailed experimental protocols for the isolation, purification, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a white crystalline powder.[1] It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₅ | [1] |
| Molecular Weight | 484.67 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO | [1][2] |
| Predicted Density | 1.13±0.1 g/cm³ | [1] |
| Predicted Boiling Point | 661.1±55.0 °C | [1] |
| CAS Number | 137551-39-4 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| Mass Spectrometry (ESI-QTOF) | Precursor ion [M+H]⁺: m/z 485.32615. Major fragment ions: 467.3147, 449.3046, 325.2169.[3] |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Infrared (IR) | Data not available in the searched literature. |
Biological Activities and Mechanism of Action
This compound exhibits significant anti-tumor and anti-inflammatory properties.
Anti-Tumor Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest in the G2/M phase in human liver cancer (HepG2) cells. The anti-tumor mechanism of this compound involves the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways. By interfering with these pathways, this compound can influence the expression of downstream proteins involved in cell proliferation, survival, and apoptosis, such as caspases and matrix metalloproteinases.
Anti-Inflammatory Activity
This compound has shown potent anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Furthermore, it reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in a dose-dependent manner.
Experimental Protocols
Isolation and Purification of this compound from Poria cocos
This protocol describes the extraction and purification of this compound using high-speed countercurrent chromatography (HSCCC).[4]
Workflow: Isolation and Purification of this compound
Methodology:
-
Extraction: The dried epidermis of Poria cocos is extracted with a two-phase solvent system of n-butanol and water to obtain the total triterpenoids.
-
HSCCC Separation: The crude extract is subjected to HSCCC.
-
Solvent System: A two-phase solvent system composed of hexane, ethyl acetate, methanol, and water in a 3:6:4:2 volume ratio is used.
-
Operating Parameters: The separation is performed with clockwise rotation at 800 rpm and a flow rate of 3 mL/min.
-
-
Fraction Collection: The eluent is monitored, and fractions are collected. This compound is typically found in the third major peak.
-
Purity Analysis: The purity of the collected fraction containing this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
Structural Identification: The purified compound is identified and characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound against cancer cell lines, such as HepG2.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is for analyzing the effect of this compound on the expression of proteins in the PI3K/Akt signaling pathway in cancer cells.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
ELISA for TNF-α Quantification
This protocol is for measuring the concentration of TNF-α in the supernatant of RAW 264.7 cells treated with this compound.
Methodology:
-
Coating: Coat a 96-well ELISA plate with a capture antibody against TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody against TNF-α. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.
Conclusion
This compound is a promising natural product with significant anti-tumor and anti-inflammatory activities. Its mechanisms of action, involving the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to explore the full potential of this valuable compound. Further studies are warranted to fully elucidate its detailed spectroscopic properties and to explore its efficacy and safety in preclinical and clinical settings.
References
Poricoic acid B CAS number 137551-39-4 research applications
An In-depth Technical Guide to the Research Applications of Poricoic Acid B (CAS: 137551-39-4)
Introduction
This compound is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (also known as Wolfiporia cocos), a widely used ingredient in traditional Asian medicine.[1][2][3] As a bioactive compound, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current research applications of this compound, focusing on its anti-inflammatory, anti-tumor, and metabolic regulatory properties. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action, experimental data, and relevant protocols.
Chemical and Physical Properties:
-
Molecular Formula: C30H44O5[1]
-
Molecular Weight: 484.67 g/mol [4]
-
Appearance: White to light yellow solid or white crystalline powder.[2][4]
Anti-inflammatory Applications
This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators.
In Vitro Anti-inflammatory Activity
Research has shown that this compound effectively inhibits the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[5] It exhibits a stronger inhibitory effect on nitric oxide (NO) production compared to the related compound, Poricoic acid A.[5] The anti-inflammatory action is dose-dependent, with a significant reduction in the secretion of key pro-inflammatory cytokines.[5]
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | Parameter Measured | Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | LPS | NO Production | 10 - 40 µg/mL | Dose-dependent inhibition | [5] |
| RAW 264.7 | LPS | TNF-α Secretion | 10 - 40 µg/mL | Dose-dependent decrease | [5] |
| RAW 264.7 | LPS | IL-1β Secretion | 10 - 40 µg/mL | Dose-dependent decrease | [5] |
| RAW 264.7 | LPS | IL-6 Secretion | 10 - 40 µg/mL | Dose-dependent decrease |[5] |
In Vivo Anti-inflammatory Activity
In vivo studies have corroborated the anti-inflammatory potential of this compound. It shows inhibitory activity against TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ear inflammatory edema, a standard model for topical anti-inflammatory effects.[6]
Signaling Pathway
The anti-inflammatory mechanism of this compound involves the downregulation of the inflammatory cascade triggered by stimuli like LPS. In macrophages, LPS binding to its receptor (TLR4) activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB. This results in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α, IL-1β, and IL-6. This compound intervenes by inhibiting the production of these key inflammatory mediators.
Anti-cancer and Anti-Tumor Promoting Applications
This compound possesses anti-tumor activity and has been investigated for its potential in oncology research.[2][7]
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In one study, its cytotoxicity against human leukemia (HL-60) cells was assessed via an MTT assay, though it showed limited potency.[2]
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Timepoint | IC50 Value | Reference |
|---|
| HL-60 | MTT | 48 hrs | > 100 µM |[2] |
Inhibition of Tumor Promotion
A significant application of this compound is in the study of tumor promotion. It has shown potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA).[6][8] The induction of EBV-EA by tumor promoters like TPA is a widely used in vitro assay to screen for anti-tumor-promoting agents. The ability of this compound to inhibit this activation suggests it may interfere with the processes that lead to tumor development.[6][8]
Applications in Metabolic Disease Research
Emerging research indicates that this compound plays a role in regulating lipid metabolism, suggesting its potential as a tool for studying metabolic disorders.
Regulation of Lipid Homeostasis
In studies related to metabolic dysfunction-associated fatty liver disease (MAFLD), this compound has been identified as a key active compound.[9] Systemic pharmacology and molecular docking studies suggest that it can ameliorate lipid homeostasis by activating the nuclear receptor PPARα (Peroxisome Proliferator-Activated Receptor Alpha).[9] Activation of PPARα influences the expression of genes involved in lipid metabolism, leading to a reduction in lipid droplet deposition in hepatocytes.[9]
References
- 1. This compound | C30H44O5 | CID 5471852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound [chembk.com]
- 5. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway [frontiersin.org]
Methodological & Application
Application Note: Quantification of Poricoic Acid B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Poricoic acid B, a bioactive triterpenoid found in Poria cocos. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis. This method is suitable for the quality control of raw materials, extracts, and finished products containing this compound.
Introduction
This compound is a significant bioactive compound isolated from the medicinal fungus Poria cocos, which has been used for centuries in traditional medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory and anti-tumor effects.[2] Accurate and precise quantification of this compound is crucial for the standardization of herbal preparations and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed HPLC method for its quantification.
Experimental Protocols
Sample Preparation
1.1. Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Store all standard solutions at 4°C and protect from light.
1.2. Preparation of Sample from Poria cocos
-
Grind the dried Poria cocos sclerotium into a fine powder.
-
Accurately weigh 1 g of the powder and transfer it to a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes at 40°C.[3]
-
Centrifuge the mixture at 4000 x g for 15 minutes.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The filtered extract is now ready for HPLC analysis.
HPLC Conditions
A reversed-phase HPLC method was developed for the separation and quantification of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in ultrapure water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 245 nm[4] |
Table 2: Gradient Elution Program [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 49 | 51 |
| 30 | 28 | 72 |
| 37 | 14 | 86 |
| 47 | 0 | 100 |
| 60 | 0 | 100 |
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Potential signaling pathways modulated by Poricoic acids.
Conclusion
The HPLC method described in this application note is a reliable and accurate tool for the quantification of this compound in various samples. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure reproducible results. This method can be readily implemented in research and quality control laboratories for the analysis of Poria cocos and its derived products.
References
- 1. Frontiers | Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of squalene epoxidase in triterpenes biosynthesis in Poria cocos by molecular docking and CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-QTOF-MS/MS Protocol for Identifying Poricoic Acid B in Poria cocos Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification and relative quantification of Poricoic acid B, a bioactive triterpenoid, from the medicinal mushroom Poria cocos (Schw.) Wolf.[1] this compound and other triterpenes from Poria cocos are recognized for a range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[2][3] This protocol utilizes Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS), a powerful and sensitive analytical technique for the structural elucidation of compounds in complex matrices.[4][5] The method described herein outlines sample preparation, optimized chromatographic conditions, and mass spectrometry parameters for the confident identification of this compound.
Experimental Protocols
Materials and Reagents
-
Sample: Dried and pulverized sclerotium or surface layer of Poria cocos. The surface layer is known to have a higher concentration of triterpenoids.[6]
-
Reference Standard: this compound (purity >95%).
-
Solvents: LC-MS grade methanol, ethanol (75% or 95%), acetonitrile, and water.
-
Additives: LC-MS grade formic acid.
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, 0.22 µm syringe filters, UPLC vials.
Sample Preparation: Ultrasonic-Assisted Extraction
-
Accurately weigh 1.0 g of pulverized Poria cocos sample into a 50 mL conical tube.
-
Add 30 mL of methanol to the tube.[6] Alternative protocols may use 75% or 95% ethanol.[7][8]
-
Soak the sample for 1 hour at room temperature to ensure thorough wetting.[6]
-
Place the tube in an ultrasonic water bath set to 40°C for 30 minutes to facilitate extraction.[6]
-
After sonication, centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.[6]
-
Carefully decant the supernatant into a clean collection tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
Prepare a standard solution of this compound in methanol at a concentration of approximately 0.02 µg/mL for comparison.[9]
UPLC-QTOF-MS/MS System and Conditions
The analysis is performed on a UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source. The parameters below are a robust starting point and may be optimized for specific instrumentation.
Table 1: UPLC Chromatographic Conditions
| Parameter | Setting | Reference |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent | [9] |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9][10] |
| Mobile Phase B | Acetonitrile | [9] |
| Gradient Elution | 0–3 min, 5% B | [9] |
| 3–20 min, 5%–30% B | ||
| 20–25 min, 30% B | ||
| 25–50 min, 30%–80% B | ||
| 50–55 min, 80% B | ||
| 55.1–60 min, 5% B | ||
| Flow Rate | 0.3 mL/min | [9] |
| Column Temperature | 35°C | [9] |
| Injection Volume | 2 µL |[9] |
Table 2: QTOF-MS/MS Mass Spectrometry Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent | [10] |
| Ionization Mode | ESI Negative (ESI-) | [9] |
| Capillary Voltage | -4.5 kV | [9] |
| Source Temperature | 550°C | [9] |
| Scan Range (m/z) | 100–1500 Da | [9] |
| Low Collision Energy | 6 eV (for MS scan of precursor ions) | |
| High Collision Energy | 30–50 eV ramp (for MS/MS fragmentation) |
| Data Acquisition | MSE mode (acquires low and high energy data in a single run) | |
Data Presentation
The identification of this compound is confirmed by matching the retention time with the reference standard and analyzing the mass spectral data. The primary identifier is the accurate mass of the deprotonated molecule [M-H]⁻ in the low-energy MS scan. Structural confirmation is achieved through the fragmentation pattern obtained from the high-energy MS/MS scan.
Table 3: Mass Spectral Data for this compound Identification
| Compound | Formula | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
|---|
| this compound | C₃₁H₄₆O₅ | 497.3323 | Characteristic losses of H₂O, COOH, and side-chain fragments. |
Quantitative analysis reveals variations in this compound content depending on the part of the fungus used and its origin.[2]
Table 4: Example Quantitative Data of this compound in Poria cocos Samples
| Sample Origin/Part | This compound Content (mg/g dry weight) | Reference |
|---|---|---|
| Poria cocos Sclerotium (Batch 1) | 0.067 ± 0.028 | [2] |
| Poria cocos Sclerotium (Batch 2) | 0.409 ± 0.095 | [2] |
| Poria cocos Surface Layer (Batch 1) | Higher concentration expected |[6] |
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: The logic for identifying this compound.
References
- 1. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic application of UPLC-Q-ToF-MS/MS coupled with chemometrics for the identification of natural food pigments from Davidson plum and native currant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
Application Notes and Protocols: Poricoic Acid B Treatment for In Vitro B Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It has demonstrated various biological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] While research has explored its impact on various cell types, its specific effects on B lymphocytes in vitro are not yet well-documented. These application notes provide a comprehensive set of guidelines and protocols for researchers interested in investigating the immunomodulatory potential of this compound on B cells. The following sections detail protocols for B cell isolation and culture, as well as assays for proliferation, apoptosis, and the investigation of relevant signaling pathways.
Preparing this compound for In Vitro Use
It is crucial to properly dissolve and dilute this compound for cell culture experiments. Based on its properties, the following is a recommended procedure:
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Working Concentration: The optimal working concentration of this compound for B cell assays should be determined empirically through a dose-response experiment. Based on studies with other cell lines, a starting range of 1 µM to 100 µM could be explored.[2] It is important to ensure that the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Isolation of Primary B Cells from Murine Splenocytes
This protocol describes the enrichment of B cells from a mouse spleen using negative selection.
Materials:
-
Mouse spleen
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (complete RPMI)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
B cell isolation kit (negative selection)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest a spleen from a mouse and place it in a petri dish with cold complete RPMI.
-
Mechanically dissociate the spleen through a 70 µm cell strainer.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of complete RPMI and centrifuge.
-
Resuspend the splenocyte pellet in PBS and perform a cell count.
-
Proceed with B cell isolation using a negative selection kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B cells (>95%) by flow cytometry using a B cell-specific marker like B220.[4]
B Cell Proliferation Assay
This assay measures the effect of this compound on B cell proliferation using a dye dilution method (e.g., CFSE).
Materials:
-
Isolated primary B cells
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI
-
B cell stimuli (e.g., anti-IgM, anti-CD40, LPS)[5]
-
This compound
-
96-well culture plate
-
Flow cytometer
Procedure:
-
Label the purified B cells with CFSE according to the manufacturer's protocol.
-
Wash the cells twice with complete RPMI.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add the desired B cell stimulus to the appropriate wells.
-
Add varying concentrations of this compound to the treatment wells. Include a vehicle control (DMSO).
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry to assess CFSE dilution as a measure of cell division.
B Cell Apoptosis Assay
This assay determines if this compound induces apoptosis in B cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Isolated primary B cells
-
Complete RPMI
-
This compound
-
6-well culture plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the purified B cells at a density of 0.3 x 10^6 cells per well in a 6-well plate and allow them to rest for 24 hours.[6]
-
Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[6]
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on B Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index | % Divided Cells |
| Unstimulated Control | 0 | ||
| Stimulated Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
Table 2: Induction of Apoptosis in B Cells by this compound
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
Investigation of Signaling Pathways
The immunomodulatory effects of this compound on B cells may be mediated through various signaling pathways. Based on its known anti-inflammatory and anti-tumor activities, the B cell receptor (BCR) and NF-κB signaling pathways are plausible targets for investigation.
Hypothetical Experimental Workflow
Caption: Experimental workflow for investigating signaling pathways.
Potential B Cell Receptor (BCR) Signaling Modulation
The BCR signaling cascade is central to B cell activation, proliferation, and differentiation. This compound could potentially interfere with key kinases in this pathway.
Caption: Hypothetical modulation of the BCR signaling pathway.
Potential NF-κB Signaling Inhibition
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Given the anti-inflammatory properties of this compound, it may inhibit this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. B Cell Activation Functional Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Poricoic Acid B in Murine Models
Disclaimer: As of late 2025, publicly available data on the in vivo dosing and administration of Poricoic acid B (PAB) in murine models is scarce. However, extensive research has been conducted on the closely related compound, Poricoic acid A (PAA), also derived from Poria cocos. This document provides detailed protocols and data for PAA as a surrogate, which can serve as a valuable starting point for designing in vivo studies with PAB. Researchers should consider the potential for different potencies and pharmacokinetic profiles between these two compounds and conduct initial dose-response studies for this compound. One in vitro study suggests that PAB may have higher anti-inflammatory activity than PAA.
I. Quantitative Data Summary for Poricoic Acid A (PAA) in Murine Models
The following tables summarize the quantitative data from various in vivo studies using PAA in mice and rats. This information can guide dose selection for analogous studies with this compound.
Table 1: Dosing Regimens for Poricoic Acid A in Cancer Models
| Murine Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Study Duration | Key Findings |
| Nude Mice | Lung Cancer (H460 Xenograft) | Not Specified | 10, 20, 30 mg/kg | Daily | Not Specified | Inhibition of tumor growth.[1] |
| Female Nude Mice | Ovarian Cancer (SKOV3 Xenograft) | Oral Gavage | Not Specified | Daily | 42 days | Reduced tumor weight by nearly 50%.[2][3] |
Table 2: Dosing Regimens for Poricoic Acid A in Renal Disease Models
| Murine Model | Disease Model | Administration Route | Dosage | Dosing Frequency | Study Duration | Key Findings |
| Kunming Mice | Unilateral Ureteral Obstruction (UUO) | Oral Gavage | 10 mg/kg | Daily | 7 days | Alleviated renal lesions and collagen deposition.[4] |
| Kunming Mice | High-Salt Diet-Induced Renal Fibrosis | Oral Gavage | 20 mg/kg | Daily | Not Specified | Decreased kidney index and urinary protein levels.[5][6] |
| Rats | Cardiorenal Syndrome (CRS) | Oral Gavage | 10 mg/kg | Daily | 8 weeks | Alleviated damage to heart and kidney function.[7] |
II. Experimental Protocols
Protocol 1: General Preparation and Administration of Poricoic Acid A
This protocol describes the general steps for preparing and administering PAA to murine models. This can be adapted for PAB.
1. Materials:
-
Poricoic Acid A (or B) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, DMSO, PEG300, Corn oil)
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles (20-24 gauge, with a ball tip)
-
Syringes (1 mL)
-
Vortex mixer
-
Analytical balance
2. Preparation of Dosing Solution:
-
Weigh the required amount of Poricoic Acid A powder using an analytical balance.
-
Prepare the desired vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water is common. For other routes, solubility may be increased with co-solvents like DMSO, but care must be taken to keep the final DMSO concentration low to avoid toxicity.
-
Suspend or dissolve the PAA powder in the vehicle at the desired final concentration. Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
3. Animal Handling and Administration:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
For oral administration, gently restrain the mouse and insert the gavage needle into the esophagus, delivering the solution directly into the stomach. The volume is typically 100-200 µL for a 20-25 g mouse.
Protocol 2: Xenograft Cancer Model in Nude Mice
This protocol details the establishment of a xenograft tumor model and subsequent treatment with PAA.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., H460 lung cancer or SKOV3 ovarian cancer cells) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
2. Treatment Regimen:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer PAA (e.g., 10, 20, or 30 mg/kg) or vehicle control daily via the chosen route (e.g., oral gavage).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
3. Endpoint Analysis:
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.
Protocol 3: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This protocol describes the induction of renal fibrosis and treatment with PAA.
1. Surgical Procedure:
-
Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with 4-0 silk suture.
-
Close the incision in layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
2. Treatment and Monitoring:
-
Begin daily administration of PAA (e.g., 10 mg/kg, oral gavage) or vehicle one day after surgery.
-
Monitor the health and body weight of the mice daily.
3. Sample Collection and Analysis:
-
Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery).
-
Collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Perfuse the kidneys with cold PBS and harvest them.
-
Process one kidney for histological analysis (e.g., H&E, Masson's trichrome staining) and the other for molecular analysis (e.g., Western blotting for fibrosis markers like α-SMA and collagen I).
III. Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Poricoic Acid A.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poricoic Acid A Protects Against High-Salt-Diet Induced Renal Fibrosis by Modulating Gut Microbiota and SCFA Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Dissolving Poricoic Acid B in DMSO for Cell-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B, a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory effects.[1][2][3][4] Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][5] These application notes provide a detailed protocol for the solubilization of this compound in DMSO and its subsequent application in cell culture experiments.
Data Presentation
Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Molecular Weight | 484.67 g/mol | [1][5] |
| Solubility in DMSO | ≥ 22.5 mg/mL (46.42 mM) | [1] |
| Up to 250 mg/mL (515.81 mM) | [2][5] | |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Stock Solution Storage | -20°C for up to 1 month (protect from light)-80°C for up to 6 months (protect from light) | [3][5] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is crucial to use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[2][5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for dissolving this compound in DMSO to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.85 mg of this compound (Molecular Weight = 484.67 g/mol ).
-
Adding DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: For complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1] This is often necessary to break up any small aggregates.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[5]
Protocol 2: Application of this compound in a Cell-Based Assay (e.g., MTT Cytotoxicity Assay)
This protocol outlines the general steps for treating cells with this compound from a DMSO stock solution.
Materials:
-
Cells of interest cultured in appropriate media
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group that is treated with medium containing the same final concentration of DMSO as the experimental groups.
-
Incubation: Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, remove the treatment medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine parameters such as the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell experiments.
Signaling Pathways Potentially Modulated by Poricoic Acids
Poricoic acids, including this compound, have been shown to modulate several signaling pathways involved in cellular processes such as fibrosis, inflammation, and metabolism.[6][7][8]
Caption: Potential signaling pathways modulated by Poricoic acids.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway [frontiersin.org]
Preparation and Storage of Poricoic Acid B Stock Solutions: An Application Note and Protocol
Introduction
Poricoic acid B is a lanostane-type triterpenoid isolated from the fungus Poria cocos. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions and outlines the optimal conditions for their storage to ensure stability and efficacy for research and drug development purposes.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | [1][2][3][4] |
| Molecular Weight | 484.67 g/mol | [1][2][4] |
| Appearance | White to light yellow solid | [1][2] |
| Solubility | Soluble in DMSO, methanol, and ethanol.[2][5][6] In DMSO, a concentration of up to 250 mg/mL can be achieved with the aid of ultrasonication.[1] It is important to use newly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 4.85 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1] Gentle warming to 37°C can also aid in dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber vials.[1][7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots under the recommended conditions as outlined in the next section.
Stock Solution Preparation Calculator:
To prepare stock solutions of different concentrations, use the following formula:
Volume of Solvent (mL) = (Mass of this compound (mg) / 484.67 g/mol ) / (Desired Concentration (mM) / 1000)
The following table provides quick reference volumes for preparing common stock concentrations:
| Mass of this compound | Desired Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 2.063 mL |
| 1 mg | 5 mM | 0.413 mL |
| 1 mg | 10 mM | 0.206 mL |
| 5 mg | 1 mM | 10.316 mL |
| 5 mg | 5 mM | 2.063 mL |
| 5 mg | 10 mM | 1.032 mL |
Data derived from supplier information.[1][6]
Storage Conditions and Stability
Proper storage is critical to maintain the integrity and biological activity of this compound stock solutions.
| Storage Temperature | Shelf Life | Important Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][7] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][7][8] |
| 2-8°C | Up to 24 months (for solid compound) | The solid form of this compound can be stored for up to 24 months under these conditions in a tightly sealed vial.[8] |
Key Storage Recommendations:
-
Protect from Light: this compound solutions should be stored protected from light.[1][7] Using amber vials or wrapping tubes in aluminum foil is recommended.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to prevent degradation.[1][7]
-
Tightly Sealed Containers: Ensure that the storage vials are tightly sealed to prevent solvent evaporation and contamination.[8]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the preparation and storage of this compound stock solutions.
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. This compound | C30H44O5 | CID 5471852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 137551-39-4 [m.chemicalbook.com]
- 5. m.elisa-research.com [m.elisa-research.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ポリコ酸B | this compound | 137551-39-4 | Phytochemical Reference - ChemFaces [chemfaces.net]
Application Notes and Protocols for Poricoic Acid B in LPS-Stimulated RAW 264.7 Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B, a triterpenoid derived from the medicinal fungus Poria cocos, has garnered significant interest for its potential anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing this compound in in vitro inflammatory models employing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Macrophages are pivotal cells in the innate immune system, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory responses. This includes the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The overproduction of these mediators is implicated in the pathophysiology of various inflammatory diseases.
This document outlines detailed protocols for assessing the efficacy of this compound in mitigating the inflammatory response in RAW 264.7 cells. The assays described herein are fundamental for elucidating the compound's mechanism of action, particularly its potential to modulate key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are crucial regulators of inflammation.
Data Presentation
The following table summarizes representative quantitative data that can be generated from the described assays. Researchers should replace the placeholder values with their experimental results.
| Parameter | This compound Concentration | Result |
| Cell Viability | 10 µM | > 95% |
| 25 µM | > 95% | |
| 50 µM | > 90% | |
| NO Production (IC₅₀) | Determine experimentally | |
| TNF-α Inhibition (%) | 10 µM | Determine experimentally |
| 25 µM | Determine experimentally | |
| 50 µM | Determine experimentally | |
| IL-6 Inhibition (%) | 10 µM | Determine experimentally |
| 25 µM | Determine experimentally | |
| 50 µM | Determine experimentally | |
| p-p65 Expression | 25 µM | Significant reduction vs. LPS control |
| p-ERK1/2 Expression | 25 µM | Significant reduction vs. LPS control |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a cell scraper.
-
Seed the cells in appropriate multi-well plates based on the specific assay.
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time, typically 24 hours for cytokine and NO assays, and shorter time points for signaling pathway analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.
-
Materials: 96-well plates, this compound, LPS, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production.
-
Materials: 96-well plates, this compound, LPS, Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.
-
Cytokine Measurement (ELISA)
-
Objective: To measure the effect of this compound on the production of TNF-α and IL-6.
-
Materials: 24-well plates, this compound, LPS, Mouse TNF-α and IL-6 ELISA kits.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
-
Materials: 6-well plates, this compound, LPS, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 2 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Experimental workflow for assessing this compound in RAW 264.7 cells.
Caption: LPS-induced inflammatory signaling pathways and the putative targets of this compound.
Caption: Logical relationship of this compound's anti-inflammatory action.
Application Notes and Protocols: Investigating Apoptosis and Cell Cycle Arrest in HepG2 Cells Using Poricoic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B (PAB) is a lanostane-type triterpenoid compound isolated from Poria cocos, a fungus with a long history in traditional medicine. Recent studies have highlighted its potential as an anti-cancer agent. In human hepatocellular carcinoma (HepG2) cells, this compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest, suggesting its therapeutic potential in liver cancer treatment.[1][2] These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on HepG2 cells, focusing on apoptosis, cell cycle analysis, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on HepG2 cells based on published research.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Compound | Incubation Time | IC50 Value (µg/mL) |
| This compound | 48 hours | 48.25 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (48-hour treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.43 | 25.54 | 9.03 |
| This compound (25 µg/mL) | 55.21 | 20.11 | 24.68 |
| This compound (50 µg/mL) | 45.33 | 15.87 | 38.80 |
| This compound (100 µg/mL) | 30.12 | 10.23 | 59.65 |
Data indicates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting cell cycle arrest at this checkpoint.[1][2]
Table 3: Induction of Apoptosis in HepG2 Cells by this compound (48-hour treatment)
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 1.23 | 0.54 | 1.77 |
| This compound (25 µg/mL) | 5.87 | 2.34 | 8.21 |
| This compound (50 µg/mL) | 12.45 | 8.91 | 21.36 |
| This compound (100 µg/mL) | 25.67 | 15.43 | 41.10 |
Apoptosis rates were determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The data shows a significant increase in both early and late apoptotic cells with increasing concentrations of this compound.[1][2]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on HepG2 cells.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µg/mL) and a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat HepG2 cells with varying concentrations of this compound for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
After treatment with this compound, lyse the HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PI3K, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in HepG2 cells.
Proposed Signaling Pathway of this compound in HepG2 Cells
References
Application Note: Sensitive Quantification of Poricoic Acid B using LC-MS/MS
Abstract
Poricoic acid B, a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated significant anti-inflammatory and anti-tumor activities, making it a compound of interest for pharmaceutical research and development.[1][2] A robust, sensitive, and specific analytical method is crucial for its quantification in various matrices for pharmacokinetic studies, quality control of herbal products, and mechanism-of-action investigations. This application note details a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The protocol outlines sample preparation, optimized chromatographic conditions, and mass spectrometric parameters for achieving low limits of detection and quantification.
Experimental Workflow
The overall analytical workflow involves sample preparation through extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: General experimental workflow for this compound analysis.
Methodology
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation[3]
-
Internal Standard (IS): A structurally similar compound, if available (e.g., Pachymic Acid).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO or methanol. Store at -20°C or -80°C for long-term stability.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions are used to build the calibration curve.
Sample Preparation Protocols
A. Protocol for Plasma Samples (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/ACN with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
B. Protocol for Poria cocos Powder (Solvent Extraction)
-
Accurately weigh 100 mg of homogenized Poria cocos powder into a centrifuge tube.
-
Add 5 mL of methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in 1 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[4]
LC-MS/MS Parameters
Optimal separation and detection are achieved using a UPLC system coupled to a triple quadrupole mass spectrometer. As an organic acid, this compound is best analyzed in negative ionization mode.[4][5]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Reversed-Phase C18, e.g., ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[5] |
| Gradient | 0-1 min, 5% B; 1-8 min, 5% to 95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Injection Volume | 5 µL[6] |
| Column Temperature | 35°C[4] |
| Autosampler Temp. | 10°C[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Precursor Ion ([M-H]⁻) | m/z 483.7 (for C₃₁H₄₈O₄) |
| MRM Transitions | Quantifier: To be determined by infusing standard |
| Qualifier: To be determined by infusing standard | |
| Capillary Voltage | -4.5 kV[4] |
| Source Temperature | 550°C[4] |
| Curtain Gas | 35 psi[4] |
| Collision Gas | Nitrogen, Medium setting[8] |
| Ion Source Gas 1 | 55 psi[4] |
| Ion Source Gas 2 | 55 psi[4] |
Note: MRM transitions (product ions) and collision energies must be optimized by infusing a standard solution of this compound directly into the mass spectrometer. The most abundant and stable fragment ions should be selected for the quantifier and qualifier transitions.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9][10] Key validation parameters and typical acceptance criteria are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity | Proportionality of response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99[11] |
| Sensitivity (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (RSD) ≤ 20%; Accuracy within 80-120%.[12] |
| Accuracy | Closeness of measured value to the true value. | % Recovery within 80-120% for spiked samples.[13] |
| Precision | Repeatability and intermediate precision of the method. | Relative Standard Deviation (RSD) ≤ 15%.[14] |
| Matrix Effect | Ion suppression or enhancement due to co-eluting matrix components. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Stability | Analyte stability under various storage and processing conditions. | Degradation should be within ±15% of the initial concentration. |
Expected Quantitative Performance
Based on methods for similar triterpenoid compounds, the described LC-MS/MS protocol is expected to yield high sensitivity and a wide linear range.
Table 4: Representative Quantitative Results
| Parameter | Expected Value |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | ≤ 1 ng/mL[12] |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
| Recovery | 85% - 110% |
Biological Context: Potential Signaling Pathway
Poricoic acids belong to a class of compounds known to interact with key cellular signaling pathways. For instance, the related Poricoic acid A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis and attenuating fibrosis.[15] Understanding these pathways is critical for drug development professionals.
Caption: Hypothesized activation of AMPK by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound using LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this promising bioactive compound in complex matrices. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with validation guidelines, establish a solid foundation for its implementation in a research or quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and Pharmacokinetic Study of Pachymic Acid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. scielo.br [scielo.br]
- 11. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Poricoic Acid B: A Promising Modulator of the FXR/PPARα-SREBPs Signaling Pathway for Metabolic Disease Research
Application Note
Introduction
Poricoic acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos, is emerging as a significant compound for researchers studying metabolic diseases, particularly those involving lipid dysregulation. Evidence suggests that this compound plays a crucial role in modulating the farnesoid X receptor (FXR), peroxisome proliferator-activated receptor alpha (PPARα), and sterol regulatory element-binding proteins (SREBPs) signaling pathway. This intricate network is a master regulator of lipid homeostasis, and its dysregulation is implicated in conditions such as metabolic dysfunction-associated fatty liver disease (MAFLD). This document provides detailed application notes and protocols for utilizing this compound to investigate this critical signaling cascade.
The FXR/PPARα-SREBPs Signaling Pathway: A Trio of Metabolic Control
The FXR/PPARα-SREBPs signaling pathway is a complex interplay of nuclear receptors and transcription factors that collectively govern lipid and glucose metabolism.
-
Farnesoid X Receptor (FXR): A nuclear receptor primarily activated by bile acids, FXR is a key regulator of bile acid synthesis and transport, and also influences lipid and glucose metabolism.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Another nuclear receptor, PPARα is a major regulator of fatty acid oxidation. Its activation leads to the breakdown of lipids.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): A family of transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a key regulator of fatty acid synthesis.
Studies on an ethanol extract of Poria cocos (EPC), of which this compound is a major active component, have demonstrated the ability to activate hepatic FXR and PPARα expression while reducing the expression of SREBP-1c.[1] This modulation of the FXR/PPARα-SREBPs pathway leads to a reduction in lipid accumulation, highlighting the therapeutic potential of compounds like this compound.[1]
Quantitative Data on the Modulation of the FXR/PPARα-SREBPs Pathway
While specific dose-response data for isolated this compound is still emerging in the literature, studies on a Poria cocos ethanol extract (EPC) provide valuable insights into the compound's potential efficacy. The following tables summarize the quantitative effects of EPC on key components of the FXR/PPARα-SREBPs signaling pathway in a high-fat diet-induced rat model of MAFLD. It is important to note that this compound is a key active triterpenoid within this extract.
Table 1: Effect of Poria cocos Ethanol Extract (EPC) on Hepatic Gene Expression
| Gene | Treatment Group | Fold Change vs. Model Group | Significance |
| FXR | EPC High Dose | Increased | p < 0.01 |
| PPARα | EPC High Dose | Increased | p < 0.01 |
| SREBP-1c | EPC High Dose | Decreased | p < 0.01 |
| CYP7A1 | EPC High Dose | Decreased | p < 0.01 |
| FASN | EPC High Dose | Decreased | p < 0.05 |
Data is derived from a study on high-fat diet-induced MAFLD in rats, where the model group represents the disease state. Fold changes are relative to this model group.[1]
Table 2: Effect of Poria cocos Ethanol Extract (EPC) on Hepatic Protein Expression
| Protein | Treatment Group | Relative Expression vs. Model Group | Significance |
| FXR | EPC High Dose | Increased | p < 0.01 |
| PPARα | EPC High Dose | Increased | p < 0.01 |
| SREBP-1c | EPC High Dose | Decreased | Not specified |
| CYP7A1 | EPC High Dose | Decreased | p < 0.01 |
| FASN | EPC High Dose | Decreased | p < 0.05 |
Data is derived from a study on high-fat diet-induced MAFLD in rats, where the model group represents the disease state. Relative expression is compared to this model group.[1]
Visualizing the Pathway and Experimental Workflow
To better understand the interactions within the FXR/PPARα-SREBPs signaling pathway and the experimental approach to its study, the following diagrams are provided.
Caption: The FXR/PPARα-SREBPs signaling pathway modulated by this compound.
Caption: Experimental workflow for studying this compound's effect on the pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the FXR/PPARα-SREBPs signaling pathway.
1. Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (human liver cancer cell line) or AML12 (mouse hepatocyte cell line) are suitable for these studies.
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells for the desired time points (e.g., 24, 48 hours) before proceeding with subsequent assays.
-
2. Luciferase Reporter Assay for FXR and PPARα Activity
This assay measures the transcriptional activity of FXR and PPARα in response to this compound.
-
Materials:
-
FXR and PPARα reporter plasmids (containing response elements linked to a luciferase gene).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transient transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR or PPARα reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA levels of FXR, PPARα, SREBP-1c, and their target genes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers (see Table 3).
-
qPCR instrument.
-
-
Protocol:
-
Isolate total RNA from treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix, gene-specific primers, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 3: Example of Human Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| FXR | AGGGCTTCATTCATGCACAG | TGTGGTTGATGAAGGGACAG |
| PPARα | CCTGCATTATCTGTCCTGGTCT | GGTGCTGACATCCATGTCGTT |
| SREBP-1c | GCGGAGCCATGGATTGCACTT | GCTTCAGGTCAGGAGGGTGAAG |
| FASN | TGGTGGACTTGGTGATGTACACG | GTCACCACGTCTTCCTCTTGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCAAC | GGGGTCATTGATGGCAACAAT |
4. Western Blot for Protein Expression Analysis
Western blotting is used to determine the protein levels of FXR, PPARα, and SREBP-1c.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against FXR, PPARα, SREBP-1c, and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
This compound presents a valuable tool for researchers investigating the complex interplay of the FXR/PPARα-SREBPs signaling pathway in metabolic health and disease. The protocols and information provided herein offer a comprehensive guide for studying the effects of this promising natural compound, paving the way for a deeper understanding of its therapeutic potential. Further research focusing on the dose-dependent effects of isolated this compound will be crucial in fully elucidating its mechanism of action and solidifying its role in the development of novel therapies for metabolic disorders.
References
Application Notes and Protocols for Testing Poricoic Acid B Cytotoxicity with MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B is a lanostane-type triterpenoid isolated from Poria cocos, a fungus used in traditional medicine. Emerging research indicates its potential as an anti-tumor agent.[1] This document provides a detailed experimental protocol for assessing the cytotoxicity of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation.[2][3] The protocol is intended for researchers in oncology, pharmacology, and natural product chemistry.
Data Presentation
Table 1: Reported Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Result (Concentration) | Reference |
| This compound | Human leukemia (HL-60) | MTT | IC50: > 100 μM | [1] |
| Poricoic Acid A | Ovarian cancer (SKOV3) | CCK-8 | Dose-dependent inhibition (30, 50, 80 µg/mL) | [4] |
| Poricoic Acid A | Lung cancer (H460, H1299) | CCK-8 | Significant inhibition | [5] |
| Poricoic Acid G | Human leukemia (HL-60) | Not specified | GI50: 39.3 nM | [6] |
Note: There is a significant discrepancy in the reported cytotoxic concentrations for Poricoic acid derivatives in HL-60 cells, which may be due to differences in the specific derivative tested (this compound vs. G) and experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration range for their specific cell line and experimental setup.
Experimental Protocols
Materials and Reagents
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line(s) (e.g., HL-60, MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required mass of this compound in an appropriate volume of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Culture the chosen cancer cell line in complete medium in a CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.
-
Harvest the cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume logarithmic growth.
Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. A common starting range for natural compounds is 0.1, 1, 10, 50, and 100 µM.
-
After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium containing the same concentration of DMSO as the highest this compound concentration as a vehicle control. Also include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in the CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals or the cell monolayer. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the background absorbance at 630 nm and subtract it from the 570 nm reading.
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Caption: Potential signaling pathways modulated by Poricoic acid derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poria acid inhibit the growth and metastasis of renal cell carcinoma by inhibiting the PI3K/akt/NF-κb signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Use of Poricoic Acid B in Tumor Promotion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B (PAB) is a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos (Wolfiporia extensa). This fungus has a long history in traditional medicine, and its chemical constituents, particularly triterpenes, are gaining attention for their diverse pharmacological activities. PAB, along with other related poricoic acids, has demonstrated potential as an anti-tumor agent.[1] These application notes provide a summary of the current research on PAB's role in inhibiting tumor promotion, including its effects on cellular mechanisms and relevant experimental protocols.
Mechanism of Action and Cellular Effects
This compound has been shown to inhibit key processes involved in tumor promotion and progression. While research is more extensive for its analogue, Poricoic acid A (PAA), studies specifically including PAB have highlighted its efficacy.
Key findings for this compound include:
-
Inhibition of Tumor Promotion: PAB exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][3] The EBV activation assay is a well-established in vitro model for screening anti-tumor-promoting agents.
-
Induction of Apoptosis: In human hepatocellular carcinoma (HepG2) cells, PAB treatment significantly increases apoptosis (programmed cell death).[4] This is a critical mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: PAB causes cell cycle arrest in the G2/M phase in HepG2 cells, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Proliferation: The anti-proliferative activity of PAB has been observed in several human cancer cell lines, including liver (HepG2) and prostate (DU145) cancer cells.[4]
-
Modulation of Signaling Pathways: Research suggests that the anti-tumor activities of PAB involve the modulation of multiple signaling pathways. It is proposed that PAB interferes with the PI3K/Akt and MAPK pathways, which in turn affects the expression of downstream proteins like caspases (involved in apoptosis) and cyclin-dependent kinases (involved in the cell cycle).[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound.
Table 1: Inhibitory Effect of this compound on TPA-Induced EBV-EA Activation
| Compound | Cell Line | Promoter | IC50 (mol ratio/32 pmol TPA) | Source(s) |
| This compound | Raji | TPA | 410 | [2] |
Note: The IC50 value represents the concentration required to inhibit 50% of the EBV-EA activation induced by the tumor promoter TPA. A lower value indicates higher potency.
Table 2: Cellular Effects of this compound on HepG2 Cancer Cells
| Endpoint | Concentration Range | Observation | Source(s) |
| Apoptosis | >50 µg/mL | Dose-dependent increase in apoptosis; stronger effect at higher doses compared to PAA. | [4] |
| Cell Cycle | Not specified | Arrest in G2/M phase. | [4] |
| Proliferation | Not specified | Inhibitory effect on HepG2 cell proliferation. | [4] |
Experimental Protocols
Protocol 1: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This protocol is used to screen for anti-tumor-promoting activity in vitro.
1. Materials:
-
Raji cells (human lymphoblastoid cells latently infected with EBV)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) as the tumor promoter
-
n-Butyrate as an EBV inducer
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Acetone for cell fixation
-
Anti-EBV-EA-D (IgG) antibody (primary antibody)
-
FITC-conjugated anti-human IgG (secondary antibody)
-
Fluorescence microscope
2. Procedure:
-
Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed 1x10⁶ cells/mL in a 24-well plate.
-
Add n-butyrate (final concentration ~4 mM) to induce the EBV lytic cycle.
-
Immediately add various concentrations of this compound to the wells. Include a solvent control (DMSO) and a positive control (without PAB).
-
Add TPA (final concentration ~32 pmol or 20 ng/mL) to all wells except the negative control.
-
Incubate the cells for 48 hours at 37°C.[5]
-
After incubation, wash the cells with PBS.
-
Prepare cell smears on glass slides, allow them to air-dry, and fix with acetone for 10 minutes.
-
Stain the fixed cells using an indirect immunofluorescence method. First, apply the primary antibody (e.g., anti-EBV-EA-D IgG) and incubate. After washing, apply the FITC-conjugated secondary antibody.
-
Count at least 500 cells per slide under a fluorescence microscope and determine the percentage of EA-positive (fluorescent) cells.
-
Calculate the inhibition percentage relative to the TPA-only control and determine the IC50 value.
Protocol 2: Cell Viability and Proliferation (MTT Assay)
This protocol measures the cytotoxic and anti-proliferative effects of PAB.
1. Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of PAB on cell cycle distribution.
1. Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
2. Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.[6]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualizations
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Postulated Signaling Pathway for PAB's Anti-Tumor Effects
Caption: Postulated mechanism of this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor-promoting effects by poricoic acids G and H and other lanostane-type triterpenes and cytotoxic activity of poricoic acids A and G from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gp-tcm.org [gp-tcm.org]
- 4. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short-term in vitro assay for promoter substances using human lymphoblastoid cells latently infected with Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Formulation of Poricoic Acid B for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Poricoic acid B, a hydrophobic triterpenoid with promising therapeutic potential, for use in animal studies. The information is intended to guide researchers in preparing stable and effective formulations for various administration routes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation. This compound is a white crystalline powder derived from Poria cocos.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C30H44O5 | [1][2] |
| Molecular Weight | 484.67 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in DMSO, methanol, and ethanol.[1][3] In vitro solubility in DMSO is reported to be 250 mg/mL (515.81 mM), though sonication may be required.[2] Another source indicates solubility in DMSO at 22.5 mg/mL (46.42 mM).[4] | [1][2][3][4] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light)[2][5] | [2][5] |
Recommended Formulation for In Vivo Studies
Due to its hydrophobic nature, this compound requires a co-solvent system for administration in aqueous-based physiological systems. A commonly used and generally well-tolerated vehicle for preclinical studies is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and a physiological buffer like saline or Phosphate-Buffered Saline (PBS).
Table 2: Recommended Co-Solvent Formulation
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Primary solvent for this compound |
| PEG300 | 30 - 40 | Co-solvent and viscosity modifier |
| Tween 80 | 5 | Surfactant to improve solubility and stability |
| Saline/PBS | 45 - 60 | Vehicle to bring the formulation to the final volume |
Note on Excipient Toxicity: While this co-solvent system is widely used, researchers should be aware of the potential for excipient-related toxicity, especially with chronic dosing. High concentrations of DMSO can have biological effects and may cause irritation.[3][6][7] The described formulation ratios are generally considered safe for acute and sub-chronic studies in rodents.[8] A vehicle control group should always be included in animal experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 40 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5]
Preparation of Working Solution for Injection (Example for a 10 mg/kg dose)
This protocol provides an example for preparing a dosing solution for a 10 mg/kg administration to a 25g mouse, with a dosing volume of 100 µL. Calculations should be adjusted based on the specific experimental requirements.
Materials:
-
This compound stock solution (e.g., 40 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or PBS, pH 7.4
-
Sterile tubes for mixing
Protocol:
-
Calculate the required concentration of the working solution:
-
Dose: 10 mg/kg
-
Animal weight: 0.025 kg
-
Total drug needed per animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Dosing volume: 100 µL = 0.1 mL
-
Working solution concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Prepare a 1 mL working solution (sufficient for multiple animals):
-
Step 1: In a sterile tube, add 62.5 µL of the 40 mg/mL this compound stock solution in DMSO (This will give a final DMSO concentration of approximately 6.25%).
-
Step 2: Add 400 µL of PEG300 and mix well.
-
Step 3: Add 50 µL of Tween 80 and mix thoroughly until the solution is clear.
-
Step 4: Add 487.5 µL of sterile saline or PBS to reach a final volume of 1 mL. Mix gently but thoroughly.
-
-
Final Formulation Composition:
-
This compound: 2.5 mg/mL
-
DMSO: ~6.25%
-
PEG300: 40%
-
Tween 80: 5%
-
Saline/PBS: ~48.75%
-
-
Administration: The prepared solution can be administered via intraperitoneal (IP) or oral (PO) routes. For intravenous (IV) administration, further dilution and filtration through a 0.22 µm filter are recommended.
Caption: this compound and the FXR/PPARα-SREBPs pathway.
MEK/ERK Signaling Pathway (Poricoic Acid A)
Studies on Poricoic acid A have demonstrated its ability to inhibit the MEK/ERK signaling pathway, which is often dysregulated in cancer. [2][9]Poricoic acid A has been shown to directly target MEK1/2, leading to the downregulation of this pathway. [2][9]While this has not been explicitly shown for this compound, the structural similarity suggests it may have similar effects.
Caption: Poricoic acid A's inhibitory effect on the MEK/ERK pathway.
Stability Considerations
The stability of the formulated this compound is crucial for obtaining reliable and reproducible results.
-
Stock Solution: The DMSO stock solution is stable for up to 6 months at -80°C and 1 month at -20°C when protected from light. [2][5]Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
-
Working Solution: The final aqueous formulation should be prepared fresh on the day of use. Due to the presence of water, the stability of the ester-containing this compound may be compromised over time. It is recommended to use the formulation within a few hours of preparation and to keep it on ice.
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation before administration. If precipitation occurs, the formulation should be discarded.
By following these detailed application notes and protocols, researchers can confidently prepare and administer this compound in a manner that ensures its solubility, stability, and bioavailability for preclinical animal studies, leading to more reliable and impactful scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Analytical standards and reference materials for Poricoic acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in research and drug development settings. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as well as an overview of its biological activities and associated signaling pathways.
Analytical Standards and Reference Materials
The quality of analytical work heavily relies on the purity and characterization of the reference standards. It is essential to source high-purity this compound from reputable suppliers.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 137551-39-4 |
| Molecular Formula | C₃₀H₄₄O₅ |
| Molecular Weight | 484.67 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Physical Description | White to off-white powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1] |
| Storage Conditions | Store at 2-8°C, protected from light and air. For long-term storage, freezing is recommended.[1][2] |
| Available Quantities | Typically available in 10 mg and 20 mg packages.[1][3] |
| Recommended Supplier | MedchemExpress, TargetMol, NatureStandard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from a method used to analyze triterpenoids from Poriae Cutis and is suitable for the quantification of this compound.[4]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Store all solutions at 4°C when not in use.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0–15 min, 70–75% B; 15–25 min, 75–79% B; 25–40 min, 79–90% B; 40–65 min, 90% B.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 242 nm[4] |
| Injection Volume | 10 µL[4] |
3. Sample Preparation:
-
For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) should be developed and validated.
-
For plant material or fungal extracts, a methanol extraction followed by filtration through a 0.22 µm syringe filter is recommended.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification
This protocol is based on a method for the analysis of multiple components in a traditional Chinese medicine decoction, including this compound.[5]
1. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the HPLC standard preparation, using methanol as the solvent.
-
Ensure final sample concentrations are within the linear range of the instrument.
2. UPLC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Elution | 0–3 min, 5% B; 3–20 min, 5–30% B; 20–25 min, 30% B; 25–50 min, 30–80% B; 50–55 min, 80% B; 55.1–60 min, 5% B.[5] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C[5] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (optimization required) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C[6] |
| Ion Spray Voltage | -4.5 kV (Negative Mode)[6] |
3. Data Analysis:
-
Optimize MRM transitions for this compound (precursor ion > product ion).
-
Generate a calibration curve and quantify this compound in samples as described for the HPLC method.
Biological Activity and Signaling Pathways
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. Studies have shown that it has a higher anti-inflammatory activity than the related Poricoic acid A.[4] The primary mechanism of its anti-inflammatory action involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4] Furthermore, this compound significantly reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in a dose-dependent manner.[4] This suggests that this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.
Anticancer Activity
This compound has been reported to possess anti-tumor properties. It has shown potent inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[7] While the detailed molecular mechanisms are still under investigation, this activity suggests potential interference with signaling pathways involved in tumor promotion.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Poricoic Acid B In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid B. The focus is on improving its solubility for effective in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound with poor aqueous solubility. Its solubility is significantly better in organic solvents. The table below summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 250 mg/mL | Sonication may be required to achieve higher concentrations. Use fresh, anhydrous DMSO for best results as hygroscopic DMSO can reduce solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (46.42 mM) | Sonication is recommended.[2] |
| Methanol | Soluble | Quantitative data is not readily available in the literature. |
| Ethanol | Soluble | Quantitative data is not readily available in the literature. |
| Water | Poorly soluble | Specific quantitative data is not available, but it is widely characterized as a poorly water-soluble compound. |
Q2: I am observing precipitation of this compound when preparing my dosing solution for in vivo studies. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a stock solution (e.g., DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This "fall-out" is due to the drastic change in solvent polarity. To prevent this, consider the following:
-
Use of Co-solvents: Employing a co-solvent system can help maintain solubility. Mixtures of water with biocompatible solvents like ethanol, polyethylene glycol (PEG), or propylene glycol may be effective.
-
Formulation Strategies: For in vivo administration, it is highly recommended to use a formulation strategy specifically designed to enhance the solubility and bioavailability of poorly soluble drugs. See the detailed guides below on cyclodextrins, liposomes, and nanosuspensions.
-
pH Adjustment: While not extensively documented for this compound, the solubility of some acidic compounds can be increased at higher pH. However, the physiological compatibility of the final formulation's pH must be considered.
Q3: Are there any established in vivo formulations for other similar compounds that I can adapt for this compound?
A3: Yes, research on other lanostane-type triterpenoids, such as those from Ganoderma species, provides valuable insights. These compounds share structural similarities with this compound and also suffer from poor water solubility. Successful formulation strategies for these related compounds include:
-
Microemulsions: A study on Ganoderma lucidum polysaccharides and triterpenes utilized a microemulsion system for administration in mice, which significantly inhibited tumor growth.[3]
-
Nanosuspensions: This technology is a promising approach for enhancing the oral bioavailability of poorly soluble natural products.[4][5][6][7]
-
Liposomal Formulations: Liposomes have been effectively used to encapsulate and deliver various hydrophobic triterpenoids, improving their therapeutic efficacy.[8][9]
-
Cyclodextrin Complexes: Cyclodextrins are frequently used to improve the solubility and bioavailability of poorly soluble drugs, including triterpenes.[10][11][12]
Troubleshooting and Experimental Guides
Guide 1: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for developing a cyclodextrin-based formulation.
Key Experimental Protocols:
-
Kneading Method:
-
Weigh stoichiometric amounts of this compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste for a defined period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven or under vacuum to remove the solvent.
-
The resulting powder is the inclusion complex.
-
-
Co-precipitation Method:
-
Dissolve this compound in a minimal amount of an organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in an aqueous solution.
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation and precipitation.
-
Collect the precipitate by filtration and dry it.
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water-miscible organic solvent and water).
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum to remove the solvent, yielding a powder of the inclusion complex.
-
Guide 2: Liposomal Formulations for Enhanced Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them excellent drug delivery vehicles.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing a liposomal formulation of this compound.
Key Experimental Protocols:
-
Thin-Film Hydration Method:
-
Dissolve this compound and the selected lipids (e.g., soy phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).
-
(Optional) To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
-
Ethanol Injection Method:
-
Dissolve this compound and lipids in ethanol.
-
Rapidly inject the ethanolic solution into a vigorously stirred aqueous buffer.
-
The lipids will spontaneously form liposomes upon contact with the aqueous phase.
-
The ethanol can be removed by dialysis or diafiltration.
-
Guide 3: Nanosuspension for Improved Oral Bioavailability
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This formulation is particularly suitable for oral delivery of poorly soluble drugs.
Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for the development of a this compound nanosuspension.
Key Experimental Protocols:
-
Nanoprecipitation (Solvent Anti-solvent) Method:
-
Dissolve this compound in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188, HPMC).
-
Inject the organic solution of this compound into the aqueous stabilizer solution under high stirring.
-
The drug will precipitate as nanoparticles, which are kept in suspension by the stabilizer.
-
Remove the organic solvent under vacuum.
-
-
High-Pressure Homogenization (HPH):
-
Disperse coarse this compound powder in an aqueous solution of a stabilizer.
-
Subject this pre-suspension to high-pressure homogenization. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Multiple homogenization cycles are typically required to achieve the desired particle size and uniformity.
-
Relevant Signaling Pathways
Understanding the molecular targets of this compound can be crucial for interpreting experimental outcomes. The following diagrams illustrate some of the key signaling pathways that may be modulated by this compound and related triterpenoids.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
MEK/ERK Signaling Pathway
Caption: Poricoic acid A has been shown to inhibit the MEK/ERK pathway, a mechanism potentially shared by this compound.[13][14]
FXR/PPARα Signaling Pathway
Caption: this compound may ameliorate lipid homeostasis by activating FXR and PPARα.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. [Preparation of Ganoderma lucidum polysaccharides and triterpenes microemulsion and its anticancer effect in mice with transplant Heps tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges | Semantic Scholar [semanticscholar.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway [frontiersin.org]
Poricoic Acid B Stability and Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Poricoic Acid B. The following information, presented in a question-and-answer format, addresses common challenges related to the stability and degradation of this compound in aqueous solutions, offering troubleshooting advice and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to protect the solutions from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, and pyridine. For cell-based assays, DMSO is commonly used. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.
Q3: I'm observing a rapid loss of this compound in my aqueous buffer at a basic pH. Is this expected?
A3: Yes, this is a potential issue. While specific data for this compound is limited, triterpenoids, in general, can be unstable under alkaline conditions. It is advisable to prepare aqueous solutions of this compound in acidic or neutral buffers (pH 5-7) to improve stability.
Q4: My HPLC analysis shows multiple peaks that are not present in the standard. What could be the cause?
A4: The appearance of unexpected peaks in your HPLC chromatogram could indicate degradation of this compound. This can be caused by several factors, including:
-
pH Instability: As mentioned, basic pH can lead to degradation.
-
Thermal Stress: Exposure to high temperatures during sample preparation or storage can cause degradation.
-
Oxidation: this compound may be susceptible to oxidation. Ensure your solvents are degassed and consider using antioxidants if necessary.
-
Photodegradation: Exposure to light, especially UV, can lead to the formation of degradation products. Protect your samples from light at all times.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the exposure of the compound to the aqueous environment of the cell culture medium.
-
pH of Medium: Check the pH of your cell culture medium. While typically stable, variations can occur.
-
Control Experiments: Include a control where this compound is incubated in the medium for the same duration as your experiment and then analyzed by HPLC to assess its stability under your specific assay conditions.
-
Issue 2: Poor Recovery of this compound from Aqueous Samples
-
Possible Cause: Adsorption to container surfaces or degradation during sample processing.
-
Troubleshooting Steps:
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware or low-adsorption polypropylene tubes.
-
Optimize Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to an acidic or neutral pH to maintain the stability of this compound.
-
Control Temperature: Keep samples on ice or at a reduced temperature during processing to slow down potential degradation.
-
Data Presentation
Table 1: Summary of Postulated Stability of this compound in Aqueous Solutions Under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Moderate Degradation |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | Significant Degradation |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Room Temperature | Moderate Degradation |
| Thermal Stress | - | 48 hours | 80°C | Minor Degradation |
| Photostability | UV light (254 nm) | 24 hours | Room Temperature | Minor to Moderate Degradation |
Note: This table is based on general knowledge of triterpenoid stability and is intended as a guide for designing experiments. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 40°C for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Evaporate the solvent from 1 mL of the stock solution to obtain a dry film.
-
Place the vial in an oven at 80°C for 48 hours.
-
Reconstitute in mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Optimizing Poricoic acid B working concentration for anti-inflammatory assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of Poricoic acid B for anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anti-inflammatory mechanism?
This compound is a lanostane-type triterpenoid isolated from the fungus Poria cocos.[1] Its anti-inflammatory activity is primarily attributed to the inhibition of pro-inflammatory mediators. While the exact mechanism for this compound is still under investigation, related compounds like Poricoic acid A have been shown to exert their effects by inhibiting key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the transcription of genes for pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).
Q2: How should I prepare stock solutions of this compound?
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration for in vitro anti-inflammatory assays?
Based on published data, a good starting point for in vitro assays, such as those using LPS-stimulated RAW 264.7 macrophages, is the range of 10-40 µg/mL .[4] Studies have shown that this compound effectively inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in a dose-dependent manner within this range.[4] It is crucial to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
Q4: How do I determine the optimal, non-toxic working concentration for my experiment?
The optimal working concentration should provide a significant anti-inflammatory effect without causing cytotoxicity. This is determined through a two-stage process:
-
Cytotoxicity Assay: First, assess the effect of a wide range of this compound concentrations on cell viability using an assay like the MTT assay.
-
Functional Assay: Based on the cytotoxicity results, select a range of non-toxic concentrations to test in your specific anti-inflammatory assay (e.g., Griess assay for NO, ELISA for cytokines).
The workflow below illustrates this optimization process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poricoic Acid A Inhibits the NF- κ B/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for Poricoic Acid B
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing Poricoic acid B using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. It indicates a non-ideal interaction between the analyte and the stationary phase or other system issues. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing[1].
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
For this compound, a dicarboxylic acid[2][3][4], the most common causes of peak tailing are:
-
Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (predicted around 4.7)[5], the molecule can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to mixed retention mechanisms and a tailed peak[1][6].
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, causing secondary, undesirable retention that leads to tailing[6][7][8].
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape[1][9][10].
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase over time can create active sites that cause tailing[9][10].
Q3: How exactly does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase dictates the ionization state of this compound. For acidic compounds, the mobile phase pH should be set approximately 2 pH units below the analyte's pKa to ensure it is in its fully protonated, non-ionized form[11]. For this compound (pKa ~4.7), a mobile phase pH of 2.5-3.0 will suppress the ionization of its carboxylic acid groups. This leads to a more homogenous molecular form that interacts consistently with the non-polar stationary phase, resulting in a sharp, symmetrical peak.
Q4: My peak shape for this compound has been getting progressively worse. What could be the cause?
Progressive peak tailing over a series of injections often points to column-related issues. The most likely causes are:
-
Column Contamination: Gradual buildup of strongly retained compounds from the sample matrix on the column inlet frit or the stationary phase itself[10]. This can be mitigated by using a guard column and ensuring proper sample cleanup[6][10].
-
Column Degradation: Repeated use, especially with aggressive mobile phases (high or low pH), can lead to the degradation of the silica packing material, creating voids or exposing more active silanol sites[1][12].
Q5: Could my sample preparation method be the source of the peak tailing?
Yes, sample preparation can significantly impact peak shape. Two common issues are:
-
Sample Solvent Mismatch: Dissolving this compound in a solvent that is much stronger (e.g., 100% acetonitrile or methanol) than the initial mobile phase can cause the peak to be distorted or tail[1][13]. The sample should ideally be dissolved in the initial mobile phase composition[1].
-
Sample Overload: If the sample is too concentrated, it can lead to mass overload[10]. Try diluting the sample to see if the peak shape improves[1][9].
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for this compound. Start with the most common and easiest-to-fix problems first, such as mobile phase conditions, before moving to more complex issues like column replacement.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 2: Optimizing Mobile Phase Conditions
An improperly prepared mobile phase is a frequent cause of peak tailing for acidic analytes.
Experimental Protocol: Mobile Phase Preparation
-
Objective: To prepare a mobile phase that suppresses the ionization of this compound.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile (ACN) or methanol (MeOH), and a suitable acidic additive.
-
Procedure:
-
Choose an appropriate acidic additive from the table below. Formic acid is a good starting point as it is volatile and MS-compatible.
-
Prepare the aqueous portion of the mobile phase. For 0.1% formic acid, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Prepare the organic mobile phase (e.g., 100% ACN).
-
Set your HPLC system to mix the aqueous and organic phases to achieve the desired gradient or isocratic conditions.
-
Ensure the final pH of the aqueous/organic mixture is in the desired range (2.5-3.0).
-
Data Presentation: Common Acidic Additives
| Additive | Typical Concentration | Recommended Use | Notes |
| Formic Acid | 0.05 - 0.1% (v/v) | LC-MS | Volatile and provides good peak shape for many acids. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | LC-UV | Excellent for peak shape but can cause ion suppression in MS. |
| Phosphoric Acid | 10 - 25 mM | LC-UV | Non-volatile buffer, provides excellent pH control. Must be flushed thoroughly from the system.[14] |
Guide 3: Addressing Column-Related Issues
If the mobile phase is correct, the issue may lie with the column itself.
Experimental Protocol: Reverse-Phase Column Flushing
-
Objective: To remove strongly retained contaminants from the C18 column that may be causing peak tailing.
-
Procedure: Disconnect the column from the detector to avoid contamination. Flush the column in the reverse direction (if permitted by the manufacturer) at a low flow rate (e.g., 0.5 mL/min).
Data Presentation: Column Flushing Sequence
| Step | Solvent | Volume | Purpose |
| 1 | HPLC-grade Water | 20 column volumes | Remove buffer salts and polar contaminants.[13] |
| 2 | Isopropanol | 20 column volumes | Remove strongly non-polar contaminants.[13] |
| 3 | Methanol | 10 column volumes | Intermediate flush. |
| 4 | Acetonitrile | 10 column volumes | Intermediate flush. |
| 5 | Initial Mobile Phase (no buffer) | 10 column volumes | Prepare column for re-equilibration. |
| 6 | Initial Mobile Phase (with buffer) | 10-20 column volumes | Re-equilibrate the column until the baseline is stable.[13] |
Note: Always consult the column manufacturer's guidelines for specific solvent and pressure limitations.
Guide 4: Visualizing the Mechanism of pH Control
Understanding the chemical interactions at the stationary phase surface is key to troubleshooting. At an incorrect (higher) pH, this compound becomes deprotonated (anionic). This can lead to ionic repulsion from deprotonated silanol groups on the silica surface, contributing to poor peak shape. Lowering the pH neutralizes both species, promoting the desired hydrophobic retention mechanism.
Caption: Chemical interactions leading to peak tailing vs. ideal chromatography.
References
- 1. uhplcs.com [uhplcs.com]
- 2. This compound | C30H44O5 | CID 5471852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Poricoic Acid H | C31H48O5 | CID 10918099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poricoic Acid G | C30H46O5 | CID 5471966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 137551-39-4 [m.chemicalbook.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. agilent.com [agilent.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. benchchem.com [benchchem.com]
- 14. dream.cnrs.fr [dream.cnrs.fr]
Best practices for long-term storage of Poricoic acid B to prevent degradation
This technical support center provides best practices for the long-term storage and handling of Poricoic acid B to prevent chemical degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify and resolve potential degradation problems.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound due to improper storage. | 1. Review storage conditions (see storage table below). 2. Perform a purity check using HPLC (see protocol below). 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Change in physical appearance (e.g., color change from white/light yellow to brown) | Significant degradation of the compound. | Discard the sample immediately. Do not use in experiments. Review storage and handling procedures to prevent future occurrences. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | 1. Compare the chromatogram with a reference standard if available. 2. If new peaks are present, the sample is likely degraded. 3. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent results between experiments | Partial degradation of the stock solution due to repeated freeze-thaw cycles or prolonged storage at -20°C. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. For long-term storage, use -80°C.[1][2] 3. Prepare fresh working solutions from a new aliquot for each experiment. |
| Precipitate observed in the stock solution after thawing | Poor solubility or precipitation upon freezing. | 1. Ensure the compound is fully dissolved upon preparation of the stock solution; gentle warming or sonication may be necessary. 2. If precipitation persists, the solution may be supersaturated. Prepare a new solution at a slightly lower concentration. |
Frequently Asked Questions (FAQs)
1. What are the optimal conditions for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C, protected from light.[3] Some suppliers also recommend refrigeration or freezing.
2. How should I store this compound stock solutions?
For stock solutions, typically prepared in DMSO, storage at -80°C is recommended for long-term stability (up to 6-12 months).[1][2][4] For short-term storage, -20°C is acceptable for up to one month.[1][2] Always protect solutions from light.[1][2]
3. Why is it important to aliquot stock solutions?
Aliquoting stock solutions into single-use vials prevents repeated freeze-thaw cycles, which can accelerate the degradation of the compound and introduce moisture into the stock solution.
4. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, as a lanostane-type triterpenoid, it may be susceptible to:
-
Oxidation: The double bonds in the structure can be susceptible to oxidation.
-
Hydrolysis: The carboxylic acid groups may undergo reactions under certain pH conditions, although they are generally stable.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Therefore, protection from light is crucial.
5. How can I check for degradation of my this compound sample?
The most common method to assess the purity and detect degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A loss in the main peak area and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid Powder | N/A | 2-8°C or Freeze | Up to 2 years | Protect from air and light.[3] |
| Solution | DMSO | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1][2] |
| Solution | DMSO | -80°C | Up to 12 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1][2][4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting potential degradation products.
1. Forced Degradation Sample Preparation:
To generate potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 48 hours. Dissolve in a suitable solvent before injection.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24-48 hours.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoids.
-
Example Gradient: Start with 60% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm, or determine the lambda max by UV spectroscopy.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Data Analysis:
Analyze the chromatograms of the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Poricoic acid B in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize off-target effects of Poricoic acid B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a triterpenoid compound isolated from the fungus Poria cocos. It is known to possess anti-tumor and anti-inflammatory properties. Research has shown its activity in various cancer cell lines, and it is often investigated for its potential as a therapeutic agent.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target. For this compound, this could mean that an observed cellular phenotype, such as cytotoxicity, may not be solely due to its intended mechanism of action. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of reproducibility. Understanding and controlling for off-target effects is crucial for accurately interpreting data and for the successful development of a drug candidate.
Q3: I am observing a different level of potency (IC50) for this compound in my cell line compared to published data. What could be the cause?
A3: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specificity: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines, influencing the compound's potency.
-
Assay Conditions: Differences in experimental conditions such as cell density, serum concentration in the media, and the duration of the assay can all impact the apparent activity of the compound.
-
Compound Purity and Handling: The purity of your this compound stock and how it has been stored can affect its activity. It is recommended to use a high-purity compound and follow the supplier's storage instructions.[1]
Q4: How can I begin to investigate if the phenotype I observe with this compound is due to an off-target effect?
A4: A good starting point is to perform a dose-response analysis and use a structurally unrelated compound that is known to target the same primary pathway. If the potency of this compound for the observed phenotype does not correlate with its on-target activity, or if a structurally different inhibitor of the same target does not produce the same phenotype, it may suggest an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
Symptom: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) that is not consistent with the known on-target effects of this compound, or the results vary significantly between experiments.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Dose-Response Correlation: Perform a detailed dose-response curve for the observed phenotype and compare it with the dose-response for on-target engagement (if a direct target is known). 2. Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor of the same proposed target pathway. 3. Rescue Experiment: If a primary target is hypothesized, attempt to rescue the phenotype by overexpressing the target protein. | A significant discrepancy in potency between the phenotype and on-target activity suggests off-target effects. If the unrelated inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound. If the phenotype is not rescued, it points towards the involvement of other targets. |
| Compound Instability | 1. Assess Stability: Determine the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 2. Standardize Handling: Ensure consistent preparation of stock solutions and working concentrations. | Identification of compound degradation will necessitate adjustments to the experimental protocol, such as more frequent media changes. Consistent handling will reduce variability. |
| Cell Culture Variability | 1. Standardize Cell Culture Conditions: Use consistent cell seeding densities, serum lots, and passage numbers. 2. Regular Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination. | Reduced variability in experimental results. Elimination of a common source of experimental artifacts. |
Issue 2: High Cytotoxicity at Concentrations Expected to be Specific
Symptom: this compound is causing significant cell death at concentrations where you expect to see specific modulation of a particular pathway.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Counter-Screening: Test the cytotoxicity of this compound in a cell line that does not express the intended target (if known). 2. Multiplex Toxicity Assays: Use assays that can distinguish between different mechanisms of cell death (e.g., apoptosis vs. necrosis). | If toxicity persists in the target-negative cell line, it is likely due to off-target effects. Understanding the mode of cell death can provide clues about the potential off-target pathways involved. |
| Non-Specific Effects | 1. Optimize Concentration: Perform a thorough dose-response experiment to identify a concentration range that shows specific pathway modulation without inducing general cellular stress. 2. Control Experiments: Include a vehicle-only control and a positive control with a well-characterized cytotoxic mechanism. | A clearer therapeutic window where on-target effects can be studied without confounding cytotoxicity. Validation of the observed cytotoxicity. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | > 100 |
| SGC-7901 | Gastric Cancer | > 100 |
| A549 | Lung Cancer | > 100 |
| MCF-7 | Breast Cancer | > 100 |
| B16 | Melanoma | > 100 |
| C6 | Glioma | > 100 |
| HL-60 | Leukemia | 39.3 nM (as GI50)[2] |
Note: Data for several cell lines are from a study comparing Poricoic Acid A and B. In that particular study, this compound showed lower potency than Poricoic Acid A in the tested cancer cell lines other than HL-60.[3]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of this compound to its target protein(s) in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
This protocol provides a general workflow to identify potential kinase off-targets of this compound. Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which allows for the affinity purification of a large number of kinases from a cell lysate.[4][5][6][7]
-
Lysate Preparation: Prepare a native cell lysate from cells of interest to preserve kinase activity. Determine the protein concentration.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 45-60 minutes) at 4°C.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound suggests it may be an off-target.
Visualizations
Caption: Workflow for identifying off-target effects of this compound.
Caption: Known and potential signaling pathways modulated by Poricoic acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Poricoic acid B precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of Poricoic acid B in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to cell culture media?
This compound is a hydrophobic organic compound, meaning it has very low solubility in aqueous solutions like cell culture media[1]. Precipitation typically occurs due to a phenomenon known as "solvent shock." When a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous media, the compound cannot stay dissolved in the new, less favorable environment and crashes out of solution, forming a precipitate[1][2].
Q2: What is the best solvent to prepare a this compound stock solution?
The most recommended solvent for this compound is high-purity, anhydrous DMSO[3][4][5]. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic (absorbs moisture from the air). Water absorbed by the DMSO can significantly reduce its ability to dissolve this compound[3][6]. Ethanol and methanol are also viable solvents[4].
Q3: What is the maximum concentration of DMSO my cells can tolerate?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% and not to exceed 0.5%[2][7]. However, tolerance to DMSO is highly cell-line specific[1][7]. It is essential to run a vehicle control experiment (media with the same final concentration of DMSO but without this compound) to determine the effect on your specific cell line.
Q4: How should I properly store my this compound stock solution?
To prevent degradation and repeated freeze-thaw cycles, stock solutions should be divided into small, single-use aliquots[1][2][3][5]. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[3][5].
Troubleshooting Guide
This guide addresses specific precipitation issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding the stock solution to the media. | Solvent Shock: The concentrated DMSO stock was added too quickly or to cold media, causing a rapid polarity change that forces the compound out of solution[2]. | • Pre-warm the media to 37°C before adding the stock solution[2][7].• Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersal[1][2].• Use a serial dilution approach: First, dilute the stock into a smaller volume of media, ensure it is dissolved, and then add this intermediate dilution to the final culture volume[2]. |
| Media appears clear initially but becomes cloudy or shows precipitate after incubation. | Temperature or pH Shift: Changes in temperature or a shift in media pH due to the CO₂ environment in the incubator can decrease the compound's solubility over time[7][8].Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the serum, leading to precipitation[7][8]. | • Ensure your media is properly buffered for the CO₂ concentration in your incubator to maintain stable pH[7].• Perform a stability test: Incubate this compound in your complete media for the planned duration of your experiment and check for precipitation before treating cells.• Consider using serum-free media if interactions are suspected, or reducing the serum concentration. |
| The frozen stock solution appears cloudy or contains particles after thawing. | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution or degrade[2][3].Poor Solubility at Low Temperatures: The compound may have precipitated during storage at -20°C or -80°C. | • Gently warm the stock solution vial to 37°C and vortex thoroughly to ensure everything is redissolved before use[5][7][9].• Visually inspect the stock solution against a light source to confirm it is a clear solution before pipetting.• Aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles[1][2][5]. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 250 mg/mL (~516 mM) | Requires sonication and fresh, anhydrous DMSO. | [3] |
| DMSO | 22.5 mg/mL (~46 mM) | Sonication is recommended. | [10] |
| Ethanol | Soluble | Quantitative data not specified. | [4] |
| Methanol | Soluble | Quantitative data not specified. | [4] |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Guideline | Final Concentration (v/v) | Recommendation | Reference(s) |
| Ideal | ≤ 0.1% | Recommended for most applications to minimize effects on cell function. | [2][7] |
| Acceptable Maximum | ≤ 0.5% | Often tolerated, but may have effects on sensitive cell lines. | [1][2][7] |
| Action Required | > 0.5% | High risk of cytotoxicity and compound precipitation. | [2][9] |
| Note: Always perform a vehicle control to validate the tolerance of your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Use Anhydrous Solvent: Obtain a new, sealed vial of high-purity, anhydrous DMSO.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If particles remain, gently warm the tube to 37°C and use a water bath sonicator for brief intervals until the solution is completely clear[2][5].
-
Storage: Dispense the stock solution into single-use, light-protected aliquots and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use[3][5].
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
-
Thaw and Inspect Stock: Thaw a single aliquot of the this compound stock solution. Warm it to 37°C and vortex to ensure the compound is fully dissolved[9]. Visually confirm there is no precipitate.
-
Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C in a sterile tube[2][7].
-
Perform Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the required volume of this compound stock solution drop-by-drop into the media[1][2]. This gradual introduction and constant agitation are critical to prevent precipitation.
-
Final Mix and Inspection: After adding the stock, cap the tube and vortex gently one more time. Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells. If slight cloudiness occurs, brief sonication may help[2].
Mandatory Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TargetMol [targetmol.com]
Technical Support Center: Refining HSCCC Purification of Poricoic Acid B
Welcome to the technical support center for the purification of Poricoic acid B using High-Speed Counter-Current Chromatography (HSCCC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification protocols for higher purity of this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for this compound purification using HSCCC?
A good starting point is a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water. A reported successful ratio is hexane:ethyl acetate:methanol:water (3:6:4:2, v/v/v/v) .[1] This system has been shown to separate Poricoic acid A and B, yielding this compound with a purity of approximately 90%.[1]
Q2: How can I improve the purity of this compound beyond 90%?
For higher purity, a two-step HSCCC approach can be highly effective. This involves an initial enrichment step using pH-zone-refining CCC, followed by a conventional HSCCC separation.[2] This method helps to concentrate the target triterpene acids and remove a significant portion of impurities before the final purification step.[2]
Q3: What are the key parameters to optimize in my HSCCC protocol?
The most critical parameters to optimize for a successful HSCCC separation are:
-
Solvent System Selection: The composition of the two-phase solvent system directly impacts the partition coefficient (K) of this compound.
-
Partition Coefficient (K): This value determines the distribution of the analyte between the stationary and mobile phases. For optimal separation, the K value should ideally be between 0.5 and 2.0.
-
Stationary Phase Retention (Sf): Adequate retention of the stationary phase is crucial for achieving high-resolution separation. Low retention can lead to poor peak resolution and sample loss.
-
Flow Rate: The flow rate of the mobile phase affects both the separation time and the peak resolution.
-
Rotational Speed: The rotational speed of the centrifuge influences the retention of the stationary phase.
Q4: How do I select and optimize a new solvent system?
The selection of an appropriate two-phase solvent system is the most critical and time-consuming aspect of HSCCC. The goal is to find a system where this compound has a suitable partition coefficient (K value). A common and versatile solvent system for separating a wide range of natural products, including triterpenoids, is the n-hexane-ethyl acetate-methanol-water (HEMWat) system.[3] You can systematically vary the ratios of these four solvents to optimize the K value for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HSCCC purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | 1. Inappropriate solvent system (unfavorable K value).2. Low stationary phase retention (Sf).3. Mobile phase flow rate is too high.4. Sample overload. | 1. Re-evaluate and optimize the solvent system to achieve a K value between 0.5 and 2.0 for this compound.2. Increase the rotational speed to improve Sf. Ensure the settling time for the solvent system is not too long.3. Reduce the flow rate of the mobile phase to allow for better partitioning and separation.[4]4. Reduce the amount of sample injected or dissolve the sample in a larger volume of the two-phase solvent system. |
| Loss of Stationary Phase | 1. Rotational speed is too low.2. The solvent system has poor phase separation characteristics (long settling time).3. The sample solution disrupts the hydrodynamic equilibrium.4. High mobile phase flow rate. | 1. Increase the rotational speed of the centrifuge (a common speed is 800-850 rpm).[1][5]2. Choose a solvent system with a shorter settling time. Adding a small amount of acid or salt can sometimes improve phase separation, but this may require an additional desalting step. 3. Ensure the sample is fully dissolved in the solvent system before injection. Injecting the sample dissolved in both phases can help maintain equilibrium.[3]4. Decrease the flow rate of the mobile phase. |
| Target Compound (this compound) Elutes Too Quickly (at the solvent front) | The partition coefficient (K value) is too low. | The polarity of the mobile phase is too high, or the polarity of the stationary phase is too low. Adjust the solvent system to increase the K value. For a normal phase setup (less polar mobile phase), decrease the polarity of the mobile phase. For a reverse phase setup (more polar mobile phase), increase the polarity of the mobile phase. |
| Target Compound (this compound) Elutes Too Slowly or Not at All | The partition coefficient (K value) is too high. | The polarity of the mobile phase is too low, or the polarity of the stationary phase is too high. Adjust the solvent system to decrease the K value. For a normal phase setup, increase the polarity of the mobile phase. For a reverse phase setup, decrease the polarity of the mobile phase. |
| Emulsion Formation | The physicochemical properties of the sample or solvent system lead to the formation of a stable emulsion. | 1. Add an electrolyte, such as a salt or an acid (e.g., formic acid), to the solvent system to help break the emulsion. 2. Reduce the flow rate to minimize turbulence. 3. Centrifuge the collected fractions containing the emulsion. |
Data Presentation
Table 1: Reported HSCCC Solvent Systems for Poricoic Acid Purification
| Solvent System Composition (v/v/v/v) | Target Compound | Achieved Purity | Reference |
| Hexane:Ethyl Acetate:Methanol:Water (3:6:4:2) | This compound | 90% | [1] |
| Petroleum Ether:Ethyl Acetate:Methanol:Water (0.8:1.2:1.2:0.9) | This compound | Not specified, but used after an enrichment step | [2] |
Table 2: Key HSCCC Operating Parameters from a Published Protocol[1]
| Parameter | Value |
| Rotational Speed | 800 r/min |
| Flow Rate | 3 mL/min |
| Detection Wavelength | 242 nm |
Experimental Protocols
Protocol 1: Single-Step HSCCC Purification of this compound
This protocol is based on the method described by a study that achieved 90% purity for this compound.[1]
1. Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:6:4:2.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
2. HSCCC Instrument Setup and Equilibration:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the rotational speed to 800 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 3 mL/min.
-
Continue pumping the mobile phase until the hydrodynamic equilibrium is established, as indicated by a clear mobile phase eluting from the outlet.
3. Sample Preparation and Injection:
-
Dissolve the crude extract of Poria cocos in a suitable volume of the two-phase solvent system (equal volumes of upper and lower phase).
-
Inject the sample solution into the HSCCC system.
4. Fraction Collection and Analysis:
-
Monitor the effluent from the column outlet using a UV detector at 242 nm.
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions for the purity of this compound using HPLC.
Protocol 2: Two-Step Purification via pH-Zone-Refining and Conventional HSCCC
This advanced protocol is for achieving higher purity and is based on the method reported by Dong et al. (2015).[2]
Step 1: Enrichment by pH-Zone-Refining CCC
-
Solvent System: Petroleum ether:ethyl acetate:methanol:water (3:7:5:5, v/v/v/v).
-
Retainer (in upper stationary phase): 10 mM Trifluoroacetic acid (TFA).
-
Eluter (in lower mobile phase): 10 mM Ammonia.
-
Procedure:
-
Prepare and equilibrate the solvent system.
-
Fill the column with the TFA-containing upper phase.
-
Set the desired rotational speed and pump the ammonia-containing lower phase.
-
Dissolve the crude extract in the upper phase and inject.
-
Collect the fraction containing the enriched triterpene acids.
-
Step 2: Final Purification by Conventional HSCCC
-
Solvent System: Petroleum ether:ethyl acetate:methanol:water (0.8:1.2:1.2:0.9, v/v/v/v).
-
Procedure:
-
Prepare and equilibrate the new solvent system.
-
Follow the standard HSCCC procedure as outlined in Protocol 1, using the enriched fraction from Step 1 as the sample.
-
Collect and analyze the fractions to isolate high-purity this compound.
-
Visualizations
Caption: General workflow for the HSCCC purification of this compound.
Caption: A troubleshooting decision tree for poor peak resolution in HSCCC.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Enrichment and separation of antitumor triterpene acids from the epidermis of Poria cocos by pH-zone-refining counter-current chromatography and conventional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Neglected Issue: Stationary Phase Retention Determination of Classic High-Speed Counter-Current Chromatography Solvent Systems [mdpi.com]
Addressing the low bioavailability of Poricoic acid B in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Poricoic acid B in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a lanostane-type triterpenoid isolated from Poria cocos. Like many other triterpenoids, it is a lipophilic molecule with poor aqueous solubility. This inherent low solubility is a primary reason for its low oral bioavailability, which can lead to high variability and insufficient drug exposure in preclinical animal models, hindering the evaluation of its therapeutic efficacy.
Q2: Are there any known pharmacokinetic data for this compound in animal models?
Currently, there is a lack of publicly available, comprehensive pharmacokinetic studies detailing the oral bioavailability of this compound in animal models. However, studies on the closely related compound, Poricoic acid A, can provide some insight into the expected pharmacokinetic profile and challenges.
Q3: What are the potential signaling pathways modulated by this compound?
Research suggests that this compound may exert its biological effects through the modulation of several signaling pathways. One study has indicated its role in activating the Farnesoid X receptor (FXR) and Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which in turn regulate Sterol Regulatory Element-Binding Proteins (SREBPs), playing a role in lipid metabolism[1]. Its structural analog, Poricoic acid A, has been shown to influence pathways such as AMPK, MEK/ERK, TGF-β/Smad, and Wnt/β-catenin[2][3][4][5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Poor and variable absorption due to low solubility.- Inconsistent formulation preparation.- Differences in gastric pH and food content among animals. | - Utilize a bioavailability-enhancing formulation (see Q4).- Ensure consistent and homogenous formulation for each animal.- Fast animals overnight before oral administration. |
| Low or undetectable plasma concentrations after oral administration. | - Extremely low oral absorption.- Rapid first-pass metabolism in the liver.- Inadequate sensitivity of the analytical method. | - Increase the oral dose (within toxicity limits).- Explore alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). |
| Precipitation of the compound in the dosing vehicle. | - Compound concentration exceeds its solubility in the chosen vehicle. | - Reduce the concentration of this compound in the formulation.- Use a co-solvent system or a solubilizing excipient.- Prepare a micronized suspension or a nanoformulation. |
| Difficulty in achieving a clear solution for intravenous injection. | - Low aqueous solubility of this compound. | - Use a vehicle containing co-solvents such as DMSO, PEG300, and Tween 80. Ensure the final concentration of organic solvents is safe for intravenous administration in the animal model. |
Data Presentation
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 2850 ± 450 | 150 ± 30 |
| Tmax (h) | 0.083 | 2.0 |
| AUC (0-t) (ng·h/mL) | 1850 ± 320 | 980 ± 180 |
| t1/2 (h) | 1.5 ± 0.3 | 4.5 ± 0.8 |
| Absolute Bioavailability (%) | - | ~5% |
Note: This data is for Poricoic acid A and is intended for comparative purposes only. Actual values for this compound may differ.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., DMSO:PEG300:Tween 80:Saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Gavage needles
-
Syringes and needles for IV injection and blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.
-
Dosing Groups:
-
Oral Group (n=5): Administer this compound suspension/solution orally via gavage at a predetermined dose.
-
Intravenous Group (n=5): Administer this compound solution via the tail vein at a predetermined dose.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. Calculate absolute bioavailability using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in rat plasma.
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Rat plasma
-
LC-MS/MS system
Methodology:
-
Standard and IS Stock Solutions: Prepare stock solutions of this compound and the IS in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the stock solution into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Frontiers | Effects of Poria cocos extract on metabolic dysfunction-associated fatty liver disease via the FXR/PPARα-SREBPs pathway [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 5. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic acid B interference in high-throughput screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid B. The information is designed to help identify and resolve potential interference in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid natural product isolated from Poria cocos[1]. It has been reported to possess anti-tumor and anti-inflammatory activities[1][2][3]. Its chemical and physical properties are summarized in the table below.
Q2: Could this compound be a Pan-Assay Interference Compound (PAIN) or a "frequent hitter"?
While this compound is not currently listed in public PAINS databases, its potential to act as a "frequent hitter" in high-throughput screening (HTS) should be considered. Frequent hitters are compounds that appear as active in multiple, unrelated assays, often due to non-specific interactions or assay artifacts rather than specific binding to the intended target[4][5]. Natural products, due to their structural complexity, can sometimes be prone to such interferences[6][7].
Q3: What are the common mechanisms by which a compound like this compound might interfere with HTS assays?
Interference in HTS assays can occur through various mechanisms, leading to false-positive or false-negative results. For a molecule like this compound, potential mechanisms include:
-
Compound Aggregation: At certain concentrations in aqueous buffers, organic molecules can form colloidal aggregates that non-specifically inhibit enzymes and other proteins[8][9].
-
Fluorescence Interference: If this compound is inherently fluorescent or contains fluorescent impurities, it can interfere with fluorescence-based assays by either quenching the signal or adding to it[10][11][12].
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components[6][13].
-
Chemical Reactivity: The presence of reactive functional groups could lead to covalent modification of target proteins or other assay components[14].
Troubleshooting Guides
Issue 1: High rate of hits in a primary screen with this compound.
If you observe an unexpectedly high hit rate with this compound across various assays, it is crucial to investigate potential assay interference.
Troubleshooting Workflow: High Hit Rate
Caption: Troubleshooting workflow for a high hit rate with this compound.
Mitigation Strategies & Experimental Protocols
| Potential Cause | Recommended Action | Experimental Protocol |
| Compound Aggregation | Re-run the assay in the presence of a non-ionic detergent. | Detergent-Based Assay: 1. Prepare two sets of assay reactions.2. In the experimental set, add 0.01% (v/v) Triton X-100 to the assay buffer before adding this compound.3. The control set should not contain detergent.4. A significant reduction in the activity of this compound in the presence of detergent suggests aggregation-based inhibition[8]. |
| Fluorescence Interference | Perform a pre-read of the compound in the assay buffer. | Fluorescence Scan: 1. Prepare solutions of this compound at the screening concentration in the assay buffer.2. Scan the emission spectrum of the solution using the same excitation wavelength as your assay.3. Also, scan the excitation spectrum using the same emission wavelength.4. Significant overlap with your assay's fluorophore indicates potential interference[10][15]. |
| Non-specific Activity | Utilize an orthogonal assay with a different detection method. | Orthogonal Assay: 1. If the primary assay is fluorescence-based, an orthogonal assay could be based on luminescence, absorbance, or mass spectrometry.2. A true hit should show activity in mechanistically distinct assays, whereas an artifact is often technology-dependent[12][13]. |
Issue 2: Irreproducible results or steep dose-response curves.
Inconsistent results or unusually steep dose-response curves can also be indicators of non-specific activity.
Troubleshooting Workflow: Irreproducible Results
Caption: Troubleshooting workflow for irreproducible results.
Mitigation Strategies & Experimental Protocols
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Solubility/Precipitation | Visually inspect assay plates and measure solubility. | Solubility Assessment: 1. Prepare this compound at various concentrations in assay buffer.2. Visually inspect for turbidity or precipitate after incubation.3. Use nephelometry or dynamic light scattering (DLS) for a more quantitative measurement of particle formation. |
| Non-stoichiometric Inhibition | Vary the concentration of the target enzyme. | Enzyme Concentration Variation: 1. Perform the IC50 determination of this compound at two or more different concentrations of the target enzyme.2. For a specific inhibitor, the IC50 should remain relatively constant. A significant shift in IC50 with enzyme concentration can indicate non-specific inhibition[13]. |
Data Summary
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H44O5 | [16] |
| Molecular Weight | 484.67 g/mol | [1] |
| Appearance | White to light yellow solid | [1][17] |
| Solubility | Soluble in DMSO, methanol, ethanol | [1][17] |
Common HTS Assay Formats and Potential for Interference
| Assay Type | Principle | Potential Interference by this compound |
| Fluorescence Intensity | Measures changes in the fluorescence of a reporter molecule. | High potential if the compound is fluorescent or a quencher[11][15]. |
| Luminescence | Measures light produced by a chemical reaction (e.g., luciferase). | Possible if the compound inhibits the reporter enzyme (e.g., luciferase)[12]. |
| Absorbance | Measures changes in light absorption by a chromophore. | Possible if the compound is colored and absorbs at the detection wavelength[11]. |
| AlphaScreen | Bead-based assay measuring molecular interactions. | Can be susceptible to light scatterers and colored compounds. |
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's reported anti-inflammatory effects, which often involve the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of frequent-hitter behavior based on historical high-throughput screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frequent Hitters | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. benchchem.com [benchchem.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C30H44O5 | CID 5471852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound [chembk.com]
Technical Support Center: Overcoming Resistance to Poricoic Acid B-Induced Apoptosis
Welcome to the technical support center for researchers utilizing Poricoic Acid B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro cancer cell experiments, with a focus on overcoming resistance to apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced apoptosis?
While research specifically on this compound is emerging, its structural similarity to the well-studied Poricoic Acid A (PAA) suggests it likely functions as a pro-apoptotic agent by targeting key cell survival pathways.[1][2] PAA has been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling cascades.[3][4] These pathways are critical for cell proliferation and survival, and their inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade, culminating in apoptosis.[5][6]
Q2: I am not observing any significant apoptosis in my cancer cells after treatment with this compound. What are the primary reasons this might be happening?
Lack of apoptotic response, or resistance, can be categorized as either intrinsic (the cells are inherently non-responsive) or acquired (resistance develops after initial exposure). The primary molecular reasons often involve:
-
Upregulation of Anti-Apoptotic Proteins: The cancer cells may overexpress proteins like Bcl-2, Bcl-xL, or XIAP, which block the apoptotic signaling cascade.[5][7]
-
Reactivation of Survival Pathways: Cells can develop feedback loops that reactivate the PI3K/Akt or MEK/ERK pathways, even in the presence of the inhibitor.[8][9]
-
Activation of Alternative Survival Pathways: Cancer cells might compensate for the inhibition of one pathway by upregulating another pro-survival pathway.
-
Sub-optimal Experimental Conditions: Issues with compound concentration, treatment duration, or cell line characteristics can affect the outcome.
Q3: How do I determine an effective concentration and treatment time for this compound in my cell line?
It is crucial to perform a dose-response and time-course experiment. We recommend starting with a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50).
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat cells with a fixed concentration (e.g., the IC50 value) for various durations (e.g., 6, 12, 24, 48 hours). This will help you identify the optimal conditions for inducing apoptosis in your specific cell model.
Troubleshooting Guides
This section provides step-by-step guidance for common experimental issues.
Problem 1: High IC50 Value or No Decrease in Cell Viability
You've performed a cell viability assay, but the IC50 value is unexpectedly high, or there is minimal cell death even at high concentrations of this compound.
| Possible Cause | Recommended Troubleshooting Step |
| Intrinsic Resistance | 1. Western Blot Analysis: Profile the basal expression levels of key survival and apoptosis-related proteins in your untreated cells. High levels of p-Akt, p-ERK, Bcl-2, or XIAP may indicate intrinsic resistance.[5][10] |
| Compound Inactivity | 2. Check Compound Integrity: Ensure the this compound powder has been stored correctly (typically at 4°C, protected from light) and that the solvent (e.g., DMSO) is fresh.[11] Prepare fresh stock solutions. |
| Cell Culture Conditions | 3. Optimize Cell Density: Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment. High cell density can sometimes confer resistance. |
Problem 2: No Increase in Apoptosis Markers (e.g., Cleaved Caspase-3, Cleaved PARP)
Your cell viability is reduced, but Western blot analysis does not show the expected increase in key apoptosis execution markers.
| Possible Cause | Recommended Troubleshooting Step |
| Blockade of Caspase Activation | 1. Check for XIAP Overexpression: High levels of X-linked inhibitor of apoptosis protein (XIAP) can directly bind and inhibit caspases-3, -7, and -9. Perform a Western blot for XIAP.[7][10] |
| Mitochondrial Pathway Blockade | 2. Analyze Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can prevent the release of cytochrome c from mitochondria, a critical step upstream of caspase-9 and -3 activation. Use Western blot to assess the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[5][12] |
| Alternative Cell Death Mechanism | 3. Investigate Other Pathways: Reduced viability may be due to other mechanisms like cell cycle arrest, necrosis, or autophagy. Consider performing cell cycle analysis (propidium iodide staining by flow cytometry) or checking for markers of autophagy (e.g., LC3-II by Western blot). |
Problem 3: Initial Apoptotic Response Followed by Recovery (Acquired Resistance)
You observe apoptosis at earlier time points (e.g., 24 hours), but cells seem to recover or resume proliferation at later time points (e.g., 48-72 hours).
| Possible Cause | Recommended Troubleshooting Step |
| Feedback Pathway Reactivation | 1. Time-Course Western Blot for p-Akt/p-ERK: Inhibition of the PI3K/Akt or MEK/ERK pathways can trigger feedback mechanisms that lead to their reactivation over time.[8][13] Perform a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) and probe for phosphorylated (active) forms of Akt and ERK. A rebound in phosphorylation after an initial decrease suggests feedback. |
| Upregulation of Pro-Survival Factors | 2. Co-treatment with Other Inhibitors: To overcome resistance, consider combination therapy. If you observe reactivation of the MEK/ERK pathway, try co-treating with a MEK inhibitor. If the PI3K/Akt pathway rebounds, a PI3K or Akt inhibitor may restore sensitivity.[14] If Bcl-2 is upregulated, consider a Bcl-2 inhibitor. |
Data Presentation
The following tables summarize hypothetical data from experiments comparing a this compound-sensitive cell line to a resistant cell line.
Table 1: Cell Viability and Apoptosis
| Parameter | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7/Res) |
| IC50 (48h) | 15 µM | > 100 µM |
| % Apoptotic Cells (Annexin V+) | 45% | 8% |
Data represents typical outcomes after 48-hour treatment with 20 µM this compound.
Table 2: Protein Expression Profile (Western Blot Densitometry)
| Protein Target | Sensitive Cells (Fold Change) | Resistant Cells (Fold Change) |
| p-Akt (Ser473) | 0.2 | 0.9 (no change) or 1.5 (rebound) |
| p-ERK1/2 (Thr202/Tyr204) | 0.3 | 1.1 (no change) or 1.8 (rebound) |
| Bcl-2 | 0.4 | 3.5 (high basal & upregulated) |
| XIAP | 1.1 (no change) | 4.0 (high basal & upregulated) |
| Cleaved Caspase-3 | 8.0 | 1.2 (no change) |
Fold change is relative to untreated control cells after 24-hour treatment with 20 µM this compound.
Visualizations: Pathways and Workflows
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting resistance to this compound.
Caption: Key molecular mechanisms of resistance to this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-XIAP, anti-p-Akt, anti-p-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load 20-40 µg per lane onto an SDS-PAGE gel for electrophoresis.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.[12] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin). An increase in cleaved forms of caspases and PARP, or a change in the Bax/Bcl-2 ratio, indicates apoptosis.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantitatively determines the percentage of cells undergoing apoptosis.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples immediately by flow cytometry.
References
- 1. This compound | C30H44O5 | CID 5471852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Poricoic Acid A | C31H46O5 | CID 5471851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. XIAP underlies apoptosis resistance of renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Poricoic Acid B Yield from Poria cocos
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Poricoic acid B from Poria cocos extracts.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Poria cocos?
A1: The reported yield of this compound can vary depending on the source of the Poria cocos, the specific part of the fungus used (e.g., the epidermis or 'cutis' is often richer in triterpenoids), and the extraction and purification methods employed. Quantitative analysis has shown the content of this compound to be in the range of 0.067 ± 0.028 to 0.409 ± 0.095 mg/g of the raw material[1].
Q2: Which extraction method is most effective for maximizing the yield of this compound?
A2: Ethanol-based extraction methods are commonly used for obtaining triterpenoid-rich extracts from Poria cocos. Reflux extraction with 60-80% ethanol is a frequently cited method[2]. The choice of solvent and method will impact the overall yield and purity of the final extract. For higher purity, subsequent chromatographic separation is necessary.
Q3: What part of Poria cocos should I use to obtain the highest concentration of this compound?
A3: The surface layer, or epidermis, of Poria cocos (also known as Poriae cutis) is generally considered to have a higher concentration of triterpenoic acids, including this compound, compared to the inner parts of the sclerotium[3][4].
Q4: How can I improve the purity of my this compound extract?
A4: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective method for the separation and purification of this compound from a crude extract, achieving purities of up to 90%[3]. Other chromatographic techniques, such as column chromatography with silica gel, can also be employed for purification[5][6].
Troubleshooting Guides
Issue 1: Low Yield of Total Triterpenoid Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Ensure the ethanol concentration is within the optimal range of 60-80%[2]. Using a solvent that is too polar or non-polar may not efficiently extract the triterpenoids. |
| Insufficient Extraction Time or Temperature | Perform reflux extraction for 1-2 hours per extraction cycle. Ensure the temperature is appropriate for the solvent used to maximize extraction efficiency[2]. |
| Inadequate Solid-to-Liquid Ratio | Use a solvent volume that is 4-8 times the weight of the powdered Poria cocos to ensure thorough extraction[2]. |
| Poor Quality Raw Material | Use the epidermis of Poria cocos if possible, as it is richer in triterpenoids. Ensure the raw material is properly dried and finely powdered to increase the surface area for extraction[6]. |
Issue 2: Low Purity of Isolated this compound / Co-elution with Other Compounds
| Possible Cause | Troubleshooting Step |
| Ineffective Chromatographic Separation | For HPLC/UPLC: Adjust the mobile phase composition. For reversed-phase chromatography, modifying the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter selectivity[7]. Changing the pH of the mobile phase can also be effective for ionizable compounds like this compound[7]. |
| For Column Chromatography: Experiment with different solvent systems for gradient elution. A common approach is a gradient of petroleum ether and ethyl acetate[6]. | |
| Consider Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate Poricoic acid A and B with high purity[3]. | |
| Overlapping Peaks with Structurally Similar Triterpenoids | Poria cocos contains several structurally similar triterpenoids, such as Poricoic acid A, Dehydrotumulosic acid, and Polyporenic acid C, which may co-elute[8]. Use high-resolution analytical techniques like UPLC-Q/TOF-MS to identify co-eluting compounds[1]. Optimize chromatographic conditions (see above) to improve the resolution between these compounds. |
| Sample Overload on the Column | Reduce the amount of crude extract loaded onto the chromatography column. Overloading can lead to broad peaks and poor separation. |
Quantitative Data Summary
The following table summarizes quantitative data on the yield of this compound and total triterpenes from Poria cocos using different methods.
| Component | Extraction/Analysis Method | Yield/Content | Reference |
| This compound | UPLC-Q/TOF-MS | 0.067 ± 0.028 to 0.409 ± 0.095 mg/g | |
| Total Triterpenes | 60-80% Ethanol Reflux Extraction | 31-58 wt% of the extract | [2] |
| This compound | High-Speed Counter-Current Chromatography | Purity of 90% |
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction for Total Triterpenoids
This protocol is based on a common method for obtaining a triterpenoid-rich extract from Poria cocos[2].
-
Preparation of Raw Material: Weigh the desired amount of dried Poria cocos sclerotium (preferably the epidermis) and grind it into a fine powder.
-
Soaking: Place the powdered material in a round-bottom flask and add 60-80% (v/v) ethanol at a solid-to-liquid ratio of 1:4 to 1:8 (w/v). Allow the mixture to soak for 3-12 hours at room temperature.
-
Reflux Extraction: Set up a reflux apparatus and heat the mixture to the boiling point of the ethanol solution. Perform the reflux extraction for 1-2 hours.
-
Repeat Extraction: Allow the mixture to cool, and then filter the liquid. The remaining solid can be subjected to a second or third round of reflux extraction with fresh ethanol solution to maximize the yield.
-
Combine and Concentrate: Combine the ethanol extracts from all extraction cycles. Concentrate the combined extract using a rotary evaporator until the ethanol is removed.
-
Drying: The resulting concentrated aqueous solution can be spray-dried or freeze-dried to obtain a solid total triterpenoid extract.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a study that successfully isolated this compound with high purity[3].
-
Preparation of Crude Extract: Start with a total triterpenoid extract obtained from a method similar to Protocol 1.
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system composed of hexane, ethyl acetate, methanol, and water in a volume ratio of 3:6:4:2. Mix the solvents thoroughly in a separation funnel and allow the layers to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the rotation speed to approximately 800 rpm.
-
Pump the mobile phase (lower phase) through the column at a flow rate of about 3 mL/min until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude triterpenoid extract in a suitable volume of the mobile phase and inject it into the HSCCC system.
-
Fraction Collection: Continuously pump the mobile phase through the column and collect fractions at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Identification: Pool the fractions that contain pure this compound. The identity and purity of the final product can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Frontiers | Untargeted Metabolomics and Targeted Quantitative Analysis of Temporal and Spatial Variations in Specialized Metabolites Accumulation in Poria cocos (Schw.) Wolf (Fushen) [frontiersin.org]
- 2. CN102204936B - Preparation method of total triterpene extract from poria cocos - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Poria cocos: traditional uses, triterpenoid components and their renoprotective pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Poricoic Acid B Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for quantifying Poricoic acid B and similar triterpenoid acids in complex biological matrices. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in complex matrices like plasma?
A1: The most common and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for accurately measuring low concentrations of the analyte in a complex biological sample. LC-MS/MS allows for the separation of this compound from other matrix components and its specific detection and quantification using techniques like Multiple Reaction Monitoring (MRM).
Q2: What are the critical parameters that must be evaluated during method validation for a bioanalytical assay?
A2: According to regulatory guidelines from bodies like the FDA and EMA, a full validation for a bioanalytical method should assess the following key parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1][2][3] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.[4][5]
Q3: How do I choose a suitable internal standard (IS) for this compound quantification?
A3: An ideal internal standard is a compound that is structurally and chemically similar to the analyte but has a different mass. A stable isotope-labeled version of this compound would be the best choice. If unavailable, a structurally analogous triterpenoid acid that is not present in the study samples can be used. For instance, in the analysis of the similar compound Pachymic acid, glycyrrhetinic acid has been used as an internal standard. The IS should exhibit similar extraction recovery, chromatographic retention, and ionization response to the analyte to effectively compensate for variations during sample processing and analysis.
Q4: What are the main challenges when extracting triterpenoid acids like this compound from plasma?
A4: The primary challenges include high protein binding and the potential for matrix effects. Triterpenoid acids can bind extensively to plasma proteins like albumin, which can lead to low recovery if the sample preparation method does not effectively disrupt this binding. Additionally, co-extracted lipids and phospholipids from plasma can interfere with the ionization of this compound in the mass spectrometer source, causing ion suppression or enhancement (matrix effects). A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is essential to minimize these challenges.
Detailed Experimental Protocol
Disclaimer: The following protocol is based on a validated method for Pachymic acid, a structurally similar lanostane-type triterpenoid from Poria cocos, and is provided as a representative methodology for this compound analysis in rat plasma.[1][6]
1. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank rat plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 5 to 500 ng/mL.
-
QC Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low, medium, and high (e.g., 10, 100, and 400 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of a plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., glycyrrhetinic acid in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.05% formic acid in water (85:15, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Applied Biosystems API 4000 MS/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound): To be optimized by infusing a standard solution. For the similar Pachymic acid (MW 528.7 g/mol ), the transition monitored was m/z 527.4 → 527.4.[1] A similar precursor ion would be expected for this compound.
Quantitative Data Summary
The following table summarizes the validation results from the representative method for Pachymic acid.[1][6] Similar performance characteristics would be expected for a validated this compound assay.
| Validation Parameter | Result |
| Linearity Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | > 0.994 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (Intra-day & Inter-day) | 89.2% – 110.4% |
| Precision (RSD%, Intra-day & Inter-day) | < 12.1% |
| Extraction Recovery | 75.6% – 86.3% |
| Matrix Effect | 88.7% – 101.5% |
Visualized Workflows and Guides
Figure 1. General experimental workflow for the quantification of this compound in plasma.
Troubleshooting Guide
Problem: Significant Matrix Effect (Ion Suppression >15%)
Ion suppression is a common issue where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to inaccurate and lower results.
Figure 2. Decision tree for troubleshooting high ion suppression in LC-MS/MS analysis.
Q: My extraction recovery is low and inconsistent (<70%). What should I do?
A: Low and variable recovery is often due to inefficient extraction or issues with protein binding.
-
Check Extraction pH: this compound is an acidic compound. Acidifying the plasma sample (e.g., with a small amount of formic or acetic acid) before adding the organic solvent can neutralize the charge on the molecule, making it less water-soluble and improving its partitioning into the organic solvent.
-
Optimize Solvent: Ensure the chosen liquid-liquid extraction solvent (e.g., ethyl acetate) is optimal. You could test other solvents like methyl tert-butyl ether (MTBE) or a mixture of solvents.
-
Increase Vortex Time/Intensity: Incomplete extraction can result from insufficient mixing. Ensure the vortexing step after adding the extraction solvent is vigorous and sufficiently long (e.g., 5 minutes) to ensure thorough mixing of the aqueous and organic phases.
-
Consider Protein Precipitation First: For highly protein-bound analytes, a protein precipitation step before LLE might be beneficial. Add 3 volumes of a cold organic solvent like acetonitrile or methanol to the plasma, centrifuge to pellet the precipitated proteins, and then perform LLE on the resulting supernatant.
Q: My calibration curve is non-linear, especially at higher concentrations.
A: Non-linearity at the upper end of the curve can be caused by detector saturation or issues in the ion source.
-
Detector Saturation: This occurs when the concentration of the analyte is too high for the detector to respond proportionally. The simplest solution is to narrow the calibration range. If higher concentrations must be measured, samples will need to be diluted to fall within the linear range of the assay.
-
Ion Source Saturation: At high concentrations, the ionization process in the ESI source can become saturated, leading to a non-linear response. You can try reducing the sample injection volume or diluting the final extract before injection.
-
Check Internal Standard Response: Examine the peak area of the internal standard across all calibration points. A significant decrease in the IS response at high analyte concentrations could indicate that the analyte is suppressing the ionization of the IS, which can also lead to non-linearity. If this is the case, a lower concentration of the IS or a stable isotope-labeled IS may be required.
References
- 1. Determination and Pharmacokinetic Study of Pachymic Acid by LC-MS/MS [jstage.jst.go.jp]
- 2. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. Determination and Pharmacokinetic Study of Pachymic Acid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with hygroscopic DMSO when preparing Poricoic acid B solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic acid B, with a specific focus on challenges related to its dissolution in hygroscopic dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions, which are then further diluted in aqueous media.
Q2: Why is the hygroscopic nature of DMSO a concern when preparing this compound solutions?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can impact the stability and solubility of dissolved compounds like this compound. The presence of water can lead to the hydrolysis of the compound or cause it to precipitate out of the solution, leading to inaccurate concentrations and affecting experimental reproducibility.
Q3: How should I properly store anhydrous DMSO to minimize water absorption?
A3: Anhydrous DMSO should be stored in its original container, tightly sealed, in a dry environment, preferably in a desiccator with a suitable desiccant. It is recommended to work with fresh, unopened bottles of anhydrous DMSO whenever possible and to aliquot the solvent into smaller, single-use vials to minimize repeated exposure of the main stock to atmospheric moisture.
Q4: My this compound solution in DMSO appears cloudy or has precipitated. What could be the cause?
A4: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Water Contamination: The most common cause is the use of DMSO that has absorbed moisture. The presence of water can significantly decrease the solubility of this compound.
-
Low-Quality DMSO: The purity of the DMSO can affect solubility. Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Temperature Fluctuations: Storing the solution at low temperatures can cause the compound to precipitate. It is often recommended to store stock solutions at -20°C or -80°C, but it's crucial to allow the solution to fully equilibrate to room temperature and vortex gently before use.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results with this compound
Possible Cause: Degradation or inaccurate concentration of the this compound stock solution due to improper handling of DMSO.
Troubleshooting Steps:
-
Verify DMSO Quality: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.
-
Proper Aliquoting: Aliquot the new DMSO into smaller, single-use vials under a dry, inert atmosphere (e.g., a glove box or using a gentle stream of argon or nitrogen).
-
Prepare Fresh Stock Solution: Dissolve a freshly weighed amount of this compound in the newly aliquoted anhydrous DMSO.
-
Proper Storage: Store the new stock solution in tightly sealed vials at the recommended temperature (-20°C or -80°C) with desiccant.
-
Re-run Experiment: Repeat the experiment using the freshly prepared stock solution and compare the results with previous runs.
Issue 2: Difficulty Dissolving this compound in DMSO
Possible Cause: The solubility limit of this compound in the provided DMSO may have been reached, or the DMSO may be of insufficient purity or contain water.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37°C for a short period to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for brief intervals to help break up any aggregates and facilitate dissolution.
-
Check DMSO Purity: If dissolution is still a problem, consider using a new, unopened bottle of a higher-purity, anhydrous grade of DMSO.
-
Solvent Exchange: If DMSO is not critical for the initial dissolution, consider dissolving this compound in a more volatile solvent like methanol or ethanol, then evaporating the solvent under a stream of inert gas and reconstituting the dried compound in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
-
Pre-experiment Preparation:
-
Allow a sealed vial of this compound and a fresh, unopened bottle of anhydrous DMSO to equilibrate to room temperature.
-
Work in a clean, dry environment, preferably a laminar flow hood or a glove box, to minimize exposure to moisture.
-
-
Weighing this compound:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound ≈ 528.7 g/mol ), weigh out 5.287 mg.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the tube.
-
Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication or gentle warming (not exceeding 37°C) can be applied.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility of this compound | ≥ 10.58 mg/mL | DMSO | N/A |
| ≥ 23.33 mg/mL | Ethanol | N/A | |
| Recommended Stock Concentration | 10-50 mM | DMSO | General Practice |
| Recommended Storage Temperature | -20°C or -80°C | DMSO Solution | General Practice |
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical relationship of issues arising from hygroscopic DMSO.
Validation & Comparative
Poricoic Acid B vs. Poricoic Acid A: A Comparative Analysis of Anti-inflammatory Activity
This guide provides a detailed comparison of the anti-inflammatory properties of two closely related triterpenoids, Poricoic acid B and Poricoic acid A, derived from the fungus Poria cocos. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and mechanisms of these compounds.
Comparative Efficacy: Inhibition of Inflammatory Mediators
Recent studies demonstrate that this compound exhibits a more potent anti-inflammatory effect than Poricoic acid A, particularly in the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] While both compounds show inhibitory activity, this compound achieves a greater reduction in NO levels at comparable concentrations.[1] Furthermore, this compound has been shown to significantly decrease the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in a dose-dependent manner.[1]
Table 1: Comparative Inhibition of Inflammatory Markers
| Inflammatory Marker | Compound | Concentration | % Inhibition / Effect | IC₅₀ | Source |
| Nitric Oxide (NO) | This compound | 20 µg/mL | 29% reduction | Not Reported | [1] |
| 30 µg/mL | 34% reduction | [1] | |||
| 40 µg/mL | 68% reduction | [1] | |||
| Poricoic acid A | 30 µg/mL | 53% reduction (to 47% of control) | 18.12 µM (8.77 µg/mL) | [1] | |
| TNF-α | This compound | 10-40 µg/mL | Dose-dependent decrease | Not Reported | [1] |
| 20 µg/mL | 32% reduction vs. LPS group | [1] | |||
| IL-1β | This compound | >10 µg/mL | Significant decrease | Not Reported | [1] |
| IL-6 | This compound | 10-40 µg/mL | Dose-dependent decrease | Not Reported | [1] |
Mechanisms of Action
The anti-inflammatory effects of Poricoic acids are attributed to their modulation of key signaling pathways involved in the inflammatory response. Poricoic acid A has been shown to exert its effects by inhibiting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4] These pathways are crucial for the transcription of pro-inflammatory genes. By suppressing these cascades, Poricoic acid A effectively reduces the inflammatory response.[2][3] The mechanism for this compound is understood through its demonstrated ability to suppress the downstream products of these pathways, namely NO and pro-inflammatory cytokines.[1]
Experimental Protocols
The comparative data presented were derived from in vitro studies using murine macrophage RAW 264.7 cells. Below are the generalized methodologies employed in these experiments.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded into plates and allowed to adhere. Subsequently, the cells were pre-treated with various concentrations of Poricoic acid A or this compound for a specified duration before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
The production of nitric oxide was indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Following cell treatment and incubation, a portion of the supernatant was mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance of the resulting chromophore was measured at 540 nm using a microplate reader. The concentration of nitrite was determined by comparison with a standard curve generated using sodium nitrite.
Cytokine Quantification (ELISA)
The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays were performed according to the manufacturer's instructions. Briefly, supernatants were added to microplates pre-coated with antibodies specific to each cytokine. After incubation and washing steps, a biotin-conjugated detection antibody was added, followed by an enzyme-linked secondary antibody. A substrate solution was then added to produce a colorimetric signal, the intensity of which was measured at 450 nm. Cytokine concentrations were calculated based on standard curves.
Conclusion
The available experimental data indicates that this compound is a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages compared to Poricoic acid A.[1] Furthermore, this compound effectively suppresses the production of key pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1] While Poricoic acid A is known to inhibit the upstream NF-κB and MAPK signaling pathways, the direct comparative data on cytokine inhibition is less comprehensive than for this compound.[2] These findings suggest that 3,4-seco-lanostane type triterpenes like this compound may possess greater anti-inflammatory potential than other related structures.[1] Further head-to-head studies are warranted to fully elucidate the comparative potency and therapeutic potential of these two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poricoic Acid A Inhibits the NF- κ B/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Triterpenoids from the Epidermis of Poria cocos
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triterpenoid content and profile in the epidermis of Poria cocos (also known as Fulingpi) versus other parts of the sclerotium, supported by experimental data from multiple studies. The epidermis, a traditionally used part in Chinese medicine, exhibits a distinct and concentrated triterpenoid profile, suggesting its potential for targeted therapeutic applications.
Quantitative Comparison of Triterpenoids
The epidermis of Poria cocos is notably richer in specific triterpenoids compared to the inner parts of the sclerotium (Baifuling) and its fermented mycelia.[1] High-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) analysis has revealed a higher total number of triterpene acids in the epidermis.[1]
One study identified 31 triterpene acids in the epidermis, compared to 24 in the inner part and 19 in the fermented mycelia.[1] This suggests that the epidermis is a concentrated source of diverse triterpenoids.
Table 1: Comparative Quantification of Major Triterpenoids in Different Parts of Poria cocos
| Triterpenoid | Epidermis (mg/g) | Inner Part (mg/g) | Fermented Mycelia (mg/g) | Reference |
| Dehydropachymic acid (DPA) | Significantly higher than inner part and mycelia | Lower than epidermis | 1.07 | [1] |
| Pachymic acid (PA) | Significantly higher than inner part and mycelia | Lower than epidermis | 0.61 | [1] |
| Dehydrotumulosic acid | Higher than inner part and mycelia | Lower than epidermis | Not specified | [2] |
| Trametenolic acid | Higher than inner part and mycelia | Lower than epidermis | Not specified | [2] |
| Dehydrotrametenolic acid | Higher than inner part and mycelia | Lower than epidermis | Not specified | [2] |
| Poricoic acid A | Higher than inner part and mycelia | Lower than epidermis | Not specified | [2] |
| 3-O-acetyl-16α-hydroxytrametenolic acid (AHTRA) | Lower than mycelia | Lower than mycelia | Higher than other parts | [1] |
| Dehydrotrametenolic acid (DTUA) | Lower than mycelia | Lower than mycelia | Higher than other parts | [1] |
Note: "Not specified" indicates that the direct quantitative comparison was not provided in the cited source, although the trend of higher concentration in the epidermis was noted.
Studies have consistently shown that the surface layer of the W. cocos sclerotium contains high concentrations of the five main triterpenoids: dehydrotumulosic acid, polyporenic acid C, pachymic acid, dehydrotrametenolic acid, and dehydroeburicoic acid.[2] Another study reported that the pachymic acid content in the epidermis (5.66–8.09 g/kg) was significantly higher than in the sclerotium without epidermis (0.198–0.332 g/kg).[3]
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of triterpenoids from Poria cocos.
Method 1: Ultrasonic-Assisted Extraction and UHPLC-MS/MS Analysis
This method is suitable for the quantitative analysis of a broad range of triterpenoid acids.
1. Sample Preparation:
-
Obtain the epidermis (Fulingpi) and inner part (Baifuling) of Poria cocos.
-
Dry the samples to a constant weight and pulverize them into a homogenous powder.
2. Extraction:
-
Weigh 1.0 g of the powdered sample.
-
Add 50 mL of 75% ethanol.[4]
-
Subject the mixture to ultrasonic extraction for 60 minutes at 60°C.[5]
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
3. Analysis by UHPLC-Triple Quadrupole MS: [2]
-
Chromatographic System: Utilize a UHPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5]
-
Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Quantification: Use external standards of known triterpenoids to create a calibration curve for accurate quantification.
Method 2: Reflux Extraction and HPLC-QTOF-MS/MS Identification
This method is effective for the identification and characterization of a wide array of triterpenoids.
1. Sample Preparation:
-
As described in Method 1.
2. Extraction:
-
Take 50 g of the powdered epidermis.
-
Extract with a 1:1 (v/v) solution of n-butanol and water (2 L) under reflux at 60°C for 40 minutes.[6]
-
Filter the solution and concentrate the filtrate using a rotary evaporator.[6]
-
Suspend the concentrated filtrate in distilled water and perform a liquid-liquid extraction with ethyl acetate three times.[6]
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the crude triterpenoid extract.[6]
3. Analysis by HPLC-QTOF-MS/MS: [1]
-
Chromatographic System: An HPLC system with a C18 column.
-
Mobile Phase: A gradient elution program using acetonitrile and water containing a small amount of formic acid to improve ionization.[5]
-
Detection: A QTOF mass spectrometer to obtain high-resolution mass spectra and fragmentation patterns for compound identification.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of triterpenoids from Poria cocos.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108125993B - Preparation of a Poria cocos extract capable of reversing tumor multidrug resistance - Google Patents [patents.google.com]
- 5. Correlation between Quality and Geographical Origins of Poria cocos Revealed by Qualitative Fingerprint Profiling and Quantitative Determination of Triterpenoid Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the anti-tumor effects of Poricoic acid B across multiple cancer cell lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Poricoic acid B (PAB), a lanostane triterpene derived from Poriae cutis, demonstrates its significant anti-tumor effects across a spectrum of cancer cell lines. This guide provides a detailed comparison of PAB's efficacy, often in relation to its more extensively studied counterpart, Poricoic acid A (PAA), and elucidates the underlying molecular mechanisms of its action. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for both PAB and PAA after 48 hours of treatment. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell lines to these compounds.
| Cell Line | Cancer Type | This compound (PAB) IC50 (µg/mL) | Poricoic acid A (PAA) IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 29.35 ± 1.17 | 25.48 ± 1.03 |
| A549 | Lung Adenocarcinoma | 40.15 ± 1.32 | 35.41 ± 1.19 |
| HT29 | Colorectal Adenocarcinoma | 45.33 ± 1.41 | 38.29 ± 1.25 |
| DU145 | Prostate Carcinoma | 33.18 ± 1.24 | 21.36 ± 0.98 |
| SW1353 | Chondrosarcoma | > 50 | > 50 |
Data sourced from a study on lanostane triterpenes derived from Poriae cutis.[1]
Both PAB and PAA exhibited notable inhibitory effects on the proliferation of HepG2, A549, HT29, and DU145 cancer cell lines.[1] Notably, PAA generally showed slightly higher activity in inhibiting tumor cells compared to PAB, with a particularly significant effect on DU145 prostate carcinoma cells.[1] Both compounds showed weaker activity against SW1353 chondrosarcoma cells.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest in HepG2 Cells
Further investigation into the anti-tumor mechanisms of this compound in the HepG2 human hepatocellular carcinoma cell line revealed its capacity to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Apoptosis Induction
Treatment with PAB led to a dose-dependent increase in the percentage of apoptotic HepG2 cells. While PAA was more effective at inducing apoptosis at lower concentrations, PAB demonstrated a stronger effect at higher doses.[1]
| Treatment Group (48h) | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 1.2 ± 0.1 | 0.8 ± 0.1 | 2.0 ± 0.2 |
| This compound | 25 | 3.5 ± 0.3 | 2.1 ± 0.2 | 5.6 ± 0.5 |
| 50 | 8.9 ± 0.7 | 5.4 ± 0.4 | 14.3 ± 1.1 | |
| Poricoic acid A | 25 | 5.2 ± 0.4 | 4.3 ± 0.3 | 9.5 ± 0.7 |
| 50 | 7.8 ± 0.6 | 9.1 ± 0.7 | 16.9 ± 1.3 |
Quantitative data on apoptosis in HepG2 cells.[1]
Cell Cycle Arrest
This compound was also found to arrest the cell cycle of HepG2 cells at the G2/M phase, thereby inhibiting cell division and proliferation.[1] This effect was also observed with PAA treatment.
| Treatment Group (48h) | Concentration (µg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.1 |
| This compound | 25 | 58.2 ± 1.9 | 18.9 ± 1.4 | 22.9 ± 1.7 |
| 50 | 45.7 ± 1.6 | 15.3 ± 1.2 | 39.0 ± 2.5 | |
| Poricoic acid A | 25 | 55.1 ± 1.8 | 17.5 ± 1.3 | 27.4 ± 2.0 |
| 50 | 42.3 ± 1.5 | 14.1 ± 1.1 | 43.6 ± 2.8 |
Quantitative data on cell cycle distribution in HepG2 cells.[1]
Signaling Pathways Modulated by this compound
The anti-tumor activities of this compound in HepG2 cells are mediated through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.[1] These pathways are crucial for cell survival, proliferation, and apoptosis. By interfering with these signaling cascades, PAB can influence the expression of downstream proteins involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases.[1]
Caption: Proposed mechanism of this compound in HepG2 cells.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL and cultured for 24 hours.
-
Treatment: The cells were then treated with various concentrations of this compound or A for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: HepG2 cells were treated with different concentrations of this compound or A for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Cell Cycle Analysis (PI Staining)
-
Cell Treatment and Harvesting: HepG2 cells were treated and harvested as described for the apoptosis assay.
-
Fixation: The cells were fixed in 70% ethanol overnight at 4°C.
-
Staining: The fixed cells were washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion
This compound emerges as a promising natural compound with significant anti-tumor properties, demonstrating efficacy across multiple cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, mediated through the inhibition of critical signaling pathways, underscores its therapeutic potential. While its congener, Poricoic acid A, shows slightly greater potency in some instances, the distinct dose-dependent effects of PAB warrant further investigation. This comparative guide provides a foundational dataset for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
Unraveling the Duality of Poricoic Acid B: A Comparative Guide to its Mechanisms of Action
A comprehensive analysis of Poricoic acid B's distinct mechanisms of action in oncology and metabolic regulation, with a comparative look at alternative therapeutic agents.
This compound, a lanostane-type triterpenoid isolated from the fungus Poria cocos, has emerged as a promising bioactive compound with a diverse pharmacological profile. Researchers have demonstrated its potent anti-tumor and anti-inflammatory properties, as well as its beneficial effects in metabolic disorders. This guide provides a cross-validation of this compound's mechanism of action in two distinct biological systems: cancer cell proliferation and metabolic dysfunction-associated fatty liver disease (MAFLD). We present a comparative analysis of its performance against other therapeutic alternatives, supported by experimental data and detailed protocols.
Dual Mechanisms of Action: A Tale of Two Pathways
This compound exhibits a remarkable ability to modulate distinct signaling pathways depending on the cellular context. In the realm of oncology, particularly in lung cancer, its mechanism is primarily associated with the inhibition of the MEK/ERK signaling pathway. Conversely, in the context of metabolic diseases like MAFLD, it functions as an agonist of the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα), leading to the downregulation of sterol regulatory element-binding proteins (SREBPs).
Case Study 1: Anti-Tumor Activity via MEK/ERK Pathway Inhibition
In various cancer cell lines, this compound and its closely related analogue, Poricoic acid A, have demonstrated significant cytotoxic effects. The primary mechanism of action in this context is the suppression of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and A in different cancer cell lines, compared to the established MEK inhibitor, Trametinib.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 48.3 ± 2.1 | [1] |
| A549 | Lung Cancer | 62.5 ± 3.5 | [1] | |
| MCF-7 | Breast Cancer | 55.1 ± 2.8 | [1] | |
| Poricoic acid A | HepG2 | Liver Cancer | 75.4 ± 4.3 | [1] |
| A549 | Lung Cancer | 89.2 ± 5.1 | [1] | |
| MCF-7 | Breast Cancer | 81.7 ± 4.9 | [1] | |
| Trametinib | H1299 | Lung Cancer | 0.01 - 0.1 | [2] |
| CALU-6 | Lung Cancer | < 0.01 | [2] |
Key Observation: While Poricoic acids show anti-proliferative activity, approved MEK inhibitors like Trametinib exhibit significantly lower IC50 values, indicating higher potency in inhibiting the MEK/ERK pathway.
Case Study 2: Metabolic Regulation via FXR/PPARα Activation
In the context of MAFLD, this compound demonstrates a different mechanism of action by activating the nuclear receptors FXR and PPARα. This activation leads to a cascade of events that ultimately reduces lipid accumulation in hepatocytes. A key downstream effect is the suppression of SREBP-1c, a major transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis.
The following table compares the anti-inflammatory activity of this compound and A, and the FXR agonist activity of Obeticholic acid.
| Compound | Assay | System | IC50 / EC50 | Reference |
| This compound | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | > 40 µg/mL (Significant inhibition at 20-40 µg/mL) | [3] |
| Poricoic acid A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 18.12 µM (8.77 µg/mL) | [3] |
| Obeticholic Acid | FXR Agonist Activity | In vitro assay | ~0.1 µM | [4] |
Key Observation: this compound demonstrates anti-inflammatory effects by inhibiting nitric oxide (NO) production. For FXR activation, the synthetic agonist Obeticholic acid is significantly more potent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare a series of concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. Plot the cell viability against the drug concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the protein expression levels of key components in the MEK/ERK and FXR/PPARα signaling pathways.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-FXR, anti-PPARα, anti-SREBP-1c) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein to the total protein.
Conclusion
This comparative guide demonstrates the dual-faceted mechanism of action of this compound, highlighting its potential as a therapeutic agent in both oncology and metabolic diseases. In cancer, it acts as an inhibitor of the MEK/ERK pathway, while in metabolic disorders, it functions as an activator of the FXR/PPARα pathway. While potent in its own right, a comparison with more targeted synthetic drugs like Trametinib and Obeticholic acid reveals a difference in potency, which is a crucial consideration for drug development professionals. The provided data and protocols offer a solid foundation for researchers to further explore and validate the therapeutic potential of this versatile natural compound.
References
A Comparative Analysis of Poricoic Acid B and Polyporenic Acid C in the Regulation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poricoic acid B and Polyporenic acid C, two major triterpenoids isolated from the medicinal mushroom Poria cocos, have emerged as promising natural compounds in the regulation of lipid metabolism. Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a critical risk factor for the development of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular disease. This guide provides a comprehensive comparison of the current understanding of how this compound and Polyporenic acid C modulate lipid homeostasis, supported by available experimental evidence. While direct comparative quantitative data on the isolated compounds is limited, this document synthesizes findings from studies on Poria cocos extracts rich in these triterpenoids to infer their individual and comparative efficacy.
Mechanism of Action: A Dual Approach to Lipid Regulation
Both this compound and Polyporenic acid C are believed to exert their effects on lipid metabolism through a dual mechanism involving the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
This compound and Polyporenic acid C in Lipid Metabolism
Caption: Proposed mechanism of this compound and Polyporenic acid C in regulating lipid metabolism.
Activation of PPARα
PPARα is a nuclear receptor that functions as a major regulator of lipid metabolism, particularly in the liver. Its activation leads to the increased expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein assembly. Both this compound and Polyporenic acid C have been identified as potential activators of PPARα[1]. This activation is a key mechanism through which these compounds are thought to enhance the breakdown of fatty acids, thereby reducing their availability for triglyceride synthesis and storage.
Inhibition of SREBP-1c
SREBP-1c is a key transcription factor that promotes lipogenesis by upregulating the expression of genes involved in fatty acid and triglyceride synthesis. The inhibition of SREBP-1c is a critical strategy for reducing hepatic lipid accumulation. Studies on Poria cocos ethanol extract (EPC), rich in this compound and Polyporenic acid C, have demonstrated a reduction in SREBP-1c expression[1]. This suggests that these compounds can suppress the synthesis of new fatty acids in the liver.
Quantitative Data Summary
| Parameter | Model | Treatment | Dosage | Observed Effect | Reference |
| Serum Total Cholesterol (TC) | High-Fat Diet Rats | EPC | Low & High | Significant Decrease | [1] |
| Serum Triglycerides (TG) | High-Fat Diet Rats | EPC | Low & High | Significant Decrease | [1] |
| Hepatic Triglycerides (TG) | High-Fat Diet Rats | EPC-High | High | 30% Decrease | [1] |
| Hepatic PPARα Expression (mRNA) | High-Fat Diet Rats | EPC | High | Significant Increase (p < 0.01) | [1] |
| Hepatic SREBP-1c Expression (mRNA) | High-Fat Diet Rats | EPC | High | Significant Decrease | [1] |
| Lipid Droplet Deposition | Steatized L-02 Hepatocytes | This compound & Polyporenic acid C | Not specified | Inhibition Confirmed | [1] |
Note: The data above is for an extract and not the isolated compounds. The specific contributions of this compound and Polyporenic acid C to these effects have been inferred through systemic pharmacology and molecular docking, with in vitro confirmation of their ability to inhibit lipid droplet formation[1].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and Polyporenic acid C in lipid metabolism.
In Vitro Model of Hepatic Steatosis
This protocol describes the induction of lipid accumulation in hepatocytes, a common in vitro model to screen for compounds that regulate lipid metabolism.
Experimental Workflow for In Vitro Hepatic Steatosis Assay
Caption: A typical workflow for assessing the effects of compounds on hepatocyte lipid accumulation.
1. Cell Culture:
-
Human hepatocyte cell lines such as L-02 or HepG2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Induction of Steatosis:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates).
-
After reaching 70-80% confluency, the culture medium is replaced with a medium containing a high concentration of free fatty acids, typically oleic acid (e.g., 1 mM), to induce lipid accumulation for 24 hours.
3. Treatment with Compounds:
-
Following the induction of steatosis, the cells are treated with various concentrations of this compound or Polyporenic acid C for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
4. Quantification of Lipid Accumulation:
-
Oil Red O Staining: Intracellular lipid droplets are stained with Oil Red O solution. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Triglyceride Assay: Cellular triglyceride content is measured using a commercial triglyceride quantification kit.
5. Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., PPARα, SREBP-1c, and their downstream targets like FASN and CPT1A) are quantified.
-
Western Blot: Protein lysates are prepared, and the expression levels of key proteins (e.g., PPARα, SREBP-1c) are determined using specific antibodies.
Signaling Pathway Diagram
The regulation of lipid metabolism by this compound and Polyporenic acid C involves a complex interplay of signaling pathways. The diagram below illustrates the proposed signaling cascade.
Signaling Pathway of this compound and Polyporenic Acid C
References
Investigating the Synergistic Potential of Poricoic Acid B and Cisplatin in Cancer Therapy: A Comparative Guide
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for a variety of cancers, including lung, ovarian, and bladder cancer.[1] Its primary mechanism of action involves binding to nuclear DNA, forming adducts that trigger DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] However, its clinical efficacy is often limited by significant side effects and the development of chemoresistance.[1] Natural compounds are increasingly being investigated as adjuvants to conventional chemotherapy to enhance efficacy and mitigate toxicity.[4][5]
Poricoic acid B is a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos. While research on this compound is still emerging, it has been noted for its anti-tumor activity.[6] Its close analogue, Poricoic acid A, has been more extensively studied and shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis and autophagy through modulation of key signaling pathways such as mTOR/p70s6k and MEK/ERK.[7][8][9]
This guide provides a comparative framework for investigating the potential synergistic effects of combining this compound with cisplatin. Given the limited direct research on this specific combination, this document presents a hypothetical model based on the known mechanisms of each compound and data from analogous studies on other natural products combined with cisplatin.
Mechanisms of Action: A Basis for Synergy
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily after entering the cell and undergoing aquation, where its chloride ligands are replaced by water molecules.[10] This activated form of cisplatin can then bind to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links.[1] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which ultimately activates cellular damage response pathways and can lead to apoptosis.[3]
Poricoic Acids: Modulators of Cancer Cell Signaling
Studies on Poricoic acid A, a structurally similar compound, have revealed its ability to target several pro-survival signaling pathways in cancer cells. It has been shown to:
-
Induce Apoptosis and Autophagy: Poricoic acid A treatment in ovarian cancer cells led to an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and activation of caspases.[7]
-
Inhibit the mTOR/p70s6k Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Poricoic acid A was found to suppress the phosphorylation of mTOR and its downstream effector p70s6k in ovarian cancer cells.[7][8]
-
Suppress the MEK/ERK Pathway: In lung cancer cells, Poricoic acid A was shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway, which is crucial for cell proliferation.[9]
-
Inhibit the NF-κB/MAPK Pathway: This pathway is involved in inflammation and cell survival. Poricoic acid A has been shown to inhibit its activity, contributing to its anti-inflammatory and anti-fibrotic effects.[11]
Proposed Synergistic Interaction
The combination of this compound and cisplatin could lead to a synergistic anti-cancer effect through a multi-pronged attack. It is hypothesized that while cisplatin directly induces DNA damage, this compound could simultaneously inhibit the pro-survival and DNA repair pathways that cancer cells use to evade cisplatin-induced apoptosis. This dual action could lower the apoptotic threshold and overcome potential resistance mechanisms.
Caption: Proposed synergistic mechanism of Cisplatin and this compound.
Hypothetical Performance Data
The following tables represent hypothetical data from experiments designed to evaluate the synergistic potential of this compound (PAB) and Cisplatin (CDDP).
Table 1: Cell Viability (MTT Assay) in A549 Lung Cancer Cells
| Treatment (48h) | Cell Viability (%) | Combination Index (CI)* |
| Control | 100 ± 5.2 | - |
| PAB (50 µM) | 85 ± 4.1 | - |
| CDDP (10 µM) | 70 ± 3.8 | - |
| PAB (50 µM) + CDDP (10 µM) | 45 ± 3.5 | 0.75 (Synergism) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergism.
Table 2: Apoptosis Rate (Annexin V/PI Staining) in A549 Cells
| Treatment (48h) | Apoptotic Cells (%) |
| Control | 5 ± 1.2 |
| PAB (50 µM) | 15 ± 2.1 |
| CDDP (10 µM) | 25 ± 2.5 |
| PAB (50 µM) + CDDP (10 µM) | 60 ± 4.3 |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| PAB (20 mg/kg) | 1200 ± 120 | 20.0 |
| CDDP (5 mg/kg) | 900 ± 110 | 40.0 |
| PAB + CDDP | 450 ± 90 | 70.0 |
Experimental Protocols
Detailed methodologies are crucial for the validation of these hypothetical findings.
Caption: General experimental workflow for investigating drug synergy.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549 lung cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, Cisplatin, and their combination. Include a vehicle-treated control group. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
In Vivo Xenograft Animal Study
-
Cell Implantation: Subcutaneously inject 5x10⁶ A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Group Allocation: Randomly assign mice to four groups: (1) Vehicle control, (2) this compound alone, (3) Cisplatin alone, and (4) Combination of this compound and Cisplatin.
-
Drug Administration: Administer drugs (e.g., intraperitoneally) according to the predetermined schedule and dosage for 21 days.
-
Monitoring: Measure tumor volume and body weight every three days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analysis.
Conclusion and Future Directions
The hypothetical framework presented in this guide suggests a strong potential for synergistic anti-cancer activity between this compound and cisplatin. By targeting both DNA integrity and crucial cell survival pathways, this combination could enhance therapeutic efficacy and potentially overcome cisplatin resistance. Numerous studies have demonstrated that combining natural products with cisplatin can improve treatment outcomes.[12][13] However, it is critical to underscore that the data and mechanisms proposed here are conjectural. Rigorous preclinical investigation, following the experimental protocols outlined, is essential to validate this hypothesis and determine the true therapeutic potential of combining this compound with cisplatin in cancer therapy.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncodaily.com [oncodaily.com]
- 11. Poricoic Acid A Inhibits the NF-κB/MAPK Pathway to Alleviate Renal Fibrosis in Rats with Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural bioactive compounds: a potential therapeutic strategy to sensitize bladder cancer to cisplatin treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products as a means of overcoming cisplatin chemoresistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Anti-Cancer Potential of Poricoic Acid B: A Comparative Analysis
For Immediate Release
Shanghai, China – November 21, 2025 – A comprehensive review of available in vitro data on Poricoic acid B (PAB), a lanostane-type triterpenoid, reveals its potential as an anti-cancer agent. This guide provides a comparative analysis of PAB's cytotoxicity against various cancer cell lines, alongside established chemotherapeutic drugs, cisplatin and doxorubicin. While research on PAB is still emerging compared to its counterpart, Poricoic acid A (PAA), existing data warrants further investigation into its mechanisms of action and therapeutic promise.
Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics
To provide a clear perspective on the anti-cancer efficacy of this compound, its half-maximal inhibitory concentration (IC50) values from published in vitro studies are presented alongside those of cisplatin and doxorubicin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency of the compound.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| Human Promyelocytic Leukemia (HL-60) | This compound | > 100 | 48 | [1] |
| Cisplatin | 11.3 | 24 | ||
| Doxorubicin | 0.01 - 1.0 | 24 - 48 | [2][3][4] | |
| Hepatocellular Carcinoma (HepG2) | Poricoic acid A | 48.7 | 48 | |
| This compound | 39.5 | 48 | ||
| Cisplatin | 9.62 - 11.88 | 48 - 72 | [5] | |
| Doxorubicin | 12.18 | 24 | [2] | |
| Lung Cancer (A549) | Poricoic acid A | 23.4 | 24 | [6][7] |
| Cisplatin | 1.82 - 22.9 | 24 - 48 | [8][9] | |
| Doxorubicin | > 20 | 24 | [2] | |
| Breast Cancer (MCF-7) | Poricoic acid A | 46.9 | 48 | |
| This compound | 38.8 | 48 | ||
| Cisplatin | 8.27 - 9.62 | 48 - 72 | [5] | |
| Doxorubicin | 2.50 | 24 | [2] |
Note: The provided IC50 values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. The data for Poricoic acid A is included to provide context on a closely related and more extensively studied compound.
Experimental Protocols
The reproducibility and robustness of in vitro data are critically dependent on the experimental methodology. The following section outlines the general protocols used to obtain the cytotoxicity data presented above.
Cell Viability and Cytotoxicity Assays (MTT & CCK-8)
The anti-proliferative effects of this compound and comparator drugs are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays.[10][11][12] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10][11]
-
Drug Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, cisplatin, doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[10][11]
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
CCK-8 Assay: CCK-8 solution, containing a water-soluble tetrazolium salt (WST-8), is added to each well. Dehydrogenases in living cells reduce WST-8 to a soluble orange formazan dye.[11][13]
-
-
Data Acquisition:
-
MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).[12]
-
CCK-8 Assay: The absorbance of the orange formazan is measured directly at approximately 450 nm.[11][13]
-
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Mechanistic Insights: Signaling Pathways
While the precise signaling pathways modulated by this compound are not as well-elucidated as those of Poricoic acid A, studies on related compounds and initial findings suggest potential mechanisms of action. Research on PAA has shown its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][14][15] These effects are often mediated through the modulation of key signaling pathways. For instance, PAA has been shown to suppress the MEK/ERK signaling pathway in lung cancer cells and modulate the mTOR/p70s6k signaling axis in ovarian cancer.[14][16][17] A study on a HepG2 cell model indicated that both PAA and PAB can induce apoptosis and cause cell cycle arrest in the G2/M phase.[18] Another study on Pseudolaric acid B (PAB), a different compound with the same acronym, demonstrated induction of apoptosis via the mitochondrial pathway and inhibition of the PI3K/AKT/mTOR signaling pathway in breast cancer cells.[19] It is plausible that this compound from Poria cocos may share similar mechanisms, though further dedicated research is necessary to confirm this.
Conclusion and Future Directions
The available in vitro data suggests that this compound possesses anti-cancer properties, exhibiting cytotoxicity against various cancer cell lines. However, a clear and robust comparison with standard chemotherapeutic agents is currently limited by the scarcity of comprehensive and standardized studies. The majority of detailed mechanistic work has been conducted on the related compound, Poricoic acid A.
To fully understand the reproducibility and robustness of this compound's anti-cancer potential, further research is imperative. Future studies should focus on:
-
Standardized Cytotoxicity Screening: Evaluating PAB against a broader panel of cancer cell lines using consistent and detailed experimental protocols.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by PAB to induce apoptosis and cell cycle arrest.
-
Comparative Studies: Directly comparing the efficacy of PAB with standard chemotherapeutic agents and other natural compounds within the same experimental setup.
Such research will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Poricoic Acid B vs. Dehydrotrametenolic Acid: A Comparative Guide on Cell Viability Effects
In the landscape of natural product-based cancer research, triterpenoids derived from medicinal mushrooms have garnered significant attention for their therapeutic potential. Among these, Poricoic acid B and dehydrotrametenolic acid, both isolated from Poria cocos, have emerged as promising cytotoxic agents against various cancer cell lines. This guide provides a detailed comparison of their differential effects on cell viability, supported by experimental data, methodologies, and an exploration of their underlying molecular mechanisms.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activities of this compound and dehydrotrametenolic acid against various cancer cell lines, as reported in different studies. It is important to note that the absence of a direct comparative study necessitates a cross-study analysis, and experimental conditions may vary.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| HL-60 | Human Promyelocytic Leukemia | GI₅₀ | 39.3 nM | |
| HepG2 | Human Hepatocellular Carcinoma | Apoptosis Induction | Significant increase | |
| HepG2 | Human Hepatocellular Carcinoma | Cell Cycle Arrest | G2/M phase |
Table 2: Cytotoxic Effects of Dehydrotrametenolic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| H-ras transformed rat2 | Rat Fibrosarcoma | GI₅₀ | 40 µM | |
| U87MG | Human Glioblastoma | Proliferation Inhibition | Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to determine the effects of this compound and dehydrotrametenolic acid on cell viability.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or dehydrotrametenolic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CCK-8 (Cell Counting Kit-8) Assay:
-
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
-
Protocol:
-
Plate and treat cells with the test compounds as described for the MTT assay.
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine cell viability relative to the control group.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.
-
Protocol:
-
Treat cells with the desired concentrations of this compound or dehydrotrametenolic acid for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
2. Caspase Activity Assay:
-
Principle: This assay measures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis. A specific substrate for the caspase is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Protocol:
-
Lyse the treated and untreated cells to release cellular proteins.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for the enzymatic reaction.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Cell Cycle Analysis
1. Propidium Iodide (PI) Staining and Flow Cytometry:
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Culture and treat cells with the test compounds.
-
Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
This compound and dehydrotrametenolic acid exert their cytotoxic effects by modulating distinct signaling pathways, ultimately leading to cell death and inhibition of proliferation.
This compound
This compound, along with the more extensively studied Poricoic acid A, has been shown to induce apoptosis and autophagy in cancer cells through the modulation of key regulatory pathways.
-
mTOR/p70s6k Pathway: In ovarian cancer cells, Poricoic acid A has been demonstrated to suppress the phosphorylation of mTOR and its downstream effector p70s6k. This inhibition disrupts pro-survival signals, leading to the induction of both apoptosis and autophagy.
-
MEK/ERK Pathway: Poricoic acid A has also been found to target the MEK/ERK signaling cascade in lung cancer cells. By inhibiting this pathway, it suppresses cell growth and proliferation.
-
ROS Generation: In hepatocellular carcinoma cells, both Poricoic acid A and B have been shown to stimulate the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.
Signaling pathways modulated by this compound.
Dehydrotrametenolic Acid
Dehydrotrametenolic acid has demonstrated a selective inhibitory effect on cancer cells, particularly those with H-ras mutations, and induces cell death through multiple mechanisms.
-
H-ras/Akt/Erk Pathway: In H-ras transformed cells, dehydrotrametenolic acid has been shown to regulate the expression of H-ras and its downstream signaling proteins, Akt and Erk. This disruption of the H-ras pathway is a key mechanism for its selective anti-cancer activity.
-
Caspase-3 Dependent Apoptosis: A primary mechanism of action for dehydrotrametenolic acid is the induction of apoptosis through the activation of caspase-3. This leads to downstream events such as PARP and Lamin A/C degradation, and chromosomal DNA fragmentation.
-
Necrotic Cell Death: In human glioblastoma cells, dehydrotrametenolic acid has been found to induce necrotic cell death. This process involves Ca²⁺ overload, mitochondrial dysfunction, and the activation of calpain, and is independent of caspases.
Signaling pathways affected by Dehydrotrametenolic Acid.
Differential Effects and Conclusion
While both this compound and dehydrotrametenolic acid, derived from Poria cocos, exhibit promising anti-cancer properties, their mechanisms and potency appear to differ based on the available literature.
This compound demonstrates significant cytotoxicity at nanomolar concentrations in leukemia cells and affects key cancer signaling pathways like mTOR/p70s6k and MEK/ERK in other cancer types. Its ability to induce ROS suggests a mechanism that could be effective across a broader range of cancer cells.
Dehydrotrametenolic acid, on the other hand, shows selective inhibition of H-ras transformed cells at micromolar concentrations, indicating a more targeted approach. Its dual ability to induce both apoptosis and necrosis suggests it may be effective against tumors that are resistant to apoptosis.
Benchmarking Poricoic Acid B: A Comparative Guide to PPARα Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Poricoic acid B's activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist against well-established synthetic agonists. The data and experimental protocols summarized herein are intended to offer an objective benchmark for researchers investigating the therapeutic potential of this compound in metabolic disorders and other PPARα-related pathways.
Introduction to PPARα and its Agonists
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism. As a member of the nuclear receptor superfamily, its activation leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation. Consequently, PPARα has emerged as a key therapeutic target for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
A variety of synthetic agonists for PPARα have been developed and are in clinical use. These include fibrates, such as fenofibrate, and other potent research compounds like Wy-14643 and GW9578. This compound, a triterpenoid compound isolated from Poria cocos, has been identified as a natural product with PPARα agonist activity, suggesting its potential as a novel therapeutic agent for metabolic diseases. This guide aims to contextualize the activity of this compound by comparing it with these known synthetic agonists.
Quantitative Comparison of PPARα Agonist Activity
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and selected known PPARα agonists. The EC50 value represents the concentration of an agonist that induces a response halfway between the baseline and maximum response, serving as a key indicator of the agonist's potency.
| Compound | PPARα EC50 (Human) | PPARα EC50 (Murine) | Notes |
| This compound | Not Reported | Not Reported | Studies have demonstrated that this compound activates PPARα in cell-based assays at concentrations of 25, 50, and 100 µM, leading to the regulation of lipid homeostasis. However, a specific dose-response curve and EC50 value have not been reported in the reviewed literature. |
| Fenofibrate | 9.47 µM - 30 µM[1][2] | 18 µM[3] | A widely used hypolipidemic drug. The active form is fenofibric acid. |
| Wy-14643 | 5.0 µM[4] | 0.63 µM[4][5][6] | A potent and selective PPARα agonist commonly used in research. |
| GW9578 | 50 nM[7] | 5 nM[7] | A highly potent and subtype-selective PPARα agonist. |
Note: The potency of PPARα agonists can vary between species (human vs. murine) due to differences in the ligand-binding domain of the receptor.
Experimental Protocols
The determination of PPARα agonist activity is typically performed using a cell-based reporter gene assay. Below is a detailed methodology synthesized from established protocols for a transient co-transfection luciferase reporter assay in HepG2 cells.
PPARα Luciferase Reporter Assay
Objective: To quantify the ability of a test compound to activate the human PPARα receptor and drive the expression of a reporter gene.
Materials:
-
Cell Line: HepG2 (human hepatoma cell line)
-
Expression Plasmid: A mammalian expression vector containing the full-length human PPARα cDNA (e.g., pcDNA3.1-hPPARα).
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a Peroxisome Proliferator Response Element (PPRE) upstream of a minimal promoter (e.g., pGL4.24[luc2/PPRE/Hygro]). A common PPRE sequence is a direct repeat of AGGTCA separated by one nucleotide (DR1).
-
Internal Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM supplemented with charcoal-stripped FBS to reduce background activation from serum components.
-
Test Compounds: this compound and known PPARα agonists (Fenofibrate, Wy-14643, GW9578) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: A commercial kit for the detection of firefly and Renilla luciferase activity (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer: An instrument capable of measuring luminescence from 96-well plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in complete growth medium at 37°C in a humidified 5% CO2 incubator.
-
The day before transfection, seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Co-transfection:
-
For each well, prepare a transfection mix containing the PPARα expression plasmid, the PPRE luciferase reporter plasmid, and the internal control plasmid in a serum-free medium.
-
Add the transfection reagent to the plasmid mix, incubate to allow for complex formation, and then add the complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
After the transfection incubation, replace the transfection medium with assay medium containing various concentrations of the test compounds (this compound and benchmark agonists). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for 24 hours.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of reporter gene activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for PPARα Reporter Assay.
Conclusion
The available evidence confirms that this compound is an activator of the PPARα receptor. While a direct quantitative comparison of its potency (EC50 value) to established synthetic agonists like Fenofibrate, Wy-14643, and GW9578 is not yet available in the public domain, its demonstrated activity at micromolar concentrations suggests it is a promising natural compound for further investigation. The provided experimental protocol offers a robust framework for conducting such comparative studies to precisely determine the potency and efficacy of this compound and its derivatives as PPARα agonists. Further research is warranted to fully elucidate its therapeutic potential for the treatment of metabolic disorders.
References
- 1. med.emory.edu [med.emory.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. promega.com [promega.com]
- 6. Luciferase Assay System Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Poricoic Acids B, G, and H on Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition
A Focused Examination of Triterpenoid Antiviral Activity
This guide provides a comparative overview of Poricoic acids B, G, and H, a class of triterpenoids derived from Poria cocos, and their inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA). The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with various malignancies, and the inhibition of its lytic cycle, marked by the expression of early antigens, is a key strategy in antiviral drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
While comprehensive comparative data remains limited, available research indicates that certain Poricoic acids possess notable anti-EBV properties. This guide synthesizes the current knowledge, focusing on Poricoic acid B, for which inhibitory activity has been reported, and highlights the data gap for Poricoic acids G and H.
Quantitative Data Summary
Table 1: Summary of EBV-EA Inhibition by Poricoic Acids B, G, and H
| Compound | Reported EBV-EA Inhibition Activity | IC50 Value |
| This compound | Potent inhibitory effects on TPA-induced EBV-EA activation[1] | Not Reported |
| Poricoic acid G | No data available | Not Reported |
| Poricoic acid H | No data available | Not Reported |
Experimental Protocols
The standard method for evaluating the inhibition of EBV-EA activation involves the use of latently EBV-infected lymphoblastoid cell lines, such as Raji cells. The protocol outlined below is a generalized procedure based on common practices in the field.
TPA-Induced EBV-EA Activation Assay in Raji Cells
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Induction of EBV Lytic Cycle: To induce the expression of EBV-EA, Raji cells are treated with a chemical inducing agent. A commonly used inducer is the phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), at a final concentration of 20-40 ng/mL. In some protocols, sodium butyrate (3-4 mM) is used in conjunction with TPA to enhance the induction.
-
Treatment with Poricoic Acids: The Poricoic acids to be tested (B, G, and H) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Raji cells are pre-incubated with various concentrations of the Poricoic acids for a specified period (e.g., 2 hours) before the addition of the inducing agent(s).
-
Incubation: The treated and control (cells with inducer but without test compound) cell cultures are incubated for 48 hours to allow for the expression of EBV-EA.
-
Immunofluorescence Staining: After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed onto glass slides. The fixed cells are permeabilized and stained with a primary antibody specific for EBV-EA (e.g., human serum from a patient with high anti-EBV-EA antibody titers or a monoclonal antibody). Following incubation with the primary antibody, the cells are washed and stained with a secondary antibody conjugated to a fluorescent dye (e.g., fluorescein isothiocyanate [FITC]-conjugated anti-human IgG).
-
Microscopic Analysis and Quantification: The percentage of EBV-EA-positive cells (fluorescent cells) is determined by counting at least 500 cells per sample under a fluorescence microscope. The inhibitory effect of the Poricoic acid is calculated as the percentage reduction in EA-positive cells compared to the control. The IC50 value is then determined as the concentration of the compound that reduces the percentage of EA-positive cells by 50%.
Visualizations
Signaling Pathway of EBV-EA Induction and Potential Inhibition
The following diagram illustrates the signaling pathway initiated by TPA leading to the activation of EBV early antigen expression and the potential point of intervention by inhibitory compounds like Poricoic acids.
Experimental Workflow for EBV-EA Inhibition Assay
The workflow for assessing the inhibitory effect of Poricoic acids on EBV-EA activation is depicted below.
Comparative Study Logic
The logical flow of this comparative study is outlined in the diagram below, highlighting the current status of research.
References
Validating Molecular Docking of Poricoic Acid B: A Comparative Guide to Binding Assays
An In-depth Comparison for Researchers in Drug Discovery
The burgeoning field of computational drug discovery has highlighted Poricoic acid B, a triterpenoid from the medicinal mushroom Poria cocos, as a compound with significant therapeutic potential. Molecular docking studies have predicted its interaction with key protein targets, offering a promising starting point for novel drug development. However, these computational predictions necessitate rigorous experimental validation to confirm binding affinity and elucidate the true therapeutic mechanism.
This guide provides a comparative overview of the predicted binding of this compound with its putative target and contrasts it with the experimentally validated interactions of a closely related compound, Poricoic acid A. We present available quantitative data, detailed experimental protocols for relevant binding assays, and visualizations of the implicated signaling pathways to equip researchers with the necessary information to design and interpret validation studies.
Molecular Docking Predictions: this compound and PPARα
Computational studies have identified Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as a potential molecular target for this compound. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The docking studies suggest that this compound may act as a ligand for PPARα, thereby modulating its activity. This interaction is believed to be a key mechanism behind the observed beneficial effects of Poria cocos extracts in metabolic disorders.[1][2][3][4]
While the precise binding energy and interacting residues from the primary literature are not detailed here, the predicted interaction provides a strong rationale for initiating experimental validation.
Comparative Analysis: Experimental Validation of a Related Compound
To illustrate the process of validating such computational predictions, we can look at the experimental data for a structurally similar compound, Poricoic acid A . Research has shown that Poricoic acid A directly targets and binds to Mitogen-activated protein kinase kinase 1/2 (MEK1/2), a crucial enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[5][6] This experimentally confirmed interaction for Poricoic acid A serves as a valuable benchmark for the type of validation that is essential for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a comparative compound. It is important to note the distinction between cell-based IC50 values, which measure the concentration required to inhibit a biological process by 50%, and direct binding affinities (Kd or Ki), which quantify the strength of the interaction between a ligand and its target protein.
Table 1: Molecular Docking Predictions and Biological Activity of this compound
| Compound | Predicted Target | Predicted Biological Effect | Available Quantitative Data (Cell-Based Assays) |
| This compound | PPARα | Amelioration of lipid homeostasis | Data on direct binding affinity (Kd/Ki) is not currently available. |
Table 2: Experimentally Validated Binding and Biological Activity of a Comparative Compound
| Compound | Validated Target | Binding Affinity (Kd/Ki) | Biological Effect | Available Quantitative Data (Cell-Based Assays) |
| Poricoic acid A | MEK1/2 | Specific Kd/Ki values from direct binding assays are not detailed in the referenced abstracts. The interaction is described as "direct targeting". | Inhibition of lung cancer cell growth | IC50 values for inhibition of cancer cell proliferation have been determined. |
Experimental Protocols for Binding Validation
To experimentally validate the predicted interaction between this compound and PPARα, various biophysical and biochemical assays can be employed. Below are representative protocols for suitable methods.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay for PPARα
This assay measures the binding of a fluorescently labeled ligand to PPARα and can be used in a competitive format to determine the binding affinity of unlabeled compounds like this compound.
Materials:
-
Purified PPARα ligand-binding domain (LBD)
-
Fluorescently labeled PPARα ligand (e.g., a fluorescein-tagged agonist)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Black, non-binding surface 384-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled PPARα ligand in DMSO.
-
Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Dilute the purified PPARα LBD and the fluorescent ligand to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of the diluted this compound at various concentrations.
-
Add 10 µL of the diluted fluorescent ligand to all wells.
-
Initiate the binding reaction by adding 20 µL of the diluted PPARα LBD to all wells. .
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand) can be determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent ligand.[7][8][9][10][11]
-
Protocol 2: Surface Plasmon Resonance (SPR) for MEK1/2 Interaction
SPR is a label-free technique that can be used to measure the kinetics (on-rate and off-rate) and affinity (Kd) of a ligand binding to a protein immobilized on a sensor chip. This protocol is representative of how the interaction between Poricoic acid A and MEK1/2 could be quantified.
Materials:
-
Purified, active MEK1/2 protein
-
Poricoic acid A (or other test compounds)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the surface of the sensor chip using a 1:1 mixture of NHS and EDC.
-
Inject the purified MEK1/2 protein over the activated surface to achieve covalent immobilization. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of Poricoic acid A in the running buffer.
-
Inject the different concentrations of Poricoic acid A over the immobilized MEK1/2 surface and a reference flow cell (without immobilized protein).
-
Monitor the binding in real-time as a change in response units (RU).
-
After the association phase, inject running buffer alone to monitor the dissociation of the compound.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating computational predictions.
Caption: Implicated signaling pathways for Poricoic acids B and A.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutrient-sensing nuclear receptors PPARα and FXR control liver energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
Unraveling the Cellular Response: A Comparative Analysis of Poricoic Acid A and Poricoic Acid B on Gene Expression
A Head-to-Head Look at the Transcriptional Impact of Two Fungal Triterpenoids
In the realm of natural product research, poricoic acids, derived from the medicinal mushroom Poria cocos, have garnered significant attention for their diverse pharmacological activities. Among these, Poricoic acid A (PAA) and Poricoic acid B (PAB) stand out for their potential therapeutic applications, ranging from anti-inflammatory to anti-cancer effects. Understanding their distinct mechanisms of action at the molecular level is crucial for their development as targeted therapies. This guide provides a comparative overview of the known effects of Poricoic acid A and this compound on cellular gene expression, drawing from available experimental data.
Disclaimer: Direct comparative studies on the global differential gene expression profiles of cells treated with Poricoic acid A versus this compound are not publicly available at present. This guide therefore synthesizes findings from individual studies on each compound to offer a comparative perspective on their known molecular targets and signaling pathways.
Summary of Effects on Gene Expression and Signaling Pathways
While comprehensive, direct comparative data is lacking, the existing literature allows for a summary of the distinct and potentially overlapping molecular pathways modulated by Poricoic acid A and this compound.
| Feature | Poricoic acid A | This compound |
| Primary Reported Activities | Anti-fibrotic, Anti-cancer, Anti-inflammatory | Anti-tumor, Anti-inflammatory |
| Key Signaling Pathways Modulated | MEK/ERK[1][2], AMPK[3], Wnt/β-catenin, TGF-β/Smad[4], SPRY2/ERK[5] | PPARα |
| Known Gene/Protein Targets | Downregulates: p-MEK1/2, p-ERK1/2, Collagen I, α-SMA, Fibronectin. Upregulates: E-cadherin, SPRY2.[4][5] | Activates PPARα. |
| Cellular Processes Affected | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, suppression of epithelial-mesenchymal transition (EMT)[1][2][5] | Inhibition of inflammatory edema, potential regulation of lipid metabolism. |
Detailed Experimental Insights
Poricoic Acid A: A Multi-Target Agent
Poricoic acid A has been the subject of more extensive research regarding its impact on gene expression and signaling cascades.
Experimental Workflow for a Typical Poricoic Acid A Study:
Caption: A generalized workflow for investigating the effects of Poricoic acid A on gene expression.
Key Findings from In Vitro Studies:
-
Inhibition of Lung Cancer Cell Growth: In studies on H460 and H1299 lung cancer cells, Poricoic acid A was found to significantly inhibit cell growth, induce apoptosis, and cause cell cycle arrest in the G2/M phase. Mechanistic investigations revealed that PAA directly targets and downregulates the MEK/ERK signaling pathway.[1][2]
-
Attenuation of Renal Fibrosis: Poricoic acid A has been shown to alleviate renal fibrosis by inhibiting the epithelial-mesenchymal transition (EMT) in renal tubular epithelial cells. This is achieved through the upregulation of SPRY2, a negative regulator of the ERK signaling pathway, leading to decreased ERK phosphorylation.[5] It also impacts the TGF-β/Smad3 and Wnt/β-catenin signaling pathways.[4]
Affected Signaling Pathways:
The MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Poricoic acid A's inhibitory effect on this pathway underscores its anti-cancer potential.
Caption: Poricoic acid A inhibits the MEK/ERK signaling pathway.
The TGF-β/Smad pathway is a key driver of fibrosis. PAA's ability to interfere with this pathway highlights its anti-fibrotic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poricoic Acid A attenuated TGF-β1-induced epithelial-mesenchymal transition in renal tubular epithelial cells through SPRY2/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Landscape of Poricoic Acids on Bile Acid Transporters: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitory profiles of various Poricoic acids against key bile acid transporters reveals significant potential for the development of novel therapeutics targeting cholestatic liver diseases and disorders of bile acid metabolism. This guide provides a comparative overview of the inhibitory activities of these natural compounds, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The enterohepatic circulation of bile acids is a critical physiological process mediated by a series of transporters, primarily the Apical Sodium-dependent Bile Acid Transporter (ASBT), the Na+-Taurocholate Cotransporting Polypeptide (NTCP), and the Bile Salt Export Pump (BSEP). Dysregulation of these transporters can lead to the accumulation of toxic bile acids, resulting in severe liver injury. Poricoic acids, a group of lanostane-type triterpenoids derived from the fungus Poria cocos, have emerged as promising modulators of these transport systems.
Comparative Inhibitory Profiles
Quantitative analysis of the inhibitory effects of Poricoic acids on bile acid transporters is crucial for understanding their therapeutic potential. While comprehensive data for all Poricoic acids is still under investigation, available studies provide key insights into their selective inhibitory activities.
| Compound | Transporter | Inhibition Metric | Value (µM) | Notes |
| Poricoic Acid A | NTCP | Kᵢ | 63.4 ± 18.7[1] | Competitive inhibitor. |
| NTCP | IC₅₀ | ~126.8 | Estimated using the Cheng-Prusoff equation, assuming [S] = Km. | |
| ASBT | - | Significant Inhibition[1] | Specific IC₅₀ value not yet reported. | |
| Poricoic Acid B | NTCP | - | Significant Inhibition[1] | Specific IC₅₀ value not yet reported. |
| ASBT | - | Significant Inhibition[1] | Specific IC₅₀ value not yet reported. | |
| Polyporenic Acid C | NTCP | - | Significant Inhibition[1] | Specific IC₅₀ value not yet reported. |
| Dehydrotumulosic Acid | ASBT | - | Significant Inhibition[1] | Specific IC₅₀ value not yet reported. |
Note: The IC₅₀ value for Poricoic Acid A on NTCP is an estimation derived from the reported Ki value using the Cheng-Prusoff equation (IC₅₀ = Kᵢ(1 + [S]/Kₘ)). This estimation assumes that the substrate concentration ([S]) used in the experiment was equal to the Michaelis-Menten constant (Kₘ) of the transporter for that substrate. Further experimental validation is required to determine the precise IC₅₀ value.
The Enterohepatic Circulation of Bile Acids and Points of Inhibition
The following diagram illustrates the key transporters involved in the enterohepatic circulation of bile acids and highlights the points of inhibition by Poricoic acids.
Experimental Protocols
The inhibitory profiles of Poricoic acids on bile acid transporters are typically determined using in vitro assays. A common and robust method involves the use of Xenopus laevis oocytes heterologously expressing the target transporter.
Experimental Workflow: Inhibition Assay in Xenopus laevis Oocytes
Detailed Methodology: Xenopus laevis Oocyte Assay
-
Oocyte Preparation:
-
Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
Oocytes are manually defolliculated after collagenase treatment.
-
Stage V-VI oocytes are selected and injected with 50 ng of in vitro transcribed cRNA encoding the human bile acid transporter of interest (e.g., ASBT, NTCP).
-
Control oocytes are injected with an equivalent volume of sterile water.
-
Injected oocytes are incubated at 18°C for 2-3 days in Barth's solution to allow for transporter expression on the oocyte membrane.
-
-
Uptake Inhibition Assay:
-
On the day of the experiment, oocytes are pre-incubated for 10-30 minutes in a buffer solution containing varying concentrations of the Poricoic acid to be tested.
-
The uptake of a specific radiolabeled bile acid (e.g., [³H]taurocholic acid) is initiated by adding it to the incubation medium. The concentration of the radiolabeled substrate should ideally be close to the Kₘ of the transporter to accurately determine the IC₅₀ value.
-
The uptake is allowed to proceed for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
The uptake is terminated by rapidly washing the oocytes multiple times with ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification and Data Analysis:
-
Individual oocytes are lysed in a scintillation vial with a lysis buffer (e.g., 1% SDS).
-
Scintillation cocktail is added, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The uptake in water-injected oocytes is subtracted from the uptake in cRNA-injected oocytes to determine transporter-specific uptake.
-
The percentage of inhibition at each Poricoic acid concentration is calculated relative to the control (no inhibitor).
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The available data strongly suggest that Poricoic acids are potent and, in some cases, selective inhibitors of key bile acid transporters. Poricoic Acid A and B, in particular, have demonstrated significant inhibitory effects on both ASBT and NTCP. This dual inhibitory action presents a promising avenue for therapeutic intervention in conditions characterized by elevated bile acid levels.
Further research is warranted to elucidate the precise IC₅₀ values of a broader range of Poricoic acids against ASBT, NTCP, and BSEP. Structure-activity relationship studies will be instrumental in identifying the key molecular features responsible for their inhibitory activity, paving the way for the design of more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such investigations, ensuring the generation of robust and comparable data. The continued exploration of Poricoic acids and their derivatives holds significant promise for the development of novel and effective treatments for cholestatic and metabolic diseases.
References
Safety Operating Guide
Proper Disposal of Poricoic Acid B: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Poricoic acid B is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the handling and disposal of this compound waste, aligning with general laboratory safety standards and regulatory guidelines.
Hazard Profile and Disposal Overview
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1 and Chronic aquatic toxicity, Category 1).[1] Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[2]
Key Data Summary
For quick reference, the following table summarizes the essential hazard and disposal information for this compound.
| Parameter | Information | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Storage | Acids should not be stored in metal containers. Keep away from oxidizing agents and reducing agents. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
2. Waste Segregation and Collection:
-
All materials contaminated with this compound must be treated as hazardous waste.[4][5] This includes:
-
Unused or excess this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Collect all this compound waste in a designated, compatible, and leak-proof container.[3][6]
-
The container should be made of a material that does not react with the chemical.
-
Do not mix this compound waste with other incompatible chemical wastes.[1]
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:[7][8]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards: "Acutely Toxic," "Harmful if Swallowed," and "Toxic to Aquatic Life."
-
The accumulation start date.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[3][7]
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[1]
-
Ensure the container is kept closed except when adding waste.[3]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[5]
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your laboratory supervisor or chemical hygiene officer.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
-
Follow all institutional and local regulations for the transfer of hazardous waste.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling Poricoic acid B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Poricoic acid B. As a compound with potential anti-tumor and cytotoxic properties, stringent adherence to these protocols is mandatory to ensure personnel safety and environmental protection.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₅ | PubChem[1] |
| Molar Mass | 484.67 g/mol | ChemBK, PubChem[1][2] |
| Appearance | White crystalline powder | ChemBK[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | ChemBK[2] |
| Storage Conditions | 2-8°C | ChemBK[2] |
| Cytotoxicity | Significantly cytotoxic to leukemia HL-60 cells (GI₅₀ = 39.3 nM) | TargetMol[3] |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is required at all times when handling this compound.
-
Body Protection: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory. Gowns should be changed immediately if contaminated.
-
Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed regularly and immediately after any suspected contamination. The inner glove should be worn under the cuff of the gown.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn. A full-face shield is required when there is a risk of splashes or aerosol generation.
-
Respiratory Protection: When handling the powder outside of a certified containment system, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.
Operational Plan: Safe Handling and Experimental Protocols
All work with this compound, particularly the handling of the pure compound and the preparation of stock solutions, must be conducted in a certified Class II Type B2 Biological Safety Cabinet (BSC) or a similar containment device that is vented to the outside.
Protocol for Reconstitution:
-
Preparation: Before starting, ensure the BSC is clean and decontaminated. Gather all necessary materials, including this compound, a suitable solvent (e.g., DMSO), sterile vials, and micropipettes.
-
Donning PPE: Put on all required PPE as described in Section 2.
-
Weighing: If weighing the powder, do so within the BSC on a tared weigh boat.
-
Reconstitution: Slowly add the solvent to the vial containing the this compound powder to the desired concentration. Cap the vial securely and vortex until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and a "Cytotoxic" warning.
-
Decontamination: Wipe the exterior of the vial and all equipment used within the BSC with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent), followed by 70% ethanol.
-
Doffing PPE: Remove PPE in the designated area, ensuring no contamination of skin or clothing. Dispose of all disposable PPE as cytotoxic waste.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Sharps: Needles, syringes, and glass vials must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware must be disposed of in a designated, leak-proof "Cytotoxic Waste" container, typically a yellow or specially marked bag or bin.[4][5][6]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled "Cytotoxic Liquid Waste" container. Do not pour any solutions containing this compound down the drain.
-
-
Waste Pickup: Follow your institution's procedures for the pickup and incineration of cytotoxic waste by a licensed hazardous waste contractor.
Experimental Workflow Visualization
The following diagram outlines the essential workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
